IR-783
Description
Properties
Molecular Formula |
C38H46ClN2NaO6S2 |
|---|---|
Molecular Weight |
749.4 g/mol |
IUPAC Name |
sodium 4-[(2E)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C38H47ClN2O6S2.Na/c1-37(2)30-16-5-7-18-32(30)40(24-9-11-26-48(42,43)44)34(37)22-20-28-14-13-15-29(36(28)39)21-23-35-38(3,4)31-17-6-8-19-33(31)41(35)25-10-12-27-49(45,46)47;/h5-8,16-23H,9-15,24-27H2,1-4H3,(H-,42,43,44,45,46,47);/q;+1/p-1 |
InChI Key |
QQIQAVJARACLHE-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
IR-783 chemical structure and properties
An In-depth Technical Guide to the Near-Infrared Dye IR-783
Introduction
This compound is a water-soluble, heptamethine cyanine (B1664457) dye that functions as a near-infrared (NIR) fluorescent probe.[1][2][3] Characterized by its unique ability to selectively accumulate in tumor cells, this compound has garnered significant attention in biomedical research, particularly for cancer diagnostics and therapeutics.[1][4] This lipophilic cation exhibits preferential uptake and retention in various cancer cell lines, including breast, prostate, cervical, and brain cancers, while showing minimal accumulation in normal cells.[1][3][4] Its utility extends from a contrast agent for in vivo imaging to a photosensitizer in photothermal therapy (PTT).[1][3][5] This guide provides a comprehensive overview of the chemical structure, properties, and key experimental applications of this compound for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound, systematically named 2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium, inner salt, monosodium salt, is composed of a chloro-cyclohexenyl ring on a heptamethine skeleton with two sulfonate groups on its side chains, which contribute to its good water solubility.[1][2][6][7]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below.
| Property | Value | References |
| IUPAC Name | 2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium, inner salt, monosodium salt | [2][6][7] |
| CAS Number | 115970-66-6 | [2][5][6][8] |
| Molecular Formula | C₃₈H₄₆ClN₂NaO₆S₂ | [6][8][9] |
| Molecular Weight | 749.35 g/mol | [8][10][11] |
| Appearance | Dark red to brown powder | [9][12] |
| Melting Point | 209-212 °C | [5] |
| Solubility | Soluble in water, methanol, ethanol, DMSO, and DMF. Approximately 1 mg/mL in PBS (pH 7.2) and organic solvents like ethanol, DMSO, and DMF. | [2][9][13] |
Spectral Properties
This compound exhibits absorption and emission in the near-infrared spectrum, a region advantageous for biological imaging due to reduced tissue autofluorescence and deeper tissue penetration.[14]
| Property | Value | Notes | References |
| Absorption Max (λabs) | 776 - 786 nm | Measured in PBS and saline. | [1][2] |
| Emission Max (λem) | 798 - 810 nm | Measured in PBS and water. | [1][3][13][15] |
| Molar Extinction Coefficient (ε) | 157,000 - 261,000 M⁻¹cm⁻¹ | Varies with measurement conditions. | [1][16] |
| Fluorescence Quantum Yield (Φ) | 5.5% - 11% | Measured in PBS or saline. ICG in DMSO is often used as a standard. | [1][3] |
| Stokes Shift | ~22 nm | In PBS. | [1][3] |
Mechanism of Action and Cellular Uptake
The tumor-targeting capability of this compound is primarily attributed to its transport into cancer cells by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed in tumor tissues.[2][4][6] This uptake mechanism can be competitively inhibited by OATP blockers such as sulfobromophthalein.[2][6][11] Following cellular entry, this compound has been observed to co-localize within mitochondria and lysosomes.[4] In some cancer models, its accumulation in mitochondria has been shown to induce apoptosis through pathways involving dynamin-related protein 1 (Drp1)-mediated mitochondrial fission.[10]
References
- 1. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy [mdpi.com]
- 4. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IR783 | 115970-66-6 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. IR 783 | 115970-66-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound | 115970-66-6 | FI32333 | Biosynth [biosynth.com]
- 9. adipogen.com [adipogen.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. usbio.net [usbio.net]
- 13. This compound | TargetMol [targetmol.com]
- 14. This compound-Glucosamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. thno.org [thno.org]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
An In-Depth Technical Guide to IR-783 Uptake via Organic Anion Transporting Polypeptides (OATPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The near-infrared (NIR) cyanine (B1664457) dye, IR-783, has garnered significant attention in the field of cancer research and drug development due to its intrinsic tumor-targeting properties. Unlike many imaging agents that require conjugation to a targeting moiety, this compound selectively accumulates in malignant cells.[1][2][3][4] This preferential uptake is primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family of solute carriers, which are often overexpressed in various cancer types.[1][2][4][5] This technical guide provides a comprehensive overview of the core mechanisms governing this compound uptake by OATPs, detailing experimental protocols, presenting available data, and visualizing the key pathways and workflows.
Data Presentation
The following tables summarize the quantitative and semi-quantitative data available on this compound uptake and inhibition. It is important to note that while the involvement of OATPs in this compound transport is well-documented, specific kinetic parameters such as Michaelis-Menten constants (Km) and maximal velocity (Vmax) for this compound are not extensively reported in the current literature. Similarly, IC50 values for OATP inhibitors on this compound uptake are not consistently available.
Table 1: OATP-Mediated Uptake of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key OATPs Involved | Observations | Citations |
| HeLa, SiHa, Caski | Cervical Cancer | OATP1B3, OATP1 | Significant uptake of this compound observed compared to normal cervical cells (H8).[1] | [1] |
| ARCaPM | Prostate Cancer | OATP Family | Time-dependent uptake observed, which was significantly higher than in normal prostate epithelial cells (P69).[2] | [2] |
| PC-3, DU-145, LNCaP | Prostate Cancer | OATP1B3 | Cancer-specific uptake primarily mediated by OATP1B3.[3] | [3] |
| MCF-7 | Breast Cancer | OATP Family | Uptake is at least partially mediated by OATPs. | [6] |
| HT-29 | Colorectal Cancer | OATP Family | Preferential accumulation in xenografted tumors.[4] | [4] |
| Various | Bladder, Renal, Pancreatic | OATP Family | Significant uptake observed in various human and mouse cancer cell lines.[2] | [2] |
Table 2: Inhibition of this compound Uptake by OATP Inhibitors
| Inhibitor | Target OATP(s) | Cell Line | Concentration Used | Outcome | Citations |
| Bromosulfophthalein (BSP) | General OATP inhibitor | ARCaPM | 250 µmol/L | Abrogated this compound uptake.[2][7] | [2][7] |
| Bromosulfophthalein (BSP) | General OATP inhibitor | Cervical Cancer Cells | 250 µmol/L | Decreased this compound uptake.[1] | [1] |
| Rifampicin (RIF) | OATP1 family inhibitor | Cervical Cancer Cells | 20 µmol/L | Decreased this compound uptake.[1] | [1] |
| Cholecystokinin octapeptide (CCK-8) | Selective OATP1B3 inhibitor | Cervical Cancer Cells | 20 µmol/L | Decreased this compound uptake.[1] | [1] |
| 17β-estradiol (EST) | Selective OATP1B1 inhibitor | Cervical Cancer Cells | 20 µmol/L | No significant effect on this compound uptake.[1] | [1] |
Table 3: In Vivo Biodistribution of this compound in Mouse Xenograft Models
| Mouse Model | Tumor Type | This compound Dose | Imaging Time Points | Peak Tumor Accumulation | Key Findings | Citations |
| Athymic Nude Mice | Cervical Cancer (HeLa) | 0.35 mg/kg | 24 hours | 24 hours | Positive imaging specifically in tumors.[1] | [1] |
| Athymic Nude Mice | Prostate Cancer (ARCaPM) | 10 nmol/20 g | 0.5, 24, 48, 72, 96 hours | 24 - 48 hours | Dye retention in tumors for up to 96 hours.[2] | [2] |
| Athymic Nude Mice | Colorectal Cancer (HT-29) | 0.8 mg/kg | Up to 48 hours | 24 hours | Significant tumor accumulation at 24h post-injection.[4] | [4] |
| Normal Mice | N/A | 10 nmol/20 g | 0, 6, 80 hours | N/A | Initial accumulation in liver, kidney, lung, and heart at 6h, cleared by 80h.[2] | [2] |
Experimental Protocols
In Vitro this compound Uptake Assay
This protocol describes a method for assessing the uptake of this compound in cultured cancer cells and the role of OATP-mediated transport.
Materials:
-
Cancer cell line of interest (e.g., HeLa, PC-3) and appropriate normal cell line for comparison.
-
Complete cell culture medium.
-
This compound stock solution (e.g., in DMSO).
-
Phosphate-buffered saline (PBS).
-
OATP inhibitors (e.g., Bromosulfophthalein, Rifampicin).
-
Fluorescence microscope or plate reader.
-
Multi-well plates or chamber slides.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate or chamber slide at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Inhibitor Pre-incubation (for inhibition studies):
-
This compound Incubation:
-
Prepare a working solution of this compound in serum-free culture medium at the desired final concentration (e.g., 20 µM).[1][3]
-
Remove the medium (and inhibitor solution, if applicable) from the cells and wash twice with PBS.
-
Add the this compound working solution to the cells.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.[1][3] To confirm active transport, a control plate can be incubated at 4°C.[2]
-
-
Washing:
-
Remove the this compound solution.
-
Wash the cells three times with ice-cold PBS to remove extracellular dye and stop the uptake process.
-
-
Quantification/Imaging:
-
Fluorescence Microscopy: If using chamber slides, mount with an appropriate mounting medium and visualize the cells using a fluorescence microscope with NIR capabilities. Capture images to assess the intensity and localization of the this compound signal.
-
Plate Reader: If using a multi-well plate, add a suitable lysis buffer to each well and measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for this compound.
-
In Vivo Near-Infrared (NIR) Imaging of Tumors
This protocol outlines the general procedure for in vivo imaging of tumor-bearing mice using this compound.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model).
-
This compound solution for injection (sterile, in a suitable vehicle like PBS).
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system with NIR fluorescence capabilities (e.g., IVIS, Kodak Imaging Station).
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.
-
This compound Administration: Administer a sterile solution of this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection. A typical dose is in the range of 0.35-0.8 mg/kg or approximately 10 nmol per 20g mouse.[1][2][4]
-
Imaging:
-
Place the anesthetized mouse in the imaging chamber of the NIR imaging system.
-
Acquire images at various time points post-injection (e.g., 30 minutes, 2, 4, 24, 48, 72, and 96 hours) to monitor the biodistribution and tumor accumulation of this compound.[2][6]
-
Use appropriate excitation and emission filters for this compound.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the mouse.
-
Excise the tumor and major organs (liver, kidneys, spleen, lungs, heart) for ex vivo imaging to confirm the in vivo findings and assess the biodistribution in more detail.[2]
-
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other tissues using the imaging system's software. The tumor-to-background ratio can be calculated to assess the specificity of this compound accumulation.
Mandatory Visualization
Signaling Pathway and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key processes related to this compound uptake and its investigation.
Caption: Signaling pathway of this compound uptake and the influence of hypoxia.
Caption: General experimental workflows for studying this compound uptake.
Conclusion
The selective uptake of this compound by cancer cells, mediated by OATP transporters, presents a significant opportunity for the development of novel diagnostic and therapeutic agents. The overexpression of OATPs in many tumors, further enhanced by the hypoxic microenvironment, provides a molecular basis for this targeted accumulation. While the precise kinetics of this compound transport by specific OATP isoforms require further investigation, the existing body of research provides a robust framework for leveraging this mechanism. The experimental protocols and data summarized in this guide offer a valuable resource for researchers and drug development professionals seeking to explore and exploit the unique properties of this compound in oncology. Future work should focus on elucidating the detailed kinetic parameters of this compound uptake and further exploring the downstream cellular consequences of its accumulation.
References
- 1. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 7. aacrjournals.org [aacrjournals.org]
The Dual Subcellular Residency of IR-783: A Technical Guide to Mitochondrial and Lysosomal Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The near-infrared (NIR) heptamethine cyanine (B1664457) dye, IR-783, has garnered significant attention in biomedical research for its intrinsic tumor-targeting capabilities and its utility in a range of applications from cancer imaging to photothermal therapy.[1][2] A critical aspect of understanding its mechanism of action and optimizing its therapeutic efficacy lies in its subcellular distribution. This technical guide provides an in-depth examination of the subcellular localization of this compound, with a specific focus on its accumulation within two key organelles: mitochondria and lysosomes. Through a comprehensive review of published studies, this document consolidates qualitative and quantitative data, details established experimental protocols for determining subcellular localization, and visualizes the underlying biological pathways.
Subcellular Localization of this compound: A Dual Affinity
Numerous studies have demonstrated that this compound does not localize to a single organelle but rather exhibits a distinct co-localization with both mitochondria and lysosomes in cancer cells.[3][4][5] This dual accumulation is a key characteristic of the dye's intracellular behavior and is thought to be linked to its selective retention in malignant cells compared to normal cells.[6] The preferential uptake in cancer cells is believed to be mediated, at least in part, by organic anion transporting peptides (OATPs).[3][5]
Qualitative Evidence for Mitochondrial and Lysosomal Accumulation
Co-localization studies using fluorescence microscopy are the cornerstone of evidence for this compound's subcellular distribution. Researchers have consistently observed significant overlap between the fluorescence signal of this compound and that of organelle-specific trackers.
-
Mitochondrial Co-localization: In various cancer cell lines, including cervical and prostate cancer, the fluorescence emission of this compound has been shown to be congruent with that of mitochondrial trackers like MitoTracker Orange CMTMRos.[3][4] This indicates a significant accumulation of the dye within the mitochondrial compartment. The targeting of mitochondria is a crucial aspect of its potential anticancer properties, as this organelle plays a central role in apoptosis.[7] In fact, this compound has been shown to induce mitochondrial fission and apoptosis in breast cancer cells.[7][8][9]
-
Lysosomal Co-localization: Similarly, strong co-localization has been observed between this compound and lysosomal markers such as LysoTracker Green DND-26.[3][4] This suggests that a substantial portion of intracellular this compound is sequestered within lysosomes. The acidic environment of lysosomes may influence the dye's fluorescence properties.[10]
Quantitative Analysis of this compound Subcellular Distribution
While qualitative data from co-localization studies are abundant, precise quantitative data on the differential accumulation of this compound in mitochondria versus lysosomes is less prevalent in the literature. Most studies confirm the presence of the dye in both organelles without providing a specific ratio or percentage of distribution. However, some studies provide quantitative data on the overall uptake of the dye in cancer cells.
| Cell Line | This compound Concentration | Incubation Time | Key Findings | Reference |
| ARCaPM (Prostate Cancer) | 20 µmol/L | Time-dependent | Significant uptake in cancer cells, abrogated by OATP inhibitor BSP. | [4] |
| HeLa, SiHa, Caski (Cervical Cancer) | 20 µm | 30 min | Significant and uniform uptake by cervical cancer cell lines. | [3] |
| HT-29 (Colorectal Cancer) | 2 µM | 4 h | Distinct NIR fluorescence signals observed in the cell. | [1] |
| MDA-MB-231, MCF-7 (Breast Cancer) | 80 µM | 24 h | This compound treatment led to mitochondrial fission. | [8] |
Note: The table summarizes the conditions used in various studies to demonstrate this compound uptake and its effects, highlighting the context in which subcellular localization was investigated. Direct quantitative comparison of mitochondrial versus lysosomal accumulation is not explicitly provided in these studies.
Experimental Protocols for Determining this compound Subcellular Localization
The following protocols are based on methodologies reported in peer-reviewed literature and provide a framework for researchers aiming to investigate the subcellular localization of this compound.
In Vitro Cell Staining for Co-localization Microscopy
This protocol outlines the general steps for staining cultured cancer cells to visualize the co-localization of this compound with mitochondria and lysosomes.
Materials:
-
This compound stock solution (e.g., 10-50 mM in DMSO)[11]
-
MitoTracker Orange CMTMRos (or other suitable mitochondrial tracker)
-
LysoTracker Green DND-26 (or other suitable lysosomal tracker)
-
DAPI (for nuclear counterstaining)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Live-cell imaging chambers or coverslips
-
Fluorescence or confocal microscope
Procedure:
-
Cell Seeding: Seed cancer cells in live-cell imaging chambers or on coverslips and allow them to adhere overnight.
-
This compound Incubation: Incubate the cells with a working solution of this compound (typically 1-20 µM in cell culture medium) for 30 minutes to 4 hours at 37°C.[1][3][11]
-
Washing: Gently wash the cells twice with PBS to remove unbound dye.
-
Organelle Staining (Mitochondria): Incubate the cells with 500 nM MitoTracker Orange CMTMRos in pre-warmed medium for 30 minutes at 37°C.[3]
-
Organelle Staining (Lysosomes): Incubate the cells with 200 nM LysoTracker Green DND-26 in pre-warmed medium for 60 minutes at 37°C.[3]
-
Nuclear Staining (Optional): Stain the cells with DAPI for 10 minutes at 37°C to visualize the nuclei.
-
Final Washes: Wash the cells twice with PBS.
-
Imaging: Immediately image the cells using a fluorescence or confocal microscope with appropriate filter sets for this compound (Excitation/Emission: ~776/798 nm), the mitochondrial tracker, the lysosomal tracker, and DAPI.[11]
Flow Cytometry for Quantifying Dye Uptake
Flow cytometry can be used to quantify the overall uptake of this compound in a cell population.
Procedure:
-
Cell Treatment: Treat a suspension of cancer cells with the desired concentration of this compound for a specific duration.
-
Washing: Wash the cells twice with cold PBS to remove excess dye.
-
Resuspension: Resuspend the cells in a suitable buffer for flow cytometry.
-
Analysis: Analyze the cells on a flow cytometer equipped with a laser and detector appropriate for the near-infrared emission of this compound.
Visualizing the Pathways: Experimental Workflow and Uptake Mechanism
The following diagrams, generated using Graphviz, illustrate the key processes involved in studying and understanding this compound's subcellular localization.
Conclusion and Future Directions
The near-infrared dye this compound exhibits a distinct pattern of subcellular localization, accumulating in both mitochondria and lysosomes of cancer cells. This dual residency is a critical factor in its utility as both an imaging agent and a potential therapeutic. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricacies of its intracellular trafficking and mechanism of action.
Future research should aim to provide a more definitive quantitative analysis of the mitochondrial versus lysosomal distribution of this compound and to fully elucidate the molecular determinants that govern this partitioning. A deeper understanding of these processes will be instrumental in the rational design of next-generation cyanine dyes with enhanced organelle-specific targeting for improved diagnostic and therapeutic outcomes in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-Glucosamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound | TargetMol [targetmol.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Derivatives of IR-783 Dye
Abstract
This compound is a water-soluble, near-infrared (NIR) heptamethine cyanine (B1664457) dye that has garnered significant attention in biomedical research. Its intrinsic ability to preferentially accumulate in tumor cells without the need for conjugation to specific targeting moieties makes it a powerful agent for theranostics. This technical guide provides a comprehensive overview of the synthesis of the this compound core structure, the development of its derivatives, and its mechanisms of action. Detailed experimental protocols, quantitative photophysical data, and diagrams of key pathways are presented to facilitate its application in research and drug development.
Introduction to this compound
This compound, chemically known as 2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium, is a heptamethine cyanine dye characterized by its strong absorption and fluorescence in the near-infrared (NIR) window (700-1000 nm).[1][2] This spectral range is highly advantageous for biological applications as it allows for deep tissue penetration with minimal interference from the autofluorescence of natural biomolecules.[1][3]
Key properties of this compound include its good water solubility, owing to the two sulfonate groups in its structure, and relatively low cytotoxicity compared to other cyanine dyes.[4][5] It has been successfully utilized for NIR fluorescence imaging of various cancers, including breast, prostate, cervical, and brain cancers.[4][5][6] Beyond imaging, this compound also functions as a photothermal agent, capable of converting NIR light into heat to induce cancer cell death.[4] Furthermore, its structure serves as a versatile platform for the synthesis of derivatives, enabling the development of targeted therapeutic and diagnostic agents.[7][8]
Synthesis of the this compound Core and Derivatives
The synthesis of heptamethine cyanine dyes like this compound generally involves the condensation reaction between two heterocyclic quaternary salts and a five-carbon chain precursor.[9] Modifications to this core reaction allow for the creation of a wide array of derivatives with tailored properties.
General Synthesis of the Heptamethine Cyanine Core
The common strategy for synthesizing the core structure of dyes like this compound involves two main steps:
-
N-alkylation of Heterocyclic Bases: A heterocyclic compound, such as 2,3,3-trimethylindolenine, is alkylated to form a quaternary indolium salt. This reaction typically uses an alkyl halide, like 1,4-butane sultone, to introduce the water-soluble sulfobutyl side chains characteristic of this compound.[9]
-
Condensation Reaction: The resulting indolium salt is then reacted with a pentamethine linker, such as the dialdehyde (B1249045) intermediate derived from cyclohexanone (B45756) via a Vilsmeier-Haack reaction.[10] This condensation forms the heptamethine polymethine bridge that connects the two heterocyclic moieties.
Synthesis of this compound Derivatives
The chloro-cyclohexenyl ring in the polymethine chain of this compound is a key site for derivatization. The chlorine atom at the meso-position can be substituted by various nucleophiles, such as amines or thiols, through a radical-nucleophilic aromatic substitution (S_RN_1) reaction.[10] This allows for the conjugation of this compound to a wide range of molecules, including:
-
Targeting Ligands: Molecules like glucosamine (B1671600) can be attached to direct the dye to specific cellular receptors.[11]
-
Therapeutic Drugs: Chemotherapeutic agents such as gemcitabine (B846) have been conjugated to this compound to create targeted drug delivery systems.[7]
-
Peptides: Specific peptide sequences can be linked for molecular recognition and sensing applications.[12]
-
Polymers: Conjugation to polymers like polyethylene (B3416737) glycol (PEG) can improve pharmacokinetic properties.[13]
Additionally, this compound can serve as a starting material for the synthesis of other NIR dyes, such as IR-808.[8]
Quantitative Data: Photophysical Properties
The photophysical characteristics of this compound and its derivatives are crucial for their application in imaging and therapy. Key parameters are summarized below.
Table 1: Photophysical Properties of this compound
| Parameter | Value | Solvent/Condition | Reference |
| MW | 749.35 g/mol | - | [14] |
| Abs. Max (λ_abs) | 776 - 782 nm | PBS / Saline | [4][15] |
| Em. Max (λ_em) | 798 - 810 nm | PBS / Saline | [4][16] |
| Stokes Shift | ~22 nm | PBS | [4] |
| Molar Ext. Coeff. (ε) | 157,000 - 261,000 M⁻¹cm⁻¹ | Saline / Various | [7][15] |
| Quantum Yield (Φ_FL) | 0.055 - 0.11 (5.5% - 11%) | PBS / Saline | [4][15] |
| Singlet Oxygen Yield | 0.007 | Various | [7] |
Table 2: Photophysical Properties of Selected this compound Derivatives
| Derivative | Abs. Max (λ_abs) | Em. Max (λ_em) | Key Feature | Reference |
| This compound-Glucosamine | 768 nm | 784 nm | Targeted probe for lysosomal imaging. | [11] |
| This compound-Peptide | ~770 nm (blue shift) | Not specified | Blue shift observed upon conjugation. | [12] |
| MHI-148-783 | Not specified | Not specified | Dual-function dye with a carboxyl group for further conjugation. | [7] |
Mechanism of Action and Signaling
The tumor-targeting capability of this compound is not based on the enhanced permeability and retention (EPR) effect alone but on an active uptake mechanism.
Cellular Uptake
Studies have shown that this compound is actively transported into cancer cells, a process that can be blocked by inhibitors of Organic Anion Transporting Polypeptides (OATPs) .[6][17] In cervical cancer cells, the specific transporters OATP1B3 and OATP1 have been implicated in this selective uptake.[6] This mechanism explains the dye's ability to accumulate preferentially in tumor tissue while showing minimal retention in normal cells.
Subcellular Localization and Cytotoxicity
Once inside the cancer cell, this compound localizes primarily within the mitochondria and lysosomes .[6][7] This accumulation leads to mitochondrial toxicity. This compound has been shown to induce mitochondrial fission, leading to cell cycle arrest and apoptosis, even in the absence of light activation.[18] When irradiated with an 808 nm NIR laser, the dye's photothermal effect is amplified, leading to thermal ablation and enhanced cancer cell death.[4]
Key Experimental Protocols
This section provides methodologies for common experiments involving this compound, synthesized from published literature.
Protocol: Synthesis of a Heptamethine Cyanine Dye Precursor (Pentamethine Salt)[10]
-
Reaction Setup: Dissolve 4-phenylcyclohexanone (B41837) (0.06 mole) in 98% sulfuric acid and cool the solution to 0-5°C.
-
Vilsmeier-Haack Chloroformylation: React cyclohexanone with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) in dichloromethane (B109758) (DCM) to synthesize the dialdehyde linker.[10]
-
Purification: Allow the reaction to stand at room temperature for 12 hours.
-
Isolation: Filter the resulting solid, wash thoroughly with water, and recrystallize from toluene.
-
Drying: Filter the recrystallized solid and dry it. The product can be used in the next step without further purification.
Protocol: In Vitro Cell Staining and Uptake[6]
-
Cell Seeding: Seed 1 x 10⁴ cells per well on four-chamber slides and incubate for 24 hours.
-
Dye Incubation: Remove the medium and incubate the cells in a working solution of this compound (e.g., 20 µM) at 37°C for 30 minutes.
-
Washing: Wash the slides twice with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Mounting: Wash twice more with PBS and mount the slides with an aqueous mounting medium for imaging.
-
Co-localization (Optional): For mitochondrial or lysosomal tracking, incubate cells with probes like MitoTracker or LysoTracker according to the manufacturer's instructions after the this compound incubation step.[6]
Protocol: In Vivo Tumor Imaging[20]
-
Animal Model: Use tumor-bearing mice (e.g., xenograft models).
-
Dye Administration: Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) at a suitable dose (e.g., 10 nmol/20 g mouse weight).
-
Imaging: Perform NIR fluorescence imaging at various time points post-injection (e.g., 0.5, 24, 48, 72, and 96 hours) using an appropriate imaging station.
-
Ex Vivo Analysis: At the end of the study, sacrifice the animals and dissect organs and the tumor for ex vivo imaging to confirm dye distribution and retention.[19]
Conclusion
This compound is a highly valuable NIR dye for cancer research and theranostics. Its straightforward synthesis, versatile chemistry for derivatization, favorable photophysical properties, and inherent tumor-targeting mechanism make it an ideal platform for developing novel imaging probes and targeted therapies. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of this compound and its derivatives in advancing cancer diagnosis and treatment.
References
- 1. Synthesis and Spectroscopy of Near Infrared Fluorescent Dyes for Investigating Dichromic Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. Near-Infrared-Emitting Meso-Substituted Heptamethine Cyanine Dyes: From the Synthesis and Photophysics to Their Use in Bioimaging [mdpi.com]
- 10. Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-Glucosamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. medkoo.com [medkoo.com]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. This compound | TargetMol [targetmol.com]
- 17. caymanchem.com [caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
Unveiling the Chameleon-Like Behavior of IR-783: A Technical Guide to its Spectral Properties in Diverse Solvent Environments
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectral Properties of the Near-Infrared Dye IR-783
This in-depth technical guide delves into the core spectral properties of the heptamethine cyanine (B1664457) dye this compound, a molecule of significant interest in biomedical imaging and therapeutic applications. This document provides a detailed analysis of how the surrounding solvent environment influences the absorption and fluorescence characteristics of this compound, a phenomenon known as solvatochromism. The guide is tailored for researchers, scientists, and drug development professionals, offering both a comprehensive data repository and detailed experimental methodologies to facilitate further research and application development.
Core Spectral Data of this compound in Various Solvents
The photophysical properties of this compound are highly sensitive to the polarity of its environment. This section presents a compilation of its key spectral parameters in a range of solvents, from aqueous buffers to organic solvents. The data, summarized in the table below, showcases the solvatochromic shifts in the maximum absorption (λmax) and emission (λem) wavelengths, along with the molar extinction coefficient (ε) and fluorescence quantum yield (ΦF).
| Solvent | Dielectric Constant (ε) | λmax (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | ~79 | 776[1][2] | 798[1][2] | 162,000[1][2] | 0.055[1][2] |
| Saline | Not specified | 768-784 | Not specified | 157,000 | 0.11 |
| Methanol | 32.7 | 783 | Not specified | Not specified | Not specified |
| Ethanol | 24.5 | Not specified | Not specified | Not specified | Not specified |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Not specified | Not specified | Not specified | Not specified |
| Dimethylformamide (DMF) | 36.7 | Not specified | Not specified | Not specified | Not specified |
Note: "Not specified" indicates that the data was not available in the cited sources. Further research is encouraged to populate these fields.
Experimental Protocols for Spectral Characterization
To ensure reproducibility and accuracy in the characterization of this compound and similar dyes, this section provides detailed experimental protocols for measuring its spectral properties.
UV-Vis Absorption Spectroscopy
This protocol outlines the steps for determining the absorption spectrum and molar extinction coefficient of this compound.
a. Materials:
-
This compound dye
-
Spectroscopic grade solvents of interest
-
UV-Vis-NIR spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
b. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent with a known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a series of solutions with concentrations in the linear range of the Beer-Lambert law (typically with absorbance values between 0.1 and 1.0).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 600-900 nm).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and perform a baseline correction.
-
Sample Measurement: Measure the absorbance spectra of the serially diluted this compound solutions.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance at λmax versus concentration.
-
Calculate the molar extinction coefficient (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum of this compound.
a. Materials:
-
This compound solutions of known concentration (prepared as in the UV-Vis protocol)
-
Spectrofluorometer
-
Quartz fluorescence cuvettes (1 cm path length)
b. Procedure:
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Parameter Selection: Set the excitation wavelength (typically at or near the λmax determined from the absorption spectrum). Set the emission wavelength range to be scanned (e.g., 750-950 nm). Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio while avoiding saturation of the detector.
-
Blank Measurement: Measure the fluorescence spectrum of the pure solvent to account for any background fluorescence or Raman scattering.
-
Sample Measurement: Measure the fluorescence emission spectra of the this compound solutions.
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectra.
-
Identify the wavelength of maximum fluorescence emission (λem).
-
Fluorescence Quantum Yield Determination (Comparative Method)
The fluorescence quantum yield (ΦF) is determined relative to a standard with a known quantum yield. For near-infrared dyes like this compound, Indocyanine Green (ICG) in DMSO (ΦF = 0.13) is a commonly used standard.[1]
a. Materials:
-
This compound solution of known absorbance
-
Standard solution (e.g., ICG in DMSO) with a known quantum yield and similar absorbance at the excitation wavelength
-
Spectrofluorometer
-
UV-Vis-NIR spectrophotometer
b. Procedure:
-
Absorbance Matching: Prepare solutions of both the this compound sample and the standard with low absorbance values (typically < 0.1) at the chosen excitation wavelength, ensuring the absorbance values are closely matched.
-
Fluorescence Spectra Acquisition: Measure the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, detector settings).
-
Data Analysis: The fluorescence quantum yield of the sample (ΦF_sample) is calculated using the following equation:
ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
ΦF_std is the quantum yield of the standard.
-
I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.
-
A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solvents, respectively.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for characterizing the spectral properties of this compound.
Caption: A flowchart illustrating the key steps in the experimental characterization of the spectral properties of this compound.
Signaling Pathways and Logical Relationships
The interaction of this compound with biological systems is a complex process. While a detailed signaling pathway is beyond the scope of this guide, the following diagram illustrates the logical relationship between the dye's properties and its application in cancer cell imaging.
Caption: A diagram showing the relationship between the physicochemical properties of this compound and its application in tumor imaging.
This technical guide provides a foundational understanding of the spectral properties of this compound in different solvents. The provided data and protocols are intended to serve as a valuable resource for the scientific community, enabling further exploration and optimization of this promising near-infrared dye for a wide range of applications in research and medicine.
References
IR-783 solubility and stability characteristics
An In-depth Technical Guide to the Solubility and Stability of IR-783
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of near-infrared (NIR) dyes is paramount for the successful design and execution of experiments. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, a heptamethine cyanine (B1664457) dye with significant applications in in vivo imaging and photothermal therapy.
Solubility Characteristics
This compound is characterized by its good water solubility, a feature attributed to the presence of two sulfonate groups in its structure.[1][2] This property distinguishes it from many other heptamethine cyanine dyes that are poorly soluble in aqueous solutions.[1] The solubility of this compound has been documented in a variety of organic and aqueous solvents.
Quantitative Solubility Data
| Solvent | Reported Solubility | Citation(s) |
| Dimethyl sulfoxide (B87167) (DMSO) | ~1 mg/mL, 27.5 mg/mL (36.7 mM) | [3][4][5] |
| Ethanol | ~1 mg/mL | [3][4] |
| Dimethylformamide (DMF) | ~1 mg/mL | [3][4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL | [3][4] |
| Water | Soluble | [6][7] |
| Methanol | Soluble | [6] |
Note: A significant discrepancy exists in the reported solubility of this compound in DMSO. While most sources state a solubility of approximately 1 mg/mL, one source reports a much higher solubility of 27.5 mg/mL.[5] Researchers should empirically determine the solubility for their specific application and lot of this compound.
Experimental Protocol for Solution Preparation
Preparation of Stock Solutions: To prepare a stock solution, dissolve crystalline this compound in an organic solvent of choice, such as DMSO, DMF, or ethanol.[3][5] It is recommended to purge the solvent with an inert gas before dissolution.[3] Stock solutions can be prepared at concentrations ranging from 10-50 mM.[5]
Preparation of Aqueous Solutions: Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers, such as PBS (pH 7.2).[3] For biological experiments, it is crucial to make further dilutions of the organic stock solution into aqueous buffers or isotonic saline to ensure that the residual amount of organic solvent is insignificant, as it may have physiological effects.[3]
Stability Profile
The stability of this compound is a critical factor for its storage and application. As a solid, it exhibits long-term stability, while its stability in solution is more limited.
Stability Data
| Condition | Observation | Citation(s) |
| Storage (Solid) | Stable for at least 4 years when stored at -20°C, protected from light and moisture.[3][4][6] | [3][4][6] |
| Aqueous Solution | It is not recommended to store aqueous solutions for more than one day.[3] | [3] |
| Photostability | In one study, the fluorescence emission intensity of an this compound solution decreased by about 10% after 30 minutes of continuous laser irradiation.[8] Another study noted irreversible photodegradation upon laser irradiation.[9] | [8][9] |
| Thermal Stability | Thermogravimetric analysis showed that this compound is stable up to 250°C, exhibiting only 5-10% decomposition between 60 to 250°C.[8] | [8] |
| pH Stability | A modified version of this compound (I2-IR783-Mpip) was found to be stable in cell culture media at pH 5.0 and pH 7.4 for 24 hours at 37°C, with gradual degradation observed from day 2 to day 7.[10] Data for the unmodified this compound is not explicitly available. | [10] |
Experimental Protocol for Assessing Photostability
A common method to assess the photostability of this compound involves monitoring its absorbance or fluorescence intensity before and after exposure to a light source, typically a laser at its excitation wavelength.
Example Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., PBS) at a known concentration (e.g., 300 μM).[9]
-
Measure the initial absorbance spectrum of the solution.
-
Irradiate the solution with a laser (e.g., 808 nm NIR laser at a power density of 1.0 W/cm²) for a defined period (e.g., 1 minute).[9]
-
Measure the absorbance spectrum of the solution again after irradiation.
-
The change in absorbance indicates the degree of photodegradation.[9]
Cellular Uptake and Mechanism of Action
This compound exhibits preferential accumulation in tumor cells, a property that is not dependent on conjugation to a targeting ligand.[11][12] This inherent tumor-targeting ability is a key advantage for its use in cancer imaging and therapy.
Signaling Pathway and Cellular Localization
The uptake of this compound into cancer cells is an active, energy-dependent process mediated by Organic Anion Transporting Polypeptides (OATPs).[3][13] Once inside the cell, this compound localizes to the mitochondria and lysosomes.[2][11] This accumulation can lead to mitochondrial-mediated apoptosis and cell cycle arrest at the G0/G1 phase.[6][14]
Caption: Cellular uptake and mechanism of action of this compound.
Experimental Workflow for Cellular Uptake Studies
The following workflow outlines a general procedure for investigating the cellular uptake of this compound.
Caption: Experimental workflow for this compound cellular uptake analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. adipogen.com [adipogen.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
The Photophysical and Biological Profile of IR-783: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-783 is a water-soluble heptamethine cyanine (B1664457) dye that has garnered significant attention in the field of biomedical research, particularly in oncology. Its favorable photophysical properties in the near-infrared (NIR) region, coupled with an inherent ability to selectively accumulate in tumor tissues, make it a promising candidate for a range of applications including fluorescence imaging, photothermal therapy (PTT), and as a component of theranostic agents. This technical guide provides an in-depth overview of the quantum yield and extinction coefficient of this compound, detailed experimental protocols for their determination, and an exploration of its biological mechanism of action.
Photophysical Properties of this compound
The utility of a fluorescent dye in biological applications is largely dictated by its photophysical parameters. The molar extinction coefficient (ε) quantifies the efficiency of light absorption at a specific wavelength, while the fluorescence quantum yield (ΦF) measures the efficiency of converting absorbed photons into emitted photons.
Quantitative Data Summary
The reported values for the quantum yield and molar extinction coefficient of this compound can vary depending on the solvent and measurement conditions. A summary of representative data is presented below.
| Parameter | Value | Solvent/Conditions | Reference |
| Molar Extinction Coefficient (ε) | 157,000 M-1cm-1 | Saline | [1] |
| 162,000 M-1cm-1 | Phosphate-Buffered Saline (PBS, pH 7.4) | [2][3] | |
| 261,000 M-1cm-1 | Not specified | [4] | |
| Quantum Yield (ΦF) | 0.11 (11%) | Saline | [1] |
| 0.055 (5.5%) | Phosphate-Buffered Saline (PBS, pH 7.4) | [2][3] | |
| 0.084 (8.4%) | Not specified | [4] | |
| Absorption Maximum (λabs) | 768-784 nm | Saline | [1] |
| 776 nm | Phosphate-Buffered Saline (PBS, pH 7.4) | [2][3] | |
| 783 nm | Methanol | [5] | |
| Emission Maximum (λem) | 798 nm | Phosphate-Buffered Saline (PBS, pH 7.4) | [2][3][6] |
Experimental Protocols
Accurate determination of the quantum yield and extinction coefficient is crucial for the reliable application of this compound. The following sections detail standard methodologies for these measurements.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined by spectrophotometry using the Beer-Lambert law, which states a linear relationship between absorbance and concentration for a given path length.
Protocol:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a spectroscopic grade solvent (e.g., methanol, PBS) to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with the same solvent. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer, typically between 0.1 and 1.0.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). A cuvette with a standard path length of 1 cm is typically used.
-
Data Analysis: Plot the measured absorbance at λmax against the corresponding molar concentration.
-
Calculation: The molar extinction coefficient (ε) is calculated from the slope of the resulting linear plot according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length. The slope of the line will be equal to ε when the path length is 1 cm.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield can be determined using either a relative or an absolute method. The relative method, which is more common, involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Relative Method Protocol:
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that are in a similar spectral region to this compound. For the NIR region, standards such as Indocyanine Green (ICG) in DMSO can be used.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Absorbance and Fluorescence Measurements:
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each fluorescence spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound sample and the standard.
-
-
Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std × (Slopesample / Slopestd) × (nsample2 / nstd2)
Where:
-
ΦF,std is the quantum yield of the standard.
-
Slopesample and Slopestd are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
nsample and nstd are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
Biological Mechanism and Signaling Pathways
This compound exhibits a remarkable intrinsic ability to accumulate in tumor cells, a phenomenon attributed in part to the overexpression of organic anion-transporting polypeptides (OATPs) on the surface of many cancer cells.[7]
Once internalized, this compound localizes primarily within the mitochondria and lysosomes.[4] The accumulation in mitochondria can disrupt their function, leading to a cascade of events that promote cell death. One proposed mechanism involves the induction of mitochondrial fission, which results in a decrease in ATP production and subsequent cell cycle arrest at the G0/G1 phase.[5][8] This ultimately leads to apoptosis.
Furthermore, a conjugate of this compound with a Ras inhibitor has been shown to activate the AMP-activated protein kinase (AMPK) and regulate the TSC2/mTOR signaling pathway, suggesting alternative or complementary mechanisms of action depending on the molecular context.
Below is a diagram illustrating the proposed signaling pathway for this compound's anti-cancer activity.
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflows
The unique properties of this compound lend themselves to various experimental applications, primarily in preclinical cancer research.
In Vivo Fluorescence Imaging
This workflow outlines the use of this compound for non-invasive tumor imaging in animal models.
Workflow:
-
Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenografts).
-
Agent Administration: Administer this compound intravenously (i.v.) via the tail vein.
-
Imaging: At various time points post-injection (e.g., 1, 6, 24, 48 hours), perform whole-body NIR fluorescence imaging using an in vivo imaging system.
-
Biodistribution: At the final time point, euthanize the animals and excise the tumor and major organs for ex vivo fluorescence imaging to confirm biodistribution.
Caption: Workflow for in vivo fluorescence imaging with this compound.
Photothermal Therapy (PTT)
This workflow describes the application of this compound for tumor ablation through photothermally induced hyperthermia.
Workflow:
-
Cell Culture: Culture cancer cells and treat with this compound.
-
In Vitro PTT: Irradiate the cells with a NIR laser (e.g., 808 nm) and assess cell viability.
-
Animal Model & Administration: Administer this compound to tumor-bearing mice.
-
In Vivo PTT: At the time of peak tumor accumulation (determined by imaging), irradiate the tumor with a NIR laser.
-
Monitoring: Monitor tumor growth and animal well-being over time.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 3. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. This compound inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multimeric Near IR–MR Contrast Agent for Multimodal In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide to the Safety and Cytotoxicity Profile of IR-783
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-783 is a heptamethine cyanine (B1664457) dye that has garnered significant interest in the field of cancer research and therapy. Its utility stems from its near-infrared (NIR) fluorescence properties, making it an effective agent for in vivo imaging. A key characteristic of this compound is its preferential accumulation in tumor cells over normal cells, a feature that is not dependent on conjugation to a targeting moiety. This inherent tumor-targeting capability, combined with a generally favorable safety profile, positions this compound as a promising candidate for theranostic applications, particularly in photothermal therapy (PTT) and photodynamic therapy (PDT), where its cytotoxic effects are significantly amplified upon irradiation with NIR light. This technical guide provides a comprehensive overview of the safety and cytotoxicity profile of this compound, focusing on its effects in the absence of photoactivation.
Data Presentation: In Vitro Cytotoxicity of this compound
The intrinsic cytotoxicity of this compound is generally low, with significant effects on cell viability and proliferation observed in a dose- and time-dependent manner in specific cancer cell lines. In contrast, its impact on normal cells is minimal. The following tables summarize the available quantitative data on the in vitro effects of this compound.
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time | Effect on Cell Viability | Citation |
| HT-29 | Colorectal Cancer | 2, 10, 20, 50 | 4 hours | No significant cytotoxicity observed. | [1][2] |
| MDA-MB-231 | Breast Cancer | 0, 20, 40, 60, 80, 100, 120, 140, 160 | 24 hours | Dose-dependent inhibition of proliferation. | [3][4] |
| MCF-7 | Breast Cancer | 0, 20, 40, 60, 80, 100, 120, 140, 160 | 24 hours | Dose-dependent inhibition of proliferation. | [3][4] |
| HeLa | Cervical Cancer | 20 | Not Specified | No effect on cell proliferation, suitable for imaging. | [5] |
| Normal Cells (e.g., H8) | Normal Cervical Cells | Not Specified | Not Specified | No significant uptake or cytotoxicity. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the safety and cytotoxicity of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells (e.g., HT-29, MDA-MB-231, MCF-7) in 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0-160 µM). Include untreated control wells.
-
Incubation: Incubate the plates for the desired time periods (e.g., 4, 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with different concentrations of this compound (e.g., 0, 80, 160 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
In Vivo Toxicity Assessment in a Mouse Model
Animal models are used to evaluate the systemic toxicity of this compound.
-
Animal Model: Utilize athymic nude mice bearing tumor xenografts (e.g., HT-29, MDA-MB-231).
-
Administration: Administer this compound intravenously or intraperitoneally at various doses.
-
Monitoring: Monitor the mice for changes in body weight, physical activity, and overall health for a specified period (e.g., 9 days).
-
Histological Examination: At the end of the study, sacrifice the mice and collect major organs (liver, kidney, spleen, lung, heart). Fix the organs in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histological analysis to identify any signs of tissue damage or toxicity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and processes related to the cytotoxic profile of this compound.
Caption: Proposed mechanism of this compound cytotoxicity.
Caption: Experimental workflow for in vitro cytotoxicity assessment using MTT assay.
Caption: Differential uptake of this compound in cancer vs. normal cells.
Conclusion
The available data indicates that this compound possesses a favorable safety and cytotoxicity profile for a theranostic agent. Its intrinsic cytotoxicity against cancer cells is modest and appears to be mediated through the induction of mitochondrial dysfunction and cell cycle arrest. Crucially, this compound demonstrates selective accumulation in tumor cells while sparing normal tissues, a property attributed to differential expression of OATP transporters. In vivo studies in animal models have not revealed significant systemic toxicity at imaging-effective doses. It is important to note that the primary therapeutic potential of this compound lies in its activation by NIR light, which dramatically enhances its cytotoxic effects. This inherent safety in the absence of light, coupled with its tumor-targeting ability, makes this compound a highly attractive molecule for the development of targeted cancer therapies. Further research, particularly quantitative dose-response studies across a wider range of cancer and normal cell lines, will be beneficial in fully elucidating its therapeutic window and optimizing its clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Heptamethine Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamethine cyanine (B1664457) dyes represent a pivotal class of organic molecules, distinguished by their unique photophysical properties in the near-infrared (NIR) spectrum.[1][2][3][4][5] This characteristic makes them exceptionally valuable for a wide range of biomedical applications, including in vivo imaging, targeted drug delivery, and photothermal/photodynamic therapies.[1][2][6][7][8] Their ability to operate within the NIR window (700-1000 nm) allows for deep tissue penetration and minimal background autofluorescence, offering significant advantages over traditional visible-light fluorophores.[1][9] This guide provides a comprehensive overview of the discovery, history, chemical properties, and key experimental methodologies related to heptamethine cyanine dyes, tailored for professionals in research and drug development.
Discovery and Historical Development
The journey of heptamethine cyanine dyes is a chapter in the broader history of cyanine dyes, which dates back to the mid-19th century.
-
1856: The Dawn of Cyanine Dyes: The first cyanine dye, "cyanine," was synthesized by Greville Williams.[10] Initially, its applications were limited.
-
1873: A Photographic Revolution: Hermann Wilhelm Vogel discovered that cyanine dyes could act as photographic sensitizers.[10][11] This breakthrough allowed silver halide emulsions, naturally sensitive only to blue and UV light, to become responsive to a wider spectrum of visible light, a process known as photosensitization.[10]
-
Mid-20th Century: Expansion into the Near-Infrared: As synthetic organic chemistry advanced, researchers began to extend the polymethine chain of cyanine dyes. This led to the creation of dyes that absorb and emit light at progressively longer wavelengths. The synthesis of heptamethine cyanines, with their seven-carbon polymethine bridge, pushed the optical properties firmly into the NIR region.
-
1955-1959: A Medical Milestone with Indocyanine Green (ICG): A pivotal moment in the history of these dyes was the development of Indocyanine Green (ICG) by Kodak research laboratories for NIR photography.[12] Its potential for medical use was quickly realized, and after testing at the Mayo Clinic, the FDA approved ICG for clinical use in 1959.[12][13][14] ICG became the first and, for a long time, the only FDA-approved NIR dye for clinical applications, initially for determining cardiac output and hepatic function.[12][13][14]
-
Late 20th & 21st Century: The Theranostic Revolution: In recent decades, research has focused on modifying the core structure of heptamethine cyanines to enhance their properties.[3] A significant discovery was that certain heptamethine dyes possess an intrinsic ability to selectively accumulate in tumor cells without the need for conjugation to a targeting ligand.[1][8][15][16][17] This finding has propelled their development as "theranostic" agents, which can simultaneously diagnose (image) and treat (e.g., via phototherapy) diseases like cancer.[1][8][18]
Core Structure and Photophysical Properties
The defining feature of a heptamethine cyanine dye is its structure: two nitrogen-containing heterocyclic rings (like indolenine, quinoline, or benzothiazole) connected by a seven-carbon polymethine chain.[19][20][21] This extended conjugated system of alternating single and double bonds is the chromophore responsible for the dye's intense absorption and fluorescence in the NIR region.[19]
Quantitative Data of Representative Dyes
The optical properties of heptamethine cyanines can be fine-tuned by modifying their molecular structure. The table below summarizes key quantitative data for several important heptamethine cyanine dyes.
| Dye Name | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent |
| Indocyanine Green (ICG) | ~800 | ~830 | ~200,000 | ~0.10 | Plasma/Blood |
| IR-783 | 783 | 805 | ~200,000 | N/A | Methanol |
| IR-780 | 780 | 810 | ~220,000 | N/A | Methanol |
| MHI-148 | 774 | 795 | ~250,000 | N/A | Methanol |
| IR-800CW | 774 | 790 | ~240,000 | ~0.12 | PBS |
| s775z | 775 | 797 | ~250,000 | ~0.20 | PBS |
Note: Values are approximate and can vary depending on the solvent, concentration, and conjugation state.[4][22][9][23]
Key Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and application of these dyes.
General Synthesis of a Heptamethine Cyanine Dye
The synthesis of heptamethine cyanines typically involves the condensation of two heterocyclic precursors with a seven-carbon chain source. A common method is the reaction between an indolenium salt and a pentamethine salt or dialdehyde (B1249045) linker.[24][25]
Protocol: Synthesis of a Symmetrical Indocyanine Dye
-
Preparation of the Indolenium Salt:
-
React a substituted indole (B1671886) (e.g., 2,3,3-trimethylindolenine) with an alkylating agent (e.g., an alkyl halide like butyl bromide) in a suitable solvent such as acetonitrile.[24]
-
Heat the mixture under reflux in an inert (N₂) atmosphere and protect it from light for several hours.[24]
-
After cooling, the resulting quaternary indolenium salt often precipitates and can be collected by filtration, washed with a non-polar solvent (e.g., ether), and dried.
-
-
Preparation of the Heptamethine Bridge Source:
-
A common precursor for the central part of the chain is glutacondialdehyde dianil hydrochloride or a similar pentamethine salt.[24]
-
-
Condensation Reaction:
-
Dissolve two equivalents of the prepared indolenium salt and one equivalent of the pentamethine bridge source in a solvent mixture, often containing an alcohol (like ethanol (B145695) or butanol) and a base (like pyridine (B92270) or triethylamine).
-
Heat the reaction mixture to reflux for a specified time until the reaction is complete, monitoring by TLC or absorption spectroscopy for the appearance of the characteristic NIR absorption peak.
-
Cool the reaction mixture. The crude heptamethine cyanine dye often precipitates upon cooling or after the addition of a non-solvent.
-
Purify the product by recrystallization or column chromatography to obtain the final dye.[24]
-
In Vitro Cancer Cell Uptake Assay
This protocol is used to evaluate the intrinsic tumor-targeting ability of a heptamethine cyanine dye.[1]
-
Cell Culture:
-
Dye Incubation:
-
Prepare a stock solution of the heptamethine dye in DMSO and dilute it to a final concentration (e.g., 10-20 µM) in the cell culture medium.[26]
-
Remove the old medium from the cells, wash with phosphate-buffered saline (PBS), and add the dye-containing medium.[26]
-
Incubate the cells at 37°C for a defined period (e.g., 30-60 minutes).[26]
-
-
Imaging and Analysis:
-
After incubation, wash the cells twice with PBS to remove any unbound dye.[26]
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) if required for long-term storage, or image them live.
-
Acquire fluorescence images using a fluorescence microscope equipped with appropriate NIR excitation and emission filters (e.g., Cy7 filter set).
-
Quantify the fluorescence intensity in both cancer and normal cells using image analysis software to determine the selectivity of dye uptake.
-
Visualized Workflows and Pathways
General Synthesis Workflow
The following diagram illustrates the typical synthetic pathway for creating a heptamethine cyanine dye.
Mechanism of Selective Tumor Uptake
Certain heptamethine cyanines accumulate in cancer cells through specific biological mechanisms without active targeting moieties. This diagram outlines the key factors involved.
Experimental Workflow for In Vivo Imaging
This diagram shows the logical flow of a typical preclinical experiment using a heptamethine cyanine dye for tumor imaging in an animal model.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Recent progress on near-infrared fluorescence heptamethine cyanine dye-based molecules and nanoparticles for tumor imaging and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A ring-fluorinated heptamethine cyanine dye: synthesis, photophysical properties, and vapochromic properties in response to ammonia - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00962B [pubs.rsc.org]
- 5. Near-infrared heptamethine cyanines (Cy7): from structure, property to application - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Heptamethine Cyanine–Based Application for Cancer Theranostics [frontiersin.org]
- 7. Heptamethine Cyanine Dye Mediated Drug Delivery: Hype or Hope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review on near-infrared heptamethine cyanine dyes as theranostic agents for tumor imaging, targeting, and photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyanine dye | Synthesis, Fluorescence, Photostability | Britannica [britannica.com]
- 11. cameo.mfa.org [cameo.mfa.org]
- 12. macsenlab.com [macsenlab.com]
- 13. Indocyanine green - Wikipedia [en.wikipedia.org]
- 14. Indocyanine green: An old drug with novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Near IR Heptamethine Cyanine Dye–Mediated Cancer Imaging [ouci.dntb.gov.ua]
- 16. Frontiers | The Use of Heptamethine Cyanine Dyes as Drug-Conjugate Systems in the Treatment of Primary and Metastatic Brain Tumors [frontiersin.org]
- 17. The Use of Heptamethine Cyanine Dyes as Drug-Conjugate Systems in the Treatment of Primary and Metastatic Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heptamethine cyanine dye mediated drug delivery: Hype or Hope. | Semantic Scholar [semanticscholar.org]
- 19. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Heptamethine dyes - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for In Vivo Fluorescence Imaging with IR-783
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-783 is a heptamethine cyanine (B1664457) dye that exhibits intrinsic tumor-targeting properties, making it a valuable near-infrared (NIR) fluorescent probe for in vivo imaging.[1][2][3] This lipophilic cation selectively accumulates in the mitochondria and lysosomes of cancer cells, a process primarily mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in tumor tissues.[4][5][6] Its favorable optical properties, including excitation and emission in the NIR window (700-900 nm), allow for deep tissue penetration and minimal autofluorescence, enhancing signal-to-noise ratios for sensitive tumor detection.[1] Furthermore, studies have shown that this compound possesses a good safety profile at concentrations typically used for imaging, with no significant systemic toxicity observed in preclinical models.[4][7] These characteristics make this compound a promising tool for non-invasive cancer detection, monitoring tumor progression, and evaluating therapeutic responses. Beyond its diagnostic capabilities, this compound is also being explored for its potential in photothermal therapy.[2][3]
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for the use of this compound in in vivo fluorescence imaging.
Table 1: Optical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | ~633-786 nm | [8] |
| Emission Maximum | ~780-820 nm | [5][8] |
| Molar Absorptivity (ε) | 261,000 M⁻¹cm⁻¹ | [4] |
| Fluorescence Quantum Yield (ΦFl) | 0.084 | [4] |
| Molecular Weight | 749.0 g/mol | [8] |
| Solubility | Soluble in DMF, DMSO, Ethanol, PBS (pH 7.2) | [8] |
Table 2: In Vivo Imaging Parameters and Biodistribution
| Parameter | Recommendation/Observation | Reference |
| Animal Models | Mouse xenograft models (e.g., cervical, prostate, colorectal, kidney, breast cancer) | [1][2][8][9][10] |
| Administration Route | Intravenous (i.v.) or Intraperitoneal (i.p.) | [7] |
| Dosage | 0.375 mg/kg body weight (equivalent to 10 nmol/20 g mouse) | [4][7] |
| Optimal Imaging Time | 24-48 hours post-injection for maximal tumor accumulation | [1][6][7] |
| Peak Tumor Accumulation | 24 hours post-administration | [1][3] |
| Clearance from Organs | Largely cleared from vital organs by 80-96 hours | [4][7] |
| Primary Elimination Route | Biliary, urinary, and fecal excretion | [1] |
| Key Organs of Initial Accumulation | Liver, kidneys, lungs | [4][7] |
| Tumor-to-Muscle Ratio | Approximately 3:1 for some tumor models | [11] |
Experimental Protocols
This section provides a detailed methodology for performing in vivo fluorescence imaging using this compound in a preclinical mouse model.
I. Reagent Preparation
-
This compound Stock Solution:
-
Due to its amphipathic nature, this compound can be prepared in various ways. For in vivo use, a sterile solution is critical.
-
Method A (Direct Dissolution in PBS): For some formulations, this compound can be directly dissolved in sterile phosphate-buffered saline (PBS, pH 7.2). Vortex thoroughly to ensure complete dissolution.
-
Method B (DMSO as a co-solvent): To aid dissolution, first dissolve this compound in a small amount of sterile dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Subsequently, dilute the stock solution with sterile PBS to the final desired concentration for injection. The final concentration of DMSO in the injected solution should be minimized (ideally less than 5%) to avoid toxicity.
-
-
Working Solution for Injection:
-
Based on the recommended dosage of 0.375 mg/kg, prepare a working solution. For a 20g mouse, this corresponds to 7.5 µg of this compound.
-
The final volume of the injection should be appropriate for the administration route (e.g., 100-200 µL for intravenous injection).
-
Filter the final working solution through a 0.22 µm sterile filter before injection to remove any potential aggregates or contaminants.
-
II. Animal Handling and Injection
-
Animal Model: Utilize appropriate tumor-bearing animal models (e.g., subcutaneous or orthotopic xenografts). All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane (B1672236) inhalation or injectable anesthetics like ketamine/xylazine) prior to and during the imaging procedure to minimize movement and distress.
-
Injection: Administer the prepared this compound working solution via the desired route (intravenous or intraperitoneal).
III. In Vivo Fluorescence Imaging
-
Imaging System: Use an in vivo imaging system equipped with appropriate excitation and emission filters for the NIR range (e.g., excitation ~740-780 nm, emission ~810-840 nm).
-
Image Acquisition:
-
Acquire whole-body images of the anesthetized animal at various time points post-injection (e.g., 6, 24, 48, 72, and 96 hours) to monitor the biodistribution and tumor accumulation of this compound.[7]
-
The 24-hour time point is often optimal for observing specific tumor accumulation.[1]
-
Maintain consistent imaging parameters (e.g., exposure time, binning, f/stop, field of view) across all imaging sessions and animals to ensure data comparability.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio (e.g., tumor-to-muscle) to assess the specificity of this compound accumulation.
-
IV. Ex Vivo Biodistribution (Optional)
-
Tissue Harvesting: At the final imaging time point, euthanize the animal according to approved protocols.
-
Organ Dissection: Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle).
-
Ex Vivo Imaging: Arrange the dissected tissues in a non-fluorescent dish and image them using the in vivo imaging system to confirm the biodistribution of this compound. This provides a more sensitive assessment of dye accumulation in different tissues.
-
Histological Confirmation (Optional): Tissues can be processed for histological analysis (e.g., H&E staining) to correlate fluorescence signal with tissue morphology and confirm the presence of tumor cells.
Visualizations
Mechanism of this compound Uptake in Cancer Cells
Caption: Mechanism of this compound uptake and accumulation in cancer cells.
Experimental Workflow for In Vivo Imaging with this compound
Caption: General experimental workflow for in vivo imaging with this compound.
References
- 1. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. This compound-Glucosamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for IR-783 in Murine Photothermal Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing the near-infrared (NIR) dye IR-783 for photothermal therapy (PTT) in murine cancer models. The protocols and data presented are synthesized from peer-reviewed research to ensure accuracy and reproducibility.
Introduction to this compound for Photothermal Therapy
This compound is a heptamethine cyanine (B1664457) dye with strong absorbance in the near-infrared spectrum, making it an excellent candidate for photothermal therapy.[1][2][3] Its inherent tumor-targeting properties, good water solubility, and low cytotoxicity in the absence of laser irradiation contribute to its appeal as a theranostic agent.[1][2][4] When administered systemically, this compound preferentially accumulates in tumor tissues.[1][4][5] Subsequent irradiation of the tumor with an 808 nm laser excites the dye, causing it to generate heat and induce localized hyperthermia, leading to cancer cell death through apoptosis and/or necrosis.[1][2][5] This targeted approach minimizes damage to surrounding healthy tissues.
Experimental Protocols
Animal Models and Tumor Induction
A variety of tumor models have been successfully treated with this compound-mediated PTT. The choice of model will depend on the specific research question.
Protocol for Subcutaneous Tumor Xenograft Model (HT-29 Colorectal Cancer):
-
Animal Strain: Adult (6-week-old, ≈25 g) male athymic nude mice are commonly used.[5]
-
Cell Culture: Culture HT-29 human colorectal cancer cells in appropriate media until they reach the desired confluence.
-
Tumor Inoculation:
-
Harvest and resuspend the HT-29 cells in 100 μL of sterile phosphate-buffered saline (PBS).
-
Subcutaneously inoculate 1 × 10⁶ cells into the right flank of each mouse.[5]
-
-
Tumor Growth Monitoring: Allow the tumors to grow to a diameter of approximately 1 cm, which typically takes 8 to 10 days.[5]
This compound Administration and In Vivo Imaging
Protocol for Intravenous Administration and Biodistribution Imaging:
-
This compound Preparation: Dissolve this compound in sterile PBS to the desired concentration.
-
Administration: Administer the this compound solution intravenously (e.g., via tail vein injection) at a dosage of 0.8 mg/kg body weight.[5]
-
In Vivo Imaging:
-
Use a near-infrared fluorescence imaging system to monitor the biodistribution of this compound.
-
Image the mice at various time points post-injection (e.g., 1, 2, 4, 6, 8, 12, 24, and 48 hours) to determine the optimal time for tumor accumulation.[5][6]
-
Peak tumor accumulation of this compound is typically observed at 24 hours post-injection.[1][4][5]
-
Photothermal Therapy Procedure
Protocol for In Vivo Photothermal Therapy:
-
Timing: Perform PTT at the time of peak this compound tumor accumulation, typically 24 hours post-injection.[5]
-
Anesthesia: Anesthetize the tumor-bearing mice.
-
Laser Irradiation:
-
Temperature Monitoring: Monitor the temperature changes at the tumor site in real-time using a thermal imager.[5]
-
Control Groups: Include control groups in the experimental design:
-
PBS injection followed by laser irradiation.
-
This compound injection without laser irradiation.
-
PBS injection without laser irradiation.
-
Evaluation of Therapeutic Efficacy
Protocol for Assessing Treatment Outcomes:
-
Tumor Volume Measurement: Measure the tumor volume every other day for a designated period (e.g., 9 days) to monitor tumor growth or regression.[5] Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Body Weight Monitoring: Record the body weight of the mice regularly to assess systemic toxicity.[5]
-
Histological Analysis:
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound for photothermal therapy in mice.
Table 1: In Vivo Tumor Accumulation and Imaging Parameters
| Parameter | Value | Cell Line/Mouse Model | Citation |
| This compound Dose | 0.8 mg/kg | HT-29/Athymic Nude | [5] |
| Administration Route | Intravenous | HT-29/Athymic Nude | [5] |
| Peak Tumor Accumulation | 24 hours post-injection | HT-29/Athymic Nude | [1][4][5] |
| Imaging Modality | Near-Infrared Fluorescence | HT-29/Athymic Nude | [5] |
Table 2: Photothermal Therapy Parameters
| Parameter | Value | Cell Line/Mouse Model | Citation |
| Laser Wavelength | 808 nm | HT-29/Athymic Nude | [1][5] |
| Laser Power Density | 1.0 W/cm² | HT-29/Athymic Nude | [5] |
| Irradiation Duration | 5 minutes | HT-29/Athymic Nude | [5] |
| Temperature Increase (Tumor) | Significant increase | HT-29/Athymic Nude | [5] |
Table 3: Therapeutic Efficacy
| Treatment Group | Outcome | Observation Period | Cell Line/Mouse Model | Citation |
| This compound + Laser | Significant tumor growth inhibition | 9 days | HT-29/Athymic Nude | [5] |
| PBS + Laser | Continued tumor growth | 9 days | HT-29/Athymic Nude | [5] |
| This compound only | Continued tumor growth | 9 days | HT-29/Athymic Nude | [5] |
| Histological Analysis (this compound + Laser) | Significant cell necrosis and tissue damage | 24 hours post-treatment | HT-29/Athymic Nude | [5] |
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the proposed mechanism of this compound in photothermal therapy.
Caption: Experimental workflow for in vivo photothermal therapy using this compound.
Caption: Proposed mechanism of this compound for targeted photothermal tumor therapy.
Conclusion
This compound is a promising agent for photothermal therapy, demonstrating significant efficacy in preclinical mouse models. Its inherent tumor-targeting capabilities and favorable safety profile make it a strong candidate for further development. The protocols outlined in this document provide a foundation for researchers to design and execute robust in vivo studies to explore the full potential of this compound in cancer treatment.
References
- 1. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy [mdpi.com]
- 3. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Surface IR783 Density on the In Vivo Behavior and Imaging Performance of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Circulating Tumor Cells (CTCs) using IR-783
Introduction
IR-783 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that has emerged as a promising tool for the detection of circulating tumor cells (CTCs).[1][2][3][4][5] CTCs are rare cells shed from primary tumors into the bloodstream, playing a crucial role in cancer metastasis. Their detection and characterization provide valuable prognostic and predictive information for cancer management. This compound offers a unique advantage by selectively accumulating in cancer cells while showing minimal uptake in normal blood cells, enabling the identification of viable CTCs.[1][3][6][7]
This document provides detailed application notes and experimental protocols for the use of this compound in detecting CTCs for research purposes.
Principle of Detection
The selective uptake of this compound by cancer cells is an active process mediated by organic anion-transporting polypeptides (OATPs).[1][8] This energy-dependent mechanism ensures that the dye primarily accumulates in living cells, making it a functional assay for tumor cell viability.[3] Once inside the cancer cells, this compound can be detected using various fluorescence-based techniques, such as flow cytometry and in vivo imaging. The dye's fluorescence in the near-infrared spectrum (excitation ~780 nm, emission ~810 nm) minimizes autofluorescence from biological tissues, leading to a high signal-to-noise ratio.[9]
Data Presentation
Table 1: Properties of this compound Dye
| Property | Value | Reference |
| Molecular Formula | C38H46ClN2NaO6S2 | [10] |
| Molecular Weight | 749.37 g/mol | [10] |
| Excitation Maximum | 776-784 nm | [9][11][12] |
| Emission Maximum | 798-810 nm | [9] |
| Solubility | Water, Methanol, DMSO, DMF, Ethanol | [9][10] |
| Appearance | Dark red to brown powder | [10] |
Table 2: Recommended Staining Parameters for this compound
| Parameter | Value | Reference |
| Stock Solution Concentration | 10-50 mM in DMSO, DMF, or ethanol | [9] |
| Working Solution Concentration | 1-10 µM for in vitro cell staining; 20 µM for CTC detection in blood | [1][9] |
| Incubation Time | 20-30 minutes | [1][9] |
| Incubation Temperature | 37°C | [1][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Preparation of Stock Solution (10-50 mM):
-
Bring the this compound powder and anhydrous solvent to room temperature.
-
Dissolve the this compound powder in the chosen solvent to achieve a final concentration of 10-50 mM.[9]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in the dark for up to 6 months.[9]
-
-
Preparation of Working Solution (1-10 µM):
-
Thaw an aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilute the stock solution with an appropriate buffer (e.g., PBS or cell culture medium) to the desired working concentration (e.g., 1-10 µM for cell lines, 20 µM for blood samples).[1][9]
-
The working solution should be prepared fresh before each experiment.
-
Protocol 2: Detection of CTCs in Whole Blood using Flow Cytometry
Materials:
-
Whole blood sample
-
This compound working solution (20 µM)
-
Red blood cell (RBC) lysis buffer
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Optional: Antibodies against cell surface markers (e.g., EpCAM, CD45) and a nuclear stain (e.g., DAPI) for multi-parameter analysis.[3]
-
Flow cytometer with appropriate laser and filter sets for NIR detection.
Procedure:
-
Sample Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
If spiking with cancer cells for a positive control, add a known number of cancer cells to the blood sample.
-
-
This compound Staining:
-
Red Blood Cell Lysis:
-
Following incubation, lyse the red blood cells using a commercial RBC lysis buffer according to the manufacturer's instructions.
-
Centrifuge the sample to pellet the remaining cells.
-
Wash the cell pellet with flow cytometry staining buffer.
-
-
(Optional) Antibody Staining:
-
If performing multi-parameter analysis, resuspend the cell pellet in staining buffer containing antibodies against markers like EpCAM (to identify epithelial cells) and CD45 (to exclude leukocytes).
-
Incubate as per the antibody manufacturer's recommendations.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in flow cytometry staining buffer.
-
If viability is a key parameter, a nuclear stain like DAPI can be added just before analysis to exclude dead cells.[3]
-
Acquire the data on a flow cytometer equipped with a laser that can excite this compound (e.g., 633 nm or a red laser) and a detector for its emission in the NIR range.
-
Gate on the this compound positive population to identify potential CTCs. If using other markers, CTCs can be identified as this compound+/EpCAM+/CD45-/DAPI-.[3]
-
Protocol 3: In Vivo Imaging of CTCs in Animal Models
Materials:
-
Animal model with tumors (e.g., mice with xenografts)
-
This compound solution for injection (sterile)
-
In vivo imaging system capable of NIR fluorescence detection
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
-
This compound Administration:
-
Administer this compound to the animal via an appropriate route (e.g., intravenous or intraperitoneal injection). A typical dose is around 0.35 mg/kg.[1]
-
-
In Vivo Imaging:
-
Ex Vivo Analysis (Optional):
-
After the final imaging session, euthanize the animal.
-
Dissect the tumor and other organs of interest.
-
Perform ex vivo NIR fluorescence imaging of the dissected tissues to confirm this compound accumulation.[1]
-
Mandatory Visualizations
Caption: Experimental workflow for CTC detection using this compound and flow cytometry.
Caption: Proposed mechanism of this compound uptake and accumulation in cancer cells.
References
- 1. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Detection of Live Circulating Tumor Cells by a Class of Near-Infrared Heptamethine Carbocyanine Dyes in Patients with Localized and Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. This compound | TargetMol [targetmol.com]
- 10. adipogen.com [adipogen.com]
- 11. This compound Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound - CD Bioparticles [cd-bioparticles.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Near-Infrared Fluorescence Imaging of Breast Cancer with IR-783
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-783 is a heptamethine cyanine (B1664457) dye that exhibits strong fluorescence in the near-infrared (NIR) spectrum, a region with minimal tissue autofluorescence and deep tissue penetration, making it an ideal candidate for in vivo imaging.[1][2] This dye has demonstrated a remarkable, inherent ability to preferentially accumulate in various cancer cells, including breast cancer, without the need for conjugation to specific targeting moieties.[3][4][5] This preferential uptake is attributed to several factors, including the activity of organic anion-transporting polypeptides (OATPs) on cancer cell membranes, increased mitochondrial membrane potential, and the hypoxic tumor microenvironment.[2][4][5] Once inside the cancer cells, this compound primarily localizes within the mitochondria and lysosomes.[2][4][5]
These characteristics make this compound a powerful tool for non-invasive in vivo imaging of breast cancer, enabling tumor detection, delineation of tumor margins, and monitoring of therapeutic response.[3][6] Beyond its imaging capabilities, this compound has also been shown to possess anti-cancer properties, inhibiting breast cancer cell proliferation and migration by inducing mitochondrial fission and cell cycle arrest.[1][7]
Mechanism of Action and Cellular Uptake
The selective accumulation of this compound in breast cancer cells is a multi-faceted process. The dye is actively transported into cancer cells, a process that can be inhibited by competitive inhibitors of OATPs, such as bromosulfophthalein (BSP).[2][5] This energy-dependent uptake leads to high intracellular concentrations of the dye.
Quantitative Data Summary
The following tables summarize key quantitative parameters reported in the literature for the use of this compound in breast cancer imaging.
Table 1: In Vitro Experimental Parameters
| Cell Line | This compound Concentration (µM) | Incubation Time | Key Findings | Reference |
| MDA-MB-231 | 80, 160 | 24 h | Inhibition of proliferation and migration, cell cycle arrest at G0/G1 phase.[1] | [1] |
| MCF-7 | 80, 160 | 24 h | Inhibition of proliferation and migration, cell cycle arrest at G0/G1 phase.[1] | [1] |
| Various Breast Cancer Cell Lines | 20 | 30 min | Preferential uptake in cancer cells compared to normal cells. | [5] |
Table 2: In Vivo Imaging and Biodistribution Data
| Animal Model | Tumor Model | This compound Dose | Imaging Time Post-Injection | Peak Tumor-to-Background Ratio (TBR) | Key Biodistribution Findings | Reference |
| Nude Mice | HT-29 Xenograft (Colon) | Not Specified | 4 h - 48 h | Maintained high until 48 h | Significant tumor accumulation at 24 h.[6] Low background signal.[6] | [6][8] |
| Athymic Nude Mice | ARCaPM Orthotopic (Prostate) | 10 nmol/20 g | 0.5 h - 96 h | >25 | Accumulation in liver, kidney, lung, and heart at 6 h, cleared by 80 h.[5] Tumor retention up to 96 h.[5] | [5] |
| Nude Mice | MDA-MB-231, MDA-MB-435, MCF-7 Xenografts | 100 nmol/mouse | 1 h - 24 h | ~3 (Tumor/Muscle) | Liver, kidneys, and intestines showed high fluorescence at 24 h.[9] | [9] |
Experimental Protocols
In Vitro Staining of Breast Cancer Cells with this compound
This protocol is adapted from studies on MDA-MB-231 and MCF-7 breast cancer cell lines.[1]
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate NIR filters
Procedure:
-
Seed breast cancer cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.
-
Prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., 20-160 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for the desired time (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the this compound solution and wash the cells three times with PBS to remove unbound dye.
-
Add fresh PBS or culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a NIR laser and appropriate emission filters.
In Vivo Near-Infrared Fluorescence Imaging of Breast Cancer Xenografts
This protocol provides a general framework for in vivo imaging in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Breast cancer cells for xenograft implantation (e.g., MDA-MB-231)
-
Sterile PBS
-
This compound solution for injection (sterile)
-
In vivo imaging system with NIR fluorescence capabilities
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Establish breast cancer xenografts in mice by subcutaneously or orthotopically injecting a suspension of cancer cells. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Prepare a sterile solution of this compound for injection at the desired dose (e.g., 10 nmol/20 g body weight).
-
Anesthetize the tumor-bearing mouse.
-
Administer the this compound solution via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
At various time points post-injection (e.g., 4, 8, 24, 48, 72, 96 hours), anesthetize the mouse and place it in the in vivo imaging system.
-
Acquire whole-body NIR fluorescence images.
-
Quantify the fluorescence intensity in the tumor and a contralateral background region (e.g., muscle) to determine the tumor-to-background ratio (TBR).
-
For biodistribution studies, euthanize the mouse at the final time point, dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart), and image them ex vivo to determine the dye distribution.
Conclusion
This compound is a versatile and effective agent for the near-infrared fluorescence imaging of breast cancer. Its inherent tumor-targeting properties, coupled with its favorable photophysical characteristics, provide a robust platform for both preclinical research and potential clinical translation. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals seeking to utilize this compound in their breast cancer studies.
References
- 1. This compound inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-Glucosamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for IR-783 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of the near-infrared (NIR) fluorescent dye IR-783 in animal models for preclinical research. The protocols cover intravenous, intraperitoneal, and a representative oral gavage administration route, summarizing key quantitative data and experimental procedures to ensure reproducibility and accuracy in biodistribution, pharmacokinetics, and efficacy studies.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize key quantitative parameters for the administration of this compound via different routes as cited in various animal studies.
Table 1: Intravenous (i.v.) Administration of this compound
| Animal Model | Tumor Model | Dosage | Vehicle | Imaging Time Points | Reference |
| Athymic Nude Mice | Orthotopic ARCaPM Human Prostate Tumor | 10 nmol/20 g | Not Specified | 0.5, 24, 48, 72, 96 hours | [1][2] |
| Athymic Nude Mice | No Tumor | 10 nmol/20 g | Not Specified | 0, 6, 80 hours | [1][2] |
| HT-29 Tumor-bearing Mice | HT-29 Human Colorectal Carcinoma | 0.8 mg/kg | Saline | Up to 48 hours (peak at 24h) | [3] |
| BALB/c Nude Mice | Not Specified | 39.25 mg of HSPC/kg (liposomal) | Not Specified | 1, 2, 4, 6, 8, 12, 24 hours | [4] |
Table 2: Intraperitoneal (i.p.) Administration of this compound
| Animal Model | Tumor Model | Dosage | Vehicle | Imaging Time Points | Reference |
| Athymic Mice | Subcutaneous ARCaPM Tumor | 10 nmol/20 g | Not Specified | 24 hours | [1][2] |
| ApcMin/+ Mice | Spontaneous Intestinal Adenoma | 10 nmol/20 g | Not Specified | 48 hours | [1][2] |
| TRAMP Mouse | Spontaneous Prostate Tumor | 10 nmol/20 g | Not Specified | Not Specified | [1] |
| C57BL/6 Mice | Toxicity Study (No Tumor) | 0.375 mg/kg, 3.75 mg/kg, 37.5 mg/kg (daily) | PBS | Daily for one month | [1] |
| Athymic Nude Mice | Xenograft MCF7 Tumor | 10 mg/kg | DMSO | 2, 4, 24, 48 hours | [3] |
| Athymic Nude Mice | Hela Human Cervical Tumor | 0.35 mg/kg | Not Specified | 24 hours | [5] |
Table 3: Representative Oral Gavage Administration of a Near-Infrared Agent
Note: A specific protocol for this compound was not available in the searched literature. This table is based on a study using another NIR agent, IRDye800CW, and can be adapted.
| Animal Model | Tumor Model | Dosage | Vehicle | Imaging Time Points | Reference |
| C57BL/6 Female Mice | Orthotopic MDA-MB-231 Breast Cancer Xenograft | 5 mg/kg | Not Specified | 6, 24, 48 hours | [6] |
| C57BL/6 Female Mice | Oral Absorption Study | 1 mg/kg | Not Specified | 24 hours (urine collection) | [6] |
Experimental Protocols
Protocol 1: Intravenous (i.v.) Injection of this compound
This protocol is adapted from studies using athymic mice with tumor xenografts.[1][2]
Materials:
-
This compound dye
-
Vehicle (e.g., sterile Phosphate Buffered Saline - PBS, Saline)
-
Insulin (B600854) syringes with appropriate gauge needles (e.g., 28-30G)
-
Animal restrainer
-
70% Ethanol
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle to the desired concentration (e.g., to achieve a final dose of 10 nmol/20 g body weight).
-
Ensure the solution is homogenous. Gentle vortexing may be required. Protect the solution from light.
-
-
Animal Preparation:
-
Weigh the animal to accurately calculate the injection volume.
-
Place the mouse in a suitable restrainer to expose the tail vein.
-
Gently warm the tail with a heat lamp or warm water to dilate the vein, facilitating injection.
-
Wipe the tail with 70% ethanol.
-
-
Injection:
-
Load the calculated volume of this compound solution into an insulin syringe.
-
Carefully insert the needle into the lateral tail vein.
-
Slowly inject the solution. Observe for any swelling at the injection site, which may indicate a failed injection.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
Protocol 2: Intraperitoneal (i.p.) Injection of this compound
This protocol is based on studies involving various mouse models.[1][2][5]
Materials:
-
This compound dye
-
Vehicle (e.g., sterile PBS)
-
Syringes with appropriate gauge needles (e.g., 25-27G)
-
70% Ethanol
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution as described in the intravenous protocol.
-
-
Animal Preparation:
-
Weigh the animal to calculate the required injection volume.
-
Securely restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly with its head pointing downwards to move the abdominal organs away from the injection site.
-
-
Injection:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Wipe the area with 70% ethanol.
-
Insert the needle at a 10-20 degree angle.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn, which would indicate incorrect needle placement.
-
Slowly inject the this compound solution into the peritoneal cavity.
-
Withdraw the needle.
-
-
Post-injection Monitoring:
Protocol 3: Representative Oral Gavage of a Near-Infrared Dye
Materials:
-
This compound dye
-
Appropriate vehicle (e.g., water, corn oil for hydrophobic compounds, or an aqueous suspension with agents like carboxymethyl cellulose).[9]
-
Oral gavage needle (flexible or rigid with a ball tip, appropriate size for the mouse, e.g., 20-22G).[4]
-
Syringe
Procedure:
-
Preparation of this compound Formulation:
-
Determine the appropriate vehicle for this compound. Given its hydrophobic nature, a suspension using carboxymethyl cellulose (B213188) or a solution in an edible oil might be necessary.[9]
-
Prepare a homogenous formulation of this compound to the desired concentration.
-
-
Animal and Equipment Preparation:
-
Weigh the animal to calculate the administration volume (maximum recommended volume is 10 ml/kg).[4]
-
Measure the correct insertion depth for the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib.[4]
-
Fill the syringe with the calculated volume and attach the gavage needle, ensuring no air bubbles are present.
-
-
Administration:
-
Firmly restrain the mouse in an upright position, ensuring the head and neck are immobilized and slightly extended to straighten the path to the esophagus.[4]
-
Insert the gavage needle into the side of the mouth (in the gap between the incisors and molars).[4]
-
Gently advance the needle along the roof of the mouth towards the back of the throat. The mouse should swallow as the needle enters the esophagus.[8]
-
Crucially, do not force the needle. If resistance is met, withdraw and re-insert.[7]
-
Advance the needle to the pre-measured depth.
-
Slowly administer the substance over 2-3 seconds for aqueous solutions or longer for more viscous formulations.[4]
-
Slowly withdraw the needle.
-
-
Post-gavage Monitoring:
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Cancer Cells
This compound is actively taken up by cancer cells, primarily through Organic Anion Transporting Polypeptides (OATPs), and accumulates in mitochondria and lysosomes.[5][10] This leads to mitochondrial dysfunction, inducing apoptosis and cell cycle arrest.[1][2][11]
Caption: Signaling pathway of this compound in cancer cells.
Experimental Workflow for In Vivo Studies
The general workflow for animal studies involving this compound administration and imaging is outlined below.
Caption: General experimental workflow for this compound animal studies.
References
- 1. Dynamin-related protein 1-mediated mitochondrial fission contributes to this compound-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multimeric Near IR–MR Contrast Agent for Multimodal In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Concentration of IR-783 for Cell Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing the near-infrared (NIR) dye IR-783 for cell staining. This compound is a heptamethine cyanine (B1664457) dye that exhibits preferential accumulation in cancer cells, making it a valuable tool for in vitro and in vivo imaging.
I. Overview and Key Principles
This compound is a fluorescent probe with excitation and emission maxima in the near-infrared spectrum (approximately 776-780 nm for excitation and 798-810 nm for emission)[1][2]. Its utility in cancer cell imaging is attributed to its selective uptake and retention in malignant cells compared to normal cells[3][4]. This preferential accumulation is thought to be mediated by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed in various cancer types[2][3][5][6]. Upon entering the cell, this compound primarily localizes within the mitochondria and lysosomes[3][6][7]. At standard imaging concentrations, this compound exhibits low cytotoxicity; however, at higher concentrations or when combined with NIR laser irradiation, it can induce therapeutic effects such as photothermal therapy and inhibition of cell proliferation[8][9][10][11].
II. Quantitative Data Summary
The optimal concentration of this compound for cell staining can vary depending on the cell type and experimental application. The following table summarizes concentrations and incubation times reported in the literature for various cancer cell lines.
| Cell Line | Application | This compound Concentration | Incubation Time | Reference |
| HT-29 (Colon Cancer) | Live-cell Imaging | 2 µM | 4 hours | [8][12] |
| HT-29 (Colon Cancer) | Photothermal Therapy | 5 µM | 4 hours | [8][10][13] |
| HeLa, SiHa, Caski (Cervical Cancer) | Fluorescence Imaging | 20 µM | 30 minutes | [3] |
| ARCaPM (Prostate Cancer) | Fluorescence Imaging | 1-50 µM (20 µM commonly used) | 30 minutes | [6] |
| MDA-MB-231, MCF-7 (Breast Cancer) | Proliferation/Migration Assays | 80-160 µM | 24 hours | [9][11] |
III. Experimental Protocols
A. General Protocol for Cell Staining with this compound
This protocol provides a general guideline for staining cultured cells with this compound. Optimization of concentration and incubation time for specific cell lines and applications is recommended.
1. Materials:
-
This compound dye
-
Anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol[1]
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Cultured cells (70-80% confluency)[1]
2. Stock Solution Preparation:
-
Prepare a 10-50 mM stock solution of this compound by dissolving it in anhydrous DMSO, DMF, or ethanol[1].
-
Aliquot the stock solution and store it at -20°C in the dark for up to 6 months[1].
3. Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution to a working concentration of 1-10 µM using an appropriate buffer (e.g., PBS or cell culture medium)[1]. The final concentration should be optimized based on the cell type and experimental needs.
4. Cell Staining Procedure:
-
Grow cells to the desired density (e.g., 70-80% confluency) in a suitable culture vessel[1].
-
Gently wash the cells twice with PBS to remove any residual culture medium[1][3].
-
Add the prepared this compound working solution to the cells, ensuring the entire surface is covered[1].
-
Incubate the cells at 37°C for 20-30 minutes in the dark[1]. Note: Some protocols may require longer incubation times (e.g., 4 hours)[8][12].
-
After incubation, remove the dye solution and wash the cells 2-3 times with PBS or fresh culture medium to remove any unbound dye[1].
5. Imaging:
-
Immediately proceed with fluorescence detection using a fluorescence microscope, flow cytometer, or other imaging systems capable of near-infrared detection[1].
-
Recommended excitation/emission wavelengths are approximately 780 nm and 810 nm, respectively[1].
Note: this compound is light-sensitive; therefore, all steps should be performed with minimal exposure to light[1].
B. Specific Protocol: Staining of Cervical Cancer Cells
This protocol is adapted from a study on staining HeLa, SiHa, and Caski cervical cancer cells[3].
1. Materials:
-
This compound dye
-
DMSO
-
Cell culture medium
-
PBS
-
Cervical cancer cells seeded on four-chamber slides
-
4% Paraformaldehyde
2. Procedure:
-
Seed 1 x 104 cells per well on four-chamber slides and incubate for 24 hours[3].
-
Prepare a 20 µM working solution of this compound in cell culture medium[3].
-
Remove the existing medium from the cells and wash twice with PBS[3].
-
Add the 20 µM this compound working solution to the cells and incubate at 37°C for 30 minutes[3].
-
Wash the cells twice with PBS to remove unbound dye[3].
-
Fix the cells with 4% paraformaldehyde for 10 minutes[3].
-
Wash the cells twice with PBS and mount with an aqueous mounting medium[3].
-
Image the cells using a fluorescence microscope with appropriate NIR filters.
IV. Visualizations
A. Signaling and Uptake Pathway
Caption: Proposed mechanism of this compound uptake and subcellular localization in cancer cells.
B. Experimental Workflow
Caption: A generalized workflow for staining cells with this compound dye.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy [mdpi.com]
- 11. This compound inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Conjugating IR-783 to Antibodies and Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the conjugation of the near-infrared (NIR) fluorescent dye IR-783 to antibodies and various nanoparticles. The information is intended to guide researchers in the development of targeted imaging agents, drug delivery systems, and other biomedical applications.
Introduction to this compound Conjugation
This compound is a heptamethine cyanine (B1664457) dye with excellent photophysical properties in the near-infrared spectrum, including high molar absorptivity and good water solubility.[1][2] These characteristics make it a valuable tool for in vivo imaging and other biomedical applications where deep tissue penetration and low autofluorescence are required. Conjugating this compound to targeting moieties such as antibodies or encapsulating it within nanoparticles allows for the specific delivery of the dye to tissues or cells of interest.[3]
The conjugation of this compound can be achieved through two primary strategies:
-
Covalent Conjugation: This method involves the formation of a stable chemical bond between the this compound dye and the antibody or nanoparticle. This is typically achieved by activating the dye with a reactive group, such as an N-hydroxysuccinimide (NHS) ester to target primary amines (e.g., lysine (B10760008) residues on antibodies) or a maleimide (B117702) group to target thiols (e.g., cysteine residues).[4][5] The meso-chloro group on the cyclohexenyl ring of this compound is also reactive towards nucleophiles, offering another avenue for covalent attachment.[2]
-
Physical Adsorption/Encapsulation: This approach relies on non-covalent interactions, such as hydrophobic interactions and π–π stacking, to load the this compound dye onto or into a nanoparticle matrix.[1][6] This method is often simpler than covalent conjugation and can be effective for certain nanoparticle formulations.
The choice of conjugation strategy depends on the specific application, the nature of the antibody or nanoparticle, and the desired stability of the final conjugate.
Quantitative Data Summary
The following tables summarize key quantitative data for unconjugated this compound and its conjugates.
Table 1: Photophysical Properties of Unconjugated this compound [1][2][3]
| Property | Value | Conditions |
| Peak Absorption (λmax) | 776 nm | In PBS (pH 7.4) |
| Maximum Emission (λem) | 798 nm | In PBS (pH 7.4) |
| Molar Extinction Coefficient (ε) | ~162,000 - 261,000 M⁻¹cm⁻¹ | In PBS or Ethanol |
| Fluorescence Quantum Yield (Φ) | ~5.5 - 8.4% | In PBS or Ethanol |
| Stokes Shift | ~22 nm | In PBS (pH 7.4) |
Table 2: Characterization of this compound Nanoparticle Conjugates
| Nanoparticle Type | Conjugation Method | Average Diameter (nm) | Zeta Potential (mV) | This compound Loading/Incorporation | Reference |
| Polydopamine-Coated Silica (B1680970) NPs | Physical Adsorption | ~66 | Not Specified | 0.37 incorporation ratio | [1][6] |
| Liposomes (IR783-sLip) | Covalent (via DSPE-PEG) | < 150 | Not Specified | Varied molar ratios (1-5%) | [7][8][9] |
Experimental Protocols
Covalent Conjugation of this compound to Antibodies
This section provides generalized protocols for the covalent attachment of this compound to antibodies using either amine-reactive or thiol-reactive chemistry. These protocols may require optimization depending on the specific antibody and desired degree of labeling.
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester derivative of this compound to primary amines (lysine residues) on an antibody.
Workflow for Amine-Reactive Conjugation
Caption: Workflow for conjugating this compound NHS ester to an antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 8.0-8.5) at 2-5 mg/mL.
-
This compound NHS ester.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography column).
Protocol:
-
Prepare Antibody Solution: Dialyze the antibody against the conjugation buffer to remove any amine-containing stabilizers. Adjust the antibody concentration to 2-5 mg/mL.[10]
-
Prepare this compound NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[4][10]
-
Conjugation Reaction: Add the this compound NHS ester solution to the antibody solution at a molar ratio of 5:1 to 20:1 (dye:antibody). Gently mix and incubate for 1-2 hours at room temperature in the dark.[4][10]
-
Quench Reaction: (Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.
-
Purification: Purify the this compound-antibody conjugate from unconjugated dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.[11]
-
Characterization:
-
Determine the protein concentration and dye-to-antibody ratio (DAR) by measuring the absorbance at 280 nm and the absorbance maximum of this compound (~780 nm).
-
Assess the purity and integrity of the conjugate by SDS-PAGE.
-
This protocol is for the conjugation of a maleimide-activated this compound to free sulfhydryl groups on an antibody. If the antibody does not have free thiols, they can be generated by reducing disulfide bonds.
Caption: Workflow for the physical adsorption of this compound onto polydopamine-coated silica nanoparticles.
Materials:
-
Polydopamine-coated silica nanoparticles (s-SiO₂@PDA NPs).
-
This compound dye.
-
HCl aqueous solution (pH 2.5).
-
Milli-Q water.
Protocol:
-
Prepare Nanoparticle Suspension: Disperse the s-SiO₂@PDA NPs in an HCl aqueous solution (pH 2.5) by ultrasonication. [1][6]2. Prepare this compound Solution: Dissolve this compound in a separate HCl aqueous solution (pH 2.5). [1][6]3. Adsorption: Add the this compound solution to the nanoparticle suspension. Stir the mixture continuously at room temperature for 24 hours in the dark. [1][6]4. Purification: Collect the this compound-loaded nanoparticles by centrifugation (e.g., 15,000 rpm for 10 minutes). Remove the supernatant and redisperse the nanoparticles in Milli-Q water. Repeat the centrifugation and redispersion steps to remove any unbound dye. [1][6]5. Characterization:
-
Confirm the incorporation of this compound by measuring the UV-Vis-NIR absorption spectrum.
-
Determine the particle size and morphology using Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).
-
Assess the surface charge by measuring the zeta potential.
-
This protocol describes the preparation of this compound-modified liposomes by incorporating a synthesized this compound-PEG-DSPE conjugate into the lipid bilayer. [7][8][9] Workflow for Covalent Conjugation to Liposomes
Caption: Workflow for preparing this compound conjugated liposomes.
Materials:
-
Lipids (e.g., HSPC, cholesterol, mPEG2000-DSPE).
-
This compound-PEG2000-DSPE conjugate.
-
Ethanol.
-
Hydration buffer (e.g., PBS).
Protocol:
-
Synthesize this compound-PEG2000-DSPE: This typically involves reacting a carboxylated derivative of this compound with the amine group of NH₂-PEG2000-DSPE.
-
Prepare Lipid Film: Dissolve the lipids, including the desired molar percentage of the this compound-PEG2000-DSPE conjugate, in ethanol. Remove the solvent under reduced pressure to form a thin lipid film.
-
Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or sonication.
-
Extrusion: To obtain unilamellar vesicles of a defined size, pass the liposome suspension through polycarbonate membranes with a specific pore size using an extruder. [7][8][9]5. Purification: Remove any unencapsulated material by dialysis or size-exclusion chromatography.
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using DLS.
-
Quantify the amount of conjugated this compound using UV-Vis-NIR spectroscopy.
-
Characterization of this compound Conjugates
Thorough characterization of the this compound conjugates is crucial to ensure their quality and performance.
-
UV-Vis-NIR Spectroscopy: This is used to confirm the presence of this compound in the conjugate and to determine the concentration of the dye. For antibody conjugates, the dye-to-antibody ratio (DAR) can be calculated from the absorbance at 280 nm (for the protein) and the absorbance maximum of this compound.
-
Fluorimetry: Fluorescence spectroscopy is used to measure the emission spectrum of the conjugate and to determine its fluorescence quantum yield.
-
SDS-PAGE: For antibody conjugates, sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to confirm the covalent attachment of the dye to the antibody and to assess the purity of the conjugate.
-
Chromatography (HPLC/SEC): High-performance liquid chromatography and size-exclusion chromatography are powerful techniques for purifying the conjugates and analyzing their purity and stability. [11][12][13]* Dynamic Light Scattering (DLS) and Zeta Potential Measurement: For nanoparticle conjugates, DLS is used to determine the size distribution, and zeta potential measurements provide information about the surface charge and colloidal stability.
-
Electron Microscopy (TEM/SEM): Transmission or scanning electron microscopy can be used to visualize the morphology and size of nanoparticle conjugates.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the conjugation of this compound to antibodies and nanoparticles. By following these procedures and employing the described characterization techniques, researchers can develop novel and effective probes for a wide range of biomedical applications, including in vivo imaging, targeted drug delivery, and photothermal therapy. It is important to note that the provided protocols may require optimization for specific applications and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on near-infrared heptamethine cyanine dyes as theranostic agents for tumor imaging, targeting, and photodynamic therapy [spiedigitallibrary.org]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 6. Photodynamic Therapy Using this compound Liposomes for Advanced Tongue and Breast Cancers in Humans [mdpi.com]
- 7. Effects of Surface IR783 Density on the In Vivo Behavior and Imaging Performance of Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. furthlab.xyz [furthlab.xyz]
- 11. Antibody purification | Abcam [abcam.com]
- 12. Assessment of Free Dye in Solutions of Dual-Labeled Antibody Conjugates for In Vivo Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
IR-783: Application Notes and Protocols for a Versatile Theranostic Agent in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of IR-783, a near-infrared (NIR) heptamethine cyanine (B1664457) dye, and its applications as a theranostic agent for cancer. This document details its mechanism of action, protocols for its use in imaging and therapy, and quantitative data from preclinical studies.
Introduction to this compound
This compound is a water-soluble, anionic heptamethine cyanine dye that exhibits intrinsic tumor-targeting capabilities.[1][2] Its preferential accumulation in cancer cells, coupled with its photophysical properties, makes it a powerful tool for both near-infrared fluorescence (NIRF) imaging and phototherapy, including photothermal therapy (PTT) and photodynamic therapy (PDT).[1][3] Unlike many other imaging agents, this compound can selectively target tumors without the need for conjugation to a targeting ligand, simplifying its application in preclinical cancer models.[2][4]
Mechanism of Action
The tumor-selective accumulation of this compound is primarily mediated by the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of cancer cells.[5][6] This uptake is an active, energy-dependent process.[2] Once inside the cancer cell, this compound localizes to the mitochondria and lysosomes.[2][5]
Upon excitation with NIR light, typically around 808 nm, this compound can induce cancer cell death through two primary mechanisms:
-
Photothermal Therapy (PTT): this compound efficiently converts light energy into heat, leading to localized hyperthermia and subsequent tumor ablation.[1][3]
-
Photodynamic Therapy (PDT): Although with a lower quantum yield compared to dedicated photosensitizers, this compound can generate reactive oxygen species (ROS) upon irradiation, leading to oxidative stress and apoptosis.[7]
Furthermore, even without light activation, this compound has been shown to inhibit cancer cell proliferation and migration by inducing mitochondrial fission.[4][8] This process involves the upregulation of mitochondrial fission proteins (e.g., Drp1, Fis1, MFF) and downregulation of fusion proteins (e.g., Mfn1, Mfn2, OPA1), leading to ATP depletion and cell cycle arrest at the G0/G1 phase.[4][8]
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines. It is important to note that the cytotoxicity of this compound is significantly enhanced upon NIR light irradiation.
| Cell Line | Cancer Type | Treatment Condition | IC50 (µM) | Reference |
| Cervical Cancer Cells | Cervical Cancer | This compound alone | 121.35 | [9] |
| Cervical Cancer Cells | Cervical Cancer | This compound + PDT | 107.76 | [9] |
| HT-29 | Colorectal Cancer | This compound alone (4h incubation) | No significant cytotoxicity up to 50 µM | [10] |
| MDA-MB-231 | Breast Cancer | This compound alone | Dose-dependent inhibition of proliferation | [4] |
| MCF-7 | Breast Cancer | This compound alone | Dose-dependent inhibition of proliferation | [4] |
In Vivo Tumor Growth Inhibition
Preclinical studies in xenograft mouse models have demonstrated the efficacy of this compound-mediated photothermal therapy in controlling tumor growth.
| Cancer Model | Treatment Group | Observation Period | Tumor Growth Outcome | Reference |
| HT-29 Colorectal Cancer Xenograft | This compound + Laser (808 nm, 1.0 W/cm², 5 min) | 9 days | Complete tumor ablation with no recurrence | [10] |
| HT-29 Colorectal Cancer Xenograft | PBS + Laser | 9 days | No significant difference in tumor volume compared to control | [10] |
| HT-29 Colorectal Cancer Xenograft | This compound alone | 9 days | No significant difference in tumor volume compared to control | [10] |
Experimental Protocols
Protocol 1: In Vitro NIR Fluorescence Imaging of Cancer Cells
This protocol describes the procedure for visualizing the uptake of this compound in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Normal cell line for control (e.g., H8)
-
Complete cell culture medium
-
This compound stock solution (dissolved in sterile distilled water)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
DAPI solution
-
Fluorescence microscope with appropriate filter sets for NIR and DAPI
Procedure:
-
Seed cancer cells and normal cells onto glass-bottom dishes or chamber slides and culture overnight to allow for cell attachment.
-
Prepare a working solution of this compound in complete culture medium at a final concentration of 20 µM.[11]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for 30 minutes at 37°C.[11]
-
Wash the cells twice with PBS to remove unbound this compound.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Counterstain the cell nuclei with DAPI solution according to the manufacturer's protocol.
-
Wash the cells twice with PBS.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. This compound will emit in the near-infrared spectrum, while DAPI will stain the nuclei blue.
Protocol 2: In Vitro Photothermal/Photodynamic Therapy
This protocol outlines the steps for assessing the phototoxic effects of this compound on cancer cells in culture.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
Live/Dead cell viability assay kit (e.g., Calcein-AM and Propidium Iodide)
-
808 nm NIR laser with adjustable power density
Procedure:
-
Seed cancer cells in a 96-well plate or other suitable culture vessel and allow them to adhere overnight.
-
Treat the cells with a desired concentration of this compound (e.g., 5 µM) in complete culture medium for 4 hours at 37°C.[10]
-
Wash the cells with PBS to remove the this compound-containing medium.
-
Add fresh culture medium to the cells.
-
Irradiate the designated wells with an 808 nm NIR laser at a power density of 1.0 W/cm² for 1 minute.[10] Include non-irradiated controls.
-
Incubate the cells for a desired period (e.g., 24 hours) post-irradiation.
-
Assess cell viability using a live/dead cell viability assay. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Propidium Iodide).
-
Capture images using a fluorescence microscope and quantify the percentage of dead cells.
Protocol 3: In Vivo NIR Fluorescence Imaging and Photothermal Therapy in a Xenograft Mouse Model
This protocol details the procedure for in vivo tumor imaging and subsequent photothermal therapy using this compound in a mouse model.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with subcutaneous HT-29 xenografts)
-
This compound solution in sterile PBS
-
In vivo NIR fluorescence imaging system
-
808 nm NIR laser with a fiber optic cable
-
Thermal imaging camera
Procedure:
Part A: In Vivo NIR Fluorescence Imaging
-
Administer this compound intravenously to tumor-bearing mice at a suitable dose (e.g., 10 nmol/20 g body weight).[2]
-
At various time points post-injection (e.g., 4, 8, 24, 48 hours), anesthetize the mice.
-
Place the anesthetized mouse in the in vivo imaging system and acquire NIR fluorescence images. The optimal tumor accumulation is typically observed at 24 hours post-injection.[2][10]
-
Analyze the fluorescence intensity at the tumor site and surrounding tissues to determine the tumor-to-background ratio.
Part B: In Vivo Photothermal Therapy
-
Based on the imaging results, select the optimal time point for therapy (typically 24 hours post-injection).
-
Anesthetize the tumor-bearing mice that have been injected with this compound.
-
Position the fiber optic of the 808 nm laser directly over the tumor.
-
Irradiate the tumor with the laser at a power density of 1.0 W/cm² for 5 minutes.[10]
-
Monitor the temperature at the tumor site using a thermal imaging camera to ensure it reaches a therapeutic level (typically above 50°C).[12]
-
Monitor tumor growth and the general health of the mice over a set period (e.g., 9 days) following the treatment.[10] Include control groups (PBS + laser, this compound alone).
-
At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining) to assess tissue necrosis.[10]
Visualizations
Caption: Theranostic workflow of this compound in cancer treatment.
Caption: OATP-mediated uptake and subcellular localization of this compound.
Caption: Signaling pathway of this compound-induced mitochondrial fission.
References
- 1. Dynamin‐related protein 1‐mediated mitochondrial fission contributes to IR‐783‐induced apoptosis in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing IR-783 for In Vivo Imaging
Welcome to the technical support center for IR-783, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize nonspecific uptake of this compound in vivo and enhance tumor-targeted imaging.
Troubleshooting Guide: Reducing Nonspecific this compound Uptake
High nonspecific uptake of this compound in healthy tissues can lead to a low tumor-to-background ratio (TBR), compromising the sensitivity and accuracy of in vivo imaging. Below are common issues and actionable solutions to improve the performance of your this compound-based imaging agents.
Issue 1: High background signal in non-target organs, particularly the liver, spleen, and kidneys.
This is a frequent challenge as the liver and kidneys are primary organs for clearance of xenobiotics.[1][2]
Possible Causes & Solutions:
-
Suboptimal Imaging Time Point: The biodistribution of free this compound changes significantly over time. Early imaging may capture high concentrations in clearance organs.
-
Recommendation: Conduct a time-course imaging study to determine the optimal imaging window. Peak tumor accumulation with minimal background is often observed 24 hours or later post-injection.[1][2][3] For instance, studies have shown that while this compound accumulates in the liver, kidney, lung, and heart at 6 hours, it is largely cleared from these vital organs by 80 hours, while being retained in tumor tissues.[1][2]
-
-
Inherent Properties of Free Dye: Unmodified this compound has a propensity for nonspecific tissue accumulation.[3][4]
-
Recommendation 1: Formulation with Nanoparticles. Encapsulating this compound within liposomes can alter its pharmacokinetic profile. Be mindful of the dye density on the nanoparticle surface, as high densities can negatively impact blood retention and tumor imaging.[5]
-
Recommendation 2: Complexation with Cyclodextrins. Forming a supramolecular complex of this compound with methyl-β-cyclodextrin (Mβ-CD) has been demonstrated to reduce nonspecific background uptake and accelerate clearance, thereby improving the TBR within 24 hours.[4][6]
-
-
Uptake by Organic Anion Transporting Polypeptides (OATPs): OATPs are expressed in various tissues and contribute to the uptake of this compound.[2][7][8]
Issue 2: Poor tumor-to-background ratio (TBR) despite visible tumor accumulation.
Even with tumor uptake, a high background signal will diminish the quality of the imaging results.
Possible Causes & Solutions:
-
Slow Clearance from Circulation and Normal Tissues: The inherent properties of this compound can lead to prolonged retention in non-target areas.[3][4]
-
Recommendation: As mentioned previously, formulation strategies such as complexation with methyl-β-cyclodextrin can significantly enhance clearance from the body, leading to an improved TBR.[4]
-
-
Suboptimal Dye Conjugation Density: When using this compound-conjugated nanoparticles, an excessively high density of the dye can lead to increased protein corona formation (especially IgM), which in turn affects liposome (B1194612) performance and hinders tumor imaging.[5]
-
Recommendation: Optimize the density of this compound on the surface of nanoparticles. A study on this compound-modified liposomes showed that lower densities (e.g., 1%) resulted in a better tumor, spleen, and kidney distribution profile compared to higher densities.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical biodistribution of unmodified this compound in vivo?
A1: Following intravenous injection, unmodified this compound initially distributes to several organs. Ex vivo analysis typically shows the highest accumulation in the liver, followed by the tumor, spleen, and kidney. Over time, the dye is cleared from most normal organs but is retained in tumor tissue for an extended period.[1][2]
Q2: How can I chemically modify this compound to improve its targeting specificity?
A2: The chemical structure of this compound allows for conjugation to targeting ligands. The chloro-cyclohexene ring on the heptamethine chain is a key feature that can be targeted for chemical modification.[4] For example, this compound has been conjugated to peptides and other molecules to enhance tumor-specific uptake.[9][10]
Q3: What role do Organic Anion Transporting Polypeptides (OATPs) play in this compound uptake?
A3: OATPs are a family of transmembrane proteins that facilitate the uptake of various endogenous and exogenous compounds, including this compound.[2][7][8] Studies have shown that the uptake of this compound in cancer cells can be significantly reduced by OATP inhibitors like bromosulfophthalein (BSP), rifampicin (B610482) (OATP1 inhibitor), and cholecystokinin (B1591339) octapeptide (selective OATP1B3 inhibitor).[7][11] This suggests that OATP expression levels in different tissues can influence the biodistribution of the dye.
Q4: Can nanoparticle formulation affect the in vivo performance of this compound?
A4: Yes, nanoparticle formulation is a key strategy to modify the in vivo behavior of this compound. Encapsulating or conjugating this compound to nanoparticles like liposomes can alter its pharmacokinetics, biodistribution, and tumor accumulation. However, it is crucial to optimize the formulation, particularly the density of this compound on the nanoparticle surface, as this can impact protein corona formation and subsequent in vivo performance.[5]
Quantitative Data Summary
Table 1: Effect of this compound Density on Liposome Biodistribution in Major Organs (24h post-injection)
| This compound Density on Liposome | Liver (Normalized Fluorescence Intensity) | Spleen (Normalized Fluorescence Intensity) | Kidney (Normalized Fluorescence Intensity) | Tumor (Normalized Fluorescence Intensity) |
| 1% | Highest | Second | Second | Second |
| 2% | Highest | Varies | Varies | Varies |
| 3.5% | Highest | Varies | Varies | Varies |
| 5% | Highest | Varies | Varies | Varies |
Data adapted from a study on IR783-modified liposomes. The study noted that in the 1% IR783-sLip group, the tumor, spleen, and kidney ranked second together in fluorescence distribution with no significant difference.
Table 2: Time-Dependent Tumor-to-Background Ratio (TBR) of this compound Modified Liposomes
| Time Post-Injection | Tumor-to-Background Ratio (TBR) |
| 1 h | Lower |
| 2 h | Increasing |
| 4 h | Increasing |
| 6 h | Increasing |
| 8 h | Peak |
| 12 h | Decreasing |
| 24 h | Decreasing |
This table represents a general trend observed in a study with IR783-sLip, where the highest TBR was observed at the 8-hour time point.
Experimental Protocols
Protocol 1: Preparation of this compound Modified Liposomes (IR783-sLip)
This protocol is a modified ethanol (B145695) injection and extrusion method as described in the literature.
-
Lipid Film Hydration: Dissolve lipids (e.g., HSPC, cholesterol, DSPE-PEG) and this compound in ethanol.
-
Injection: Inject the lipid/ethanol solution into a heated aqueous buffer (e.g., PBS) with vigorous stirring.
-
Extrusion: Subject the resulting liposome suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.
-
Purification: Remove unincorporated this compound and other impurities by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and this compound incorporation efficiency.
Protocol 2: In Vivo Biodistribution Study
This protocol outlines a general procedure for assessing the biodistribution of this compound formulations.[1]
-
Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts).
-
Administration: Intravenously inject the this compound formulation at a predetermined dose.
-
In Vivo Imaging: Perform whole-body NIR fluorescence imaging at various time points (e.g., 1, 2, 4, 8, 12, 24 hours) post-injection.
-
Ex Vivo Analysis: At the final time point, euthanize the mice and dissect major organs (heart, liver, spleen, lungs, kidneys) and the tumor.
-
Ex Vivo Imaging: Image the dissected organs and tumor using a fluorescence imaging system.
-
Quantification: Analyze the fluorescence intensity in the regions of interest (ROIs) for each organ and the tumor to determine the biodistribution profile. Calculate the tumor-to-background ratio (TBR).
Visualizations
Caption: Logical workflow for reducing this compound nonspecific uptake.
Caption: Experimental workflow for in vivo biodistribution studies.
Caption: Signaling pathway of this compound uptake via OATP transporters.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Surface IR783 Density on the In Vivo Behavior and Imaging Performance of Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multimeric Near IR–MR Contrast Agent for Multimodal In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: IR-783 Signal Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) of the near-infrared (NIR) dye IR-783 in tissue imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in tissue imaging?
This compound is a water-soluble, near-infrared (NIR) heptamethine cyanine (B1664457) dye.[1] It is frequently used for in vivo and ex vivo imaging due to its favorable optical properties in the NIR-I window (700-900 nm), which allows for deeper tissue penetration compared to visible light. A key feature of this compound is its inherent ability to preferentially accumulate in tumor cells and tissues without the need for conjugation to a targeting moiety, making it a valuable agent for cancer imaging.[2][3][4] This uptake is believed to be mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells.[5][6]
Q2: What are the primary factors that contribute to a low signal-to-noise ratio (SNR) with this compound?
A low SNR in this compound imaging experiments typically stems from two main sources:
-
High Background Signal: The most significant contributor is tissue autofluorescence, where endogenous molecules (e.g., collagen, melanin, lipofuscin) emit fluorescence that overlaps with the this compound signal.[7][8][9] This is particularly problematic when using certain animal diets or aldehyde-based fixatives.[10][11]
-
Weak this compound Signal: The signal from the dye itself can be compromised by several factors, including photobleaching upon exposure to laser light, self-aggregation at high concentrations which quenches fluorescence, and suboptimal biodistribution leading to insufficient accumulation at the target site.[1][12][13]
Q3: How significantly does animal diet affect background autofluorescence?
The diet of laboratory animals, particularly rodents, can dramatically impact background autofluorescence, especially in the gastrointestinal tract.[10] Mice fed standard chow exhibit high levels of autofluorescence that can interfere with imaging.[14] Switching to a purified or chlorophyll-free diet can reduce this background by more than two orders of magnitude, significantly improving the signal-to-background ratio (SBR).[10][14]
Q4: Can imaging parameters be adjusted to improve the this compound signal?
Yes, optimizing imaging hardware and settings is crucial. While this compound has a specific excitation and emission profile, background fluorescence can be minimized by carefully selecting wavelengths. Studies have shown that using longer excitation wavelengths (e.g., 760 nm or 808 nm) and detecting emission in the longer NIR-I or even the NIR-II (>1000 nm) window can substantially reduce autofluorescence.[10][14] Additionally, post-acquisition processing techniques like spectral unmixing can computationally separate the specific this compound signal from the broad spectrum of autofluorescence.[8]
Q5: How does the formulation and delivery of this compound impact imaging results?
The formulation of this compound is critical to its performance. As a cyanine dye, it is prone to forming aggregates in aqueous solutions, which can reduce its quantum yield.[12] To overcome this and improve stability and targeting, this compound can be encapsulated in liposomes or nanoparticles.[15][16] This strategy can also reduce nonspecific uptake in organs like the liver and spleen and prolong retention time in tumors.[16] Another approach involves forming a complex with methyl-β-cyclodextrin, which has been shown to accelerate clearance from the body and reduce background signal, thereby improving the tumor-to-background ratio.[17]
Troubleshooting Guides
Problem 1: High and Diffuse Background Signal
Your images show a high background "glow" across the tissue, making it difficult to distinguish the specific signal from your target.
| Possible Cause | Recommended Solution |
| High Tissue Autofluorescence | 1. Change Animal Diet: Switch mice from standard chow to a purified, chlorophyll-free diet for at least one week prior to imaging to reduce gastrointestinal autofluorescence.[10][14] 2. Optimize Wavelengths: If your system allows, use a longer excitation wavelength (e.g., >760 nm) and a long-pass emission filter to cut out shorter-wavelength autofluorescence.[8][10] 3. Use Quenching Agents: For ex vivo tissue sections, treat with an autofluorescence quenching agent like Sudan Black B or a commercial kit after staining but before imaging.[7][11] 4. Perfuse Before Fixation: For ex vivo analysis, perfuse the animal with PBS prior to tissue harvesting and fixation to remove red blood cells, which are a source of autofluorescence.[11] 5. Employ Spectral Unmixing: Use the spectral unmixing software feature available on many in vivo imaging systems to differentiate the this compound spectrum from the background.[8] |
| Nonspecific Dye Accumulation | 1. Optimize Imaging Time: The optimal tumor-to-background ratio for this compound is often achieved 24 hours or more post-injection, allowing for clearance from non-target tissues.[1][18] Perform a time-course study to determine the ideal window. 2. Modify Dye Formulation: Consider using this compound encapsulated in liposomes or complexed with cyclodextrin (B1172386) to improve its biodistribution and clearance profile.[16][17] |
Problem 2: Weak or No Signal from the Target Site
You are not detecting a strong enough signal from the tumor or region of interest.
| Possible Cause | Recommended Solution |
| Photobleaching | This compound is susceptible to photobleaching upon prolonged exposure to the excitation laser.[1] Minimize the duration of laser exposure during focusing and image acquisition. |
| Suboptimal Dye Concentration | High concentrations can lead to aggregation-induced fluorescence quenching. Perform a dose-response study to find the optimal concentration of this compound that provides a bright signal without causing aggregation.[1] |
| Poor Dye Accumulation | 1. Verify Targeting Window: Ensure you are imaging at the optimal time point for peak accumulation (often 24h post-injection for tumors).[1][12] 2. Check Injection Quality: Confirm that the intravenous injection was successful and the full dose was administered systemically. |
| Environmental pH Effects | The fluorescence of some cyanine dyes can be pH-sensitive.[19][20] While this compound is generally stable, extreme pH in the tissue microenvironment could potentially alter its signal. This is a complex factor but worth considering in specific disease models. |
Quantitative Data Summary
Table 1: Optical and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Absorption Max (λmax) | ~776-782 nm | [1][21] |
| Emission Max (λem) | ~798-820 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~162,000 M-1cm-1 | [1] |
| Fluorescence Quantum Yield (Φ) | ~5.5% - 8.4% | [1][12] |
| Water Solubility | Good | [1] |
Table 2: Impact of Experimental Parameters on Signal-to-Background Ratio (SBR)
| Parameter | Condition 1 | Condition 2 | Outcome on SBR | Source(s) |
| Animal Diet | Standard Chow | Purified Diet | Significant increase in SBR with purified diet | [10][14] |
| Excitation Wavelength | 670 nm | 760 nm or 808 nm | Significant increase in SBR with longer wavelength | [10] |
| Emission Filter | NIR-I (<975 nm) | NIR-II (>1000 nm) | Significant increase in SBR with NIR-II detection | [10][14] |
Key Experimental Protocols
Protocol 1: Reduction of Diet-Induced Autofluorescence
This protocol is adapted from studies demonstrating the impact of diet on in vivo imaging background.
-
Animal Acclimation: Upon arrival, house mice in standard conditions and provide standard chow for an initial acclimation period.
-
Dietary Switch: At least 7-10 days prior to the imaging experiment, switch the experimental group of mice to a purified, chlorophyll-free diet (e.g., AIN-93G). The control group should remain on standard chow.
-
Housing: Ensure no cross-contamination of food pellets between cages.
-
Imaging: Proceed with the this compound injection and imaging protocol. Compare the background fluorescence levels, particularly over the abdominal region, between the chow-fed and purified-diet-fed groups to confirm the reduction in autofluorescence.[10]
Protocol 2: General Protocol for In Vivo Tumor Imaging with this compound
This protocol provides a general workflow for imaging tumor-bearing mice.
-
Dye Preparation: Dissolve this compound in a suitable vehicle, such as sterile phosphate-buffered saline (PBS) or a saline solution, to the desired concentration. Ensure the dye is fully dissolved.
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a standard protocol (e.g., isoflurane (B1672236) inhalation).
-
Dye Administration: Administer the this compound solution via intravenous (tail vein) injection. A typical dose might be around 0.8 mg/kg, but this should be optimized for your specific model.[1]
-
Time-Course Imaging:
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber.
-
Set the excitation and emission filters appropriate for this compound (e.g., Excitation: ~760-780 nm, Emission: >800 nm long-pass).
-
Minimize exposure time to reduce photobleaching while ensuring adequate signal collection.
-
-
Data Analysis:
-
Using the system's software, draw regions of interest (ROIs) over the tumor and an adjacent, non-tumor area (e.g., muscle).
-
Calculate the average fluorescence intensity for each ROI.
-
Determine the tumor-to-background ratio (TBR) by dividing the tumor intensity by the background intensity. Plot the TBR over time to identify the peak.[18]
-
Visual Guides
Caption: Troubleshooting workflow for low SNR in this compound imaging.
Caption: Key factors influencing the signal and noise components for this compound.
Caption: Simplified pathway of this compound delivery and signal generation.
References
- 1. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. Fragment-based drug nanoaggregation reveals drivers of self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Surface IR783 Density on the In Vivo Behavior and Imaging Performance of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Rational Design of a Small Molecular Near-Infrared Fluorophore for Improved In Vivo Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. quora.com [quora.com]
- 21. This compound Dye content 90 115970-66-6 [sigmaaldrich.com]
Technical Support Center: IR-783 Photobleaching Prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with IR-783 photobleaching during their experiments.
Troubleshooting Guides
Issue 1: Rapid loss of this compound fluorescence signal during imaging.
Question: My this compound fluorescence signal is disappearing very quickly when I expose my sample to the excitation light. What can I do to prevent this rapid photobleaching?
Answer: Rapid signal loss is a clear indication of photobleaching, a process where the fluorophore is irreversibly damaged by light. The polymethine structure of cyanine (B1664457) dyes like this compound is particularly susceptible to this, especially under concentrated near-infrared (NIR) light.[1] Here are several strategies you can employ, from simple adjustments in your imaging protocol to the use of protective reagents.
Immediate Steps:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a sufficient signal-to-noise ratio.[2][3][4] Neutral density filters can be used to attenuate the light source without changing its spectral properties.[2][3][5]
-
Minimize Exposure Time: Limit the duration of light exposure to the absolute minimum required for image acquisition.[2][5] Avoid prolonged focusing on the same area.
-
Optimize Imaging Parameters: Adjust camera gain or use binning to increase signal detection, which may allow for a reduction in exposure time or light intensity.[5]
Experimental Modifications:
-
Utilize Antifade Mounting Media: For fixed samples, using a commercial antifade mounting medium is one of the most effective ways to combat photobleaching.[4] These reagents contain chemicals that quench reactive oxygen species (ROS), which are major contributors to photobleaching.[3][6]
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Incorporate Antioxidants for Live-Cell Imaging: For live-cell experiments, you can add antioxidants to your imaging medium. Note that antifade reagents for fixed cells are generally not suitable for live-cell imaging.[2]
Issue 2: Inconsistent fluorescence intensity between samples or over time in longitudinal studies.
Question: I am observing significant variability in my this compound signal, which is affecting the reproducibility of my quantitative analysis. How can I ensure a more stable signal?
Answer: Inconsistent fluorescence can stem from photobleaching, but also from environmental factors and the chemical stability of the dye. Ensuring consistent experimental conditions and employing stabilization techniques are key.
Solutions for Improved Stability:
-
Standardize Imaging Conditions: Ensure that all samples are imaged using the exact same microscope settings (laser power, exposure time, detector gain).
-
Use a Photostable Formulation: Consider binding this compound to bovine serum albumin (BSA). This has been shown to dramatically improve the photostability of cyanine dyes.[7]
-
Control the Chemical Environment:
-
pH: Variations in pH can affect the fluorescence intensity of cyanine dyes. Ensure your buffer system is robust.
-
Oxygen Scavenging: The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species.[8] Using an oxygen scavenging system can be beneficial, especially in live-cell imaging.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound photobleaching?
A1: The primary mechanism involves the photo-oxidation of the dye's polymethine chain. Upon excitation with light, the this compound molecule can transition to an excited triplet state. This triplet state can then react with molecular oxygen to generate highly reactive singlet oxygen, which in turn attacks and degrades the dye molecule, leading to a loss of fluorescence.[1][8]
Q2: Are there any commercially available reagents specifically tested for preventing this compound photobleaching?
A2: While many commercial antifade reagents are marketed for a broad spectrum of dyes, specific performance with this compound can vary. Reagents like ProLong™ Gold and VECTASHIELD® are designed to protect against photobleaching across the visible and near-infrared spectrum.[9][10] They typically contain antioxidants and free radical scavengers like DABCO (1,4-diazabicyclo[2.2.2]octane) or Trolox.[6][11] It is recommended to test a few different reagents to determine the best one for your specific application.
Q3: Can I use antifade mounting media for live-cell imaging with this compound?
A3: No, most antifade mounting media are designed for fixed samples and are not compatible with live cells due to toxicity.[2] For live-cell imaging, you should use specialized live-cell antifade reagents, such as ProLong™ Live Antifade Reagent, or add antioxidants like Trolox to your imaging medium.[2][6][9]
Q4: How does binding this compound to albumin improve its photostability?
A4: Binding to proteins like bovine serum albumin (BSA) can sterically hinder the this compound molecule.[7] This encapsulation can protect the dye's vulnerable polymethine chain from interactions with reactive oxygen species and can also reduce dye aggregation, which can be another pathway for fluorescence quenching.[12]
Q5: What are triplet state quenchers and how do they work?
A5: Triplet state quenchers are molecules that can accept energy from the excited triplet state of a fluorophore, returning the fluorophore to its ground state before it can undergo photobleaching reactions.[13][14] This process, known as triplet-triplet energy transfer, reduces the lifetime of the reactive triplet state and thus minimizes photobleaching. Cyclooctatetraene (COT) is a commonly used triplet state quencher.[13]
Quantitative Data on Photobleaching Prevention
The following table summarizes the effectiveness of different strategies in preventing the photobleaching of cyanine dyes. While not all data is specific to this compound, it provides a comparative overview of the potential improvements.
| Technique/Reagent | Target Fluorophore(s) | Key Finding | Reference |
| Binding to BSA | IR-780 (structurally similar to this compound) | The photostability of IR-780 bound to BSA was dramatically improved. | [7] |
| ProLong™ Antifade Mountants | Various, including near-infrared dyes | Offers significant protection against photobleaching across the visible and near-infrared spectrum. | [9] |
| Ascorbic Acid (Vitamin C) | IRDye 800CW (a cyanine dye) | 0.1% (w/v) ascorbic acid provided marked protection against radiobleaching (a similar oxidative process). | [15] |
| Trolox | General fluorophores | Acts as an antioxidant to reduce photobleaching. | [6] |
| DABCO | General fluorophores | A well-established singlet oxygen quencher that reduces photobleaching. | [11] |
Key Experimental Protocols
Protocol 1: Preparation of this compound-BSA Conjugates for Enhanced Photostability
This protocol is adapted from methodologies aimed at stabilizing cyanine dyes by binding them to albumin.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
Dialysis tubing (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Solutions:
-
Dissolve BSA in PBS to a final concentration of 10 mg/mL.
-
Dissolve this compound in DMSO to create a stock solution (e.g., 1 mM).
-
-
Conjugation:
-
Slowly add the this compound stock solution to the BSA solution while stirring. A molar ratio of 1:1 (this compound:BSA) is a good starting point.
-
Allow the mixture to react for at least 2 hours at room temperature, protected from light. Some protocols may require longer incubation times (up to 72 hours) for complete binding.[7]
-
-
Purification:
-
Transfer the reaction mixture to dialysis tubing.
-
Dialyze against a large volume of PBS at 4°C for 24-48 hours, with several changes of the buffer, to remove any unbound this compound.
-
-
Characterization and Storage:
-
Confirm conjugation and concentration using UV-Vis spectrophotometry.
-
Store the this compound-BSA conjugate at 4°C, protected from light.
-
Protocol 2: Using Antifade Mounting Media for Fixed-Cell Imaging
This is a general protocol for using commercial antifade reagents with fixed, stained samples.
Materials:
-
Fixed cells on a microscope slide stained with this compound.
-
Commercial antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®).
-
Coverslips.
-
Clear nail polish or sealant.
Procedure:
-
Final Wash: After the final wash step of your staining protocol, carefully aspirate as much of the buffer as possible without allowing the sample to dry out.
-
Apply Antifade Reagent: Add a single drop of the antifade mounting medium directly onto the sample on the slide.
-
Mount Coverslip: Carefully lower a coverslip onto the drop of mounting medium at an angle to avoid trapping air bubbles.
-
Cure (if applicable): Some mounting media require a curing period (e.g., 24 hours at room temperature in the dark) to achieve the optimal refractive index and antifade properties.[16][17]
-
Seal Coverslip: To prevent drying and movement, seal the edges of the coverslip with clear nail polish or a specialized sealant.
-
Storage: Store the slides flat at 4°C, protected from light.
Visualizations
Caption: Simplified Jablonski diagram showing the this compound photobleaching pathway and intervention points.
Caption: Workflow for preparing and imaging samples with this compound while minimizing photobleaching.
References
- 1. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 7. Super-stable cyanine@albumin fluorophore for enhanced NIR-II bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unige.ch [unige.ch]
- 9. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents [thno.org]
- 16. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 17. Mounting Media | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Laser Power for IR-783 Photothermal Therapy
Welcome to the technical support center for optimizing laser power in IR-783 based photothermal therapy (PTT). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the efficacy and reproducibility of your PTT studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound PTT experiments.
Q1: My photothermal therapy is not effective; the target cells are not dying. What could be the cause?
A1: Insufficient cell death is a common issue and can stem from several factors:
-
Inadequate Temperature Increase: The primary cause of low efficacy is often an insufficient temperature rise in the target tissue. For effective apoptosis, the temperature should generally reach between 43°C and 50°C. Necrosis occurs at temperatures of 50°C and above.[1][2]
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Low Laser Power Density: The laser power may be too low to generate the required heat. The optimal power is a balance between achieving a therapeutic temperature and avoiding damage to surrounding healthy tissue.[3]
-
Suboptimal this compound Concentration: The concentration of this compound at the target site may be too low. Higher concentrations of this compound lead to greater heat generation at the same laser power.[4]
-
Incorrect Laser Wavelength: Ensure your laser is emitting at a wavelength that overlaps with the absorption peak of this compound, which is typically around 783 nm, with lasers at 808 nm being commonly used for PTT.[4][5]
-
Short Irradiation Time: The duration of laser exposure may be too short to achieve the necessary cumulative thermal dose to induce cell death.
Q2: I'm observing rapid signal loss from my this compound dye during irradiation. What is happening?
A2: This phenomenon is likely photobleaching . This compound, like many fluorescent dyes, can be photochemically destroyed by high-intensity laser light.[4] When the dye is photobleached, it can no longer absorb light and convert it into heat, which will reduce the therapeutic effect.
-
Solution: Reduce the laser power density to the minimum level required to achieve the therapeutic temperature. Consider using intermittent laser exposure rather than continuous irradiation to allow for heat dissipation and reduce the rate of photobleaching.
Q3: How do I know if my laser power is too high? What are the signs of excessive laser power?
A3: Excessive laser power can lead to several adverse effects:
-
Damage to Surrounding Healthy Tissue: The most significant concern is the thermal damage to non-target cells and tissues adjacent to the tumor.[1] This occurs when heat conducts away from the target area, raising the temperature of healthy tissue to damaging levels.
-
Tissue Carbonization and Evaporation: Very high temperatures can cause tissue charring or evaporation, which are signs of excessive and uncontrolled heating.
-
Photobleaching of this compound: As mentioned in Q2, high laser power will accelerate the degradation of the this compound dye, diminishing the photothermal effect over time.[4]
-
Inconsistent Results: Overly aggressive heating can lead to unpredictable and difficult-to-reproduce outcomes.
Q4: What is the relationship between this compound concentration and the required laser power?
A4: There is a direct relationship between the concentration of this compound and the amount of heat generated. At a constant laser power density, a higher concentration of this compound will result in a more significant and rapid increase in temperature.[4] This is a critical parameter to consider during optimization. If you are not reaching the target temperature, increasing the this compound concentration (within its non-toxic limits) is a viable strategy before increasing laser power.[4]
Q5: Should I be concerned about the toxicity of this compound itself?
A5: In the absence of laser irradiation, this compound generally shows low cytotoxicity, even at high concentrations.[4][5] Its therapeutic effect is primarily activated by the laser. However, it is always good practice to perform control experiments to assess the viability of cells treated with this compound alone to confirm this for your specific cell line and experimental conditions.
Data Presentation: Quantitative Parameters for this compound PTT
The following tables summarize key quantitative data from various studies to serve as a reference for your experimental design.
Table 1: In Vitro this compound Photothermal Therapy Parameters
| Cell Line | This compound Concentration | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Irradiation Time (min) | Temperature Increase (°C) | Outcome |
| HT-29 | 5 µM | 808 | 1.0 | 1 | Not specified | Extensive cell death observed with laser, none without.[5] |
| HT-29 | 100 µM | 808 | 1.0 | 2 | ~40 | Concentration-dependent heating.[4] |
| HT-29 | 200 µM | 808 | 1.0 | 2 | ~60 | Concentration-dependent heating.[4] |
| HT-29 | 300 µM | 808 | 1.0 | 2 | ~80 | Concentration-dependent heating.[4] |
| HeLa, U87-MG, Raw 264.7 | Not specified | 660 | 0.5 | Not specified | Not specified | Decreased cell viability with laser. |
Table 2: In Vivo this compound Photothermal Therapy Parameters
| Animal Model | Tumor Model | This compound Administration | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Irradiation Time (min) | Temperature Increase (°C) | Outcome |
| Xenograft Mouse | HT-29 | Intravenous | 808 | 1.0 | 5 | ~53.5-55 | Complete tumor ablation with no recurrence for 9 days.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound photothermal therapy.
Protocol 1: In Vitro Optimization of Laser Power
This protocol provides a step-by-step guide to determine the optimal laser power for your specific in vitro setup.
-
Cell Culture: Plate your target cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
This compound Incubation: Treat the cells with a predetermined concentration of this compound (e.g., 5-10 µM) and incubate for a sufficient duration to allow for cellular uptake (typically 4 hours).[5] Include control wells with no this compound.
-
Laser Power Titration:
-
Set up your laser system to deliver the appropriate wavelength (e.g., 808 nm).
-
Define a range of laser power densities to test (e.g., 0.5, 1.0, 1.5, 2.0 W/cm²).
-
Irradiate separate sets of wells for each power density for a fixed duration (e.g., 1-5 minutes).
-
Include control groups: no laser, and laser only (no this compound).
-
-
Temperature Monitoring (Optional but Recommended): If possible, use a micro-thermocouple or thermal camera to measure the temperature in the wells during irradiation to correlate laser power with heat generation.
-
Cell Viability Assessment:
-
After irradiation, incubate the cells for a suitable period (e.g., 24 hours).
-
Assess cell viability using a standard method such as an MTT assay or a live/dead staining kit (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells).[5]
-
-
Data Analysis: Plot cell viability as a function of laser power density. The optimal laser power is the lowest power that achieves significant and reproducible cell death in the this compound treated group without causing significant toxicity in the "laser only" control group.
Protocol 2: In Vitro Live/Dead Cell Staining
-
Perform PTT: Follow steps 1-3 of the "In Vitro Optimization of Laser Power" protocol in a suitable imaging dish or chamber slide.
-
Staining: After laser irradiation, wash the cells with phosphate-buffered saline (PBS).
-
Incubate with Dyes: Add a solution containing Calcein-AM (to stain live cells green) and Propidium Iodide (PI, to stain dead cells red) according to the manufacturer's instructions.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for green and red fluorescence.
-
Analysis: Compare the images from the different treatment groups. Effective PTT will show a high proportion of red (dead) cells and a low proportion of green (live) cells compared to the control groups.[5]
Visualizations: Diagrams of Key Processes
Mechanism of this compound Photothermal Therapy
Caption: Mechanism of this compound photothermal therapy.
Experimental Workflow for Laser Power Optimization
Caption: Workflow for optimizing laser power in vitro.
Troubleshooting Logic for Low PTT Efficacy
References
- 1. Study on the Optimal Treatment Condition Control of Photothermal Therapy under Various Cooling Time Ratios of Lasers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Photothermal Therapy Treatment Effect under Various Laser Irradiation Conditions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Subvisible retinal laser therapy: titration algorithm and tissue response - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing IR-783 Tumor Accumulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the near-infrared dye IR-783. Our goal is to help you overcome common challenges and optimize your experimental protocols for enhanced tumor accumulation and imaging.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
| Issue | Question | Possible Cause & Solution |
| Low Tumor Signal | Why am I observing weak or no fluorescence signal in the tumor? | 1. Suboptimal Imaging Time: The peak accumulation of this compound in tumors typically occurs 24 to 48 hours post-injection.[1][2] Ensure you are imaging within this optimal window. 2. Insufficient Dose: The administered dose might be too low. While optimal doses can vary, studies have used concentrations such as 0.375 mg/kg for in vivo imaging.[3] Consider titrating the dose for your specific model. 3. Poor Bioavailability: this compound can have rapid clearance.[4][5] Consider using a delivery vehicle like liposomes or cyclodextrins to improve circulation time.[4][6] 4. Low OATP Expression: The uptake of this compound is mediated by Organic Anion-Transporting Polypeptides (OATPs).[3][7][8] Your tumor model might have low expression of these transporters. Verify OATP expression levels in your cancer cell line or xenograft model. |
| High Background Signal | How can I reduce the high background fluorescence in non-target tissues? | 1. Premature Imaging: Imaging too early after injection can result in high background signal from the dye still in circulation. Waiting for the 24-48 hour window allows for clearance from non-target organs.[1][2] 2. Non-Specific Uptake: this compound can accumulate in organs like the liver, kidneys, and lungs.[3] Strategies to improve this include complexing this compound with methyl-β-cyclodextrin, which has been shown to reduce non-specific uptake and accelerate clearance.[4][7] 3. Autofluorescence: Ensure that you are using appropriate spectral unmixing or background subtraction methods to account for natural tissue autofluorescence. |
| Signal Instability | Why does my fluorescence signal decrease rapidly during imaging? | 1. Photodegradation: this compound is susceptible to photodegradation under repeated laser irradiation.[1] Limit the duration and power of laser exposure during imaging sessions. 2. Chemical Instability: Traditional cyanine (B1664457) dyes can have poor stability in aqueous solutions.[3] The introduction of a cyclohexenyl ring in this compound improves its photostability, but care should still be taken.[3] Preparing fresh solutions and proper storage are important. |
| Inconsistent Results | What could be causing variability in tumor accumulation between experiments? | 1. Animal-to-Animal Variation: Biological variability is inherent in animal models. Ensure consistency in animal age, weight, and tumor size at the time of injection. 2. Injection Route and Technique: Intravenous (i.v.) and intraperitoneal (i.p.) routes have been used.[3] Ensure consistent administration technique to minimize variability in biodistribution. 3. Formulation Inconsistency: If using a nanoparticle or liposomal formulation, ensure consistent particle size, drug loading, and surface characteristics between batches. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound uptake in tumor cells?
A1: The preferential accumulation of this compound in cancer cells is primarily an active, energy-dependent process mediated by cell membrane transporters, specifically Organic Anion-Transporting Polypeptides (OATPs).[3][7][8][9] OATP1B3 has been identified as a key transporter for heptamethine cyanine dyes like this compound.[3] This uptake can be inhibited by OATP competitive inhibitors like bromsulphthalein (BSP).[9]
Q2: How can I formulate this compound to enhance its tumor accumulation and retention?
A2: Several formulation strategies can improve the performance of this compound:
-
Liposomes: Encapsulating this compound in liposomes can enhance its accumulation in tumor tissue and is a strategy that has been explored for photodynamic therapy in clinical settings.[6][10][11] Liposomal delivery can also be combined with targeting ligands like RGD peptides to further improve tumor specificity.[5][12]
-
Cyclodextrin Complexes: Forming an inclusion complex with methyl-β-cyclodextrin (Mβ-CD) can improve tumor imaging and lead to more rapid clearance from the body, which reduces background signal and increases the tumor-to-background ratio (TBR).[4][7]
-
Protein-Based Nanoparticles: Loading this compound into protein nanoparticles, such as human serum albumin (HSA) or transferrin, can prolong blood circulation time and enhance tumor accumulation.[13]
Q3: What is the optimal time window for imaging after this compound administration?
A3: Based on in vivo studies, the fluorescence signal in tumors typically becomes clearly detectable and preferential at 24 hours post-injection, with the signal being retained for up to 48-96 hours.[1][9] The tumor-to-background ratio generally increases and is maintained until 48 hours post-injection.[1][2] Therefore, the optimal imaging window is generally considered to be between 24 and 48 hours after administration.
Q4: Is this compound cytotoxic to cancer cells on its own?
A4: this compound itself shows low cytotoxicity to cancer cells even at high concentrations without NIR laser irradiation.[1][2] However, some studies suggest that at higher concentrations (e.g., 80 µM and above), it can inhibit breast cancer cell proliferation and migration by inducing mitochondrial fission.[14] Its primary therapeutic applications, such as photothermal therapy (PTT) and photodynamic therapy (PDT), rely on its ability to generate heat or reactive oxygen species upon excitation with a near-infrared laser.[1][6]
Q5: Can this compound be conjugated to other molecules?
A5: Yes, this compound can be conjugated to chemotherapy drugs (e.g., gemcitabine, docetaxel) and photosensitizers.[3] Such dye-drug conjugates have been shown to effectively deliver the therapeutic agent to tumors, including those in the brain, and inhibit tumor growth.[3] Conjugation can improve the pharmacological profile of the attached drug by leveraging the tumor-targeting properties of this compound.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to facilitate comparison.
Table 1: In Vivo Imaging Parameters and Tumor-to-Background Ratios (TBR)
| Formulation | Animal Model | Time Post-Injection | Peak Tumor Signal | Peak TBR | Reference |
| Free this compound | HT-29 Xenograft | 24 h | 24 h | Maintained until 48 h | [1][2] |
| This compound-CD Complex | HT-29 Xenograft | 24 h | 8 h | > 4 at 24 h | [4] |
| Free this compound | ARCaPM Xenograft | 96 h | N/A | > 25 | [9] |
| IR783-sLip (3.5%) | Lung Cancer Xenograft | 8 h | 8 h | ~3.5 | [15] |
| IR780-Transferrin NPs | CT26 Xenograft | 48 h | 48 h | N/A | [13] |
Table 2: In Vitro Cellular Uptake Parameters
| Cell Line | This compound Concentration | Incubation Time | Observation | Reference |
| HT-29 | 2 µM | 4 h | Distinct NIR fluorescence signals in the cell membrane. | [1][2] |
| ARCaPM | 20 µM | 30 min | Significant uptake observed. | [8][9] |
| P69 (Normal) | 20 µM | 30 min | No significant uptake observed. | [9] |
| MDA-MB-231 / MCF-7 | 80 µM | 24 h | Inhibition of cell proliferation. | [14] |
Key Experimental Protocols
1. In Vivo Near-Infrared (NIR) Fluorescence Imaging
-
Animal Model: Prepare tumor-bearing mice (e.g., subcutaneous xenografts of a human cancer cell line like HT-29).
-
Reagent Preparation: Dissolve this compound in a suitable vehicle such as PBS.
-
Administration: Intravenously inject the this compound solution into the tail vein of the mice. A typical dose might be around 0.375 mg/kg.[3]
-
Imaging: At predetermined time points (e.g., 4, 8, 24, 48 hours) post-injection, anesthetize the mice. Place the mouse in an in vivo imaging system equipped for NIR fluorescence detection.
-
Image Acquisition: Acquire fluorescence images using an appropriate excitation and emission filter set for this compound (e.g., excitation around 780 nm, emission around 810 nm). Also, acquire a brightfield or X-ray image for anatomical reference.
-
Data Analysis: Quantify the fluorescence intensity in the tumor region and a non-tumor background region (e.g., muscle). Calculate the tumor-to-background ratio (TBR) by dividing the tumor signal intensity by the background signal intensity.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart). Image the excised tissues to confirm the biodistribution of this compound.[9]
2. In Vitro Cellular Uptake Assay
-
Cell Culture: Plate cancer cells (e.g., HT-29) and a control normal cell line onto chamber slides or 96-well plates and allow them to adhere overnight.
-
Incubation: Remove the culture medium and add fresh medium containing this compound at the desired concentration (e.g., 2-20 µM).[1][8] Incubate for a specific period (e.g., 30 minutes to 4 hours) at 37°C.
-
Washing: Wash the cells twice with PBS to remove any unbound dye.
-
Imaging: Observe the cells using a fluorescence microscope or a confocal microscope with appropriate NIR filters. For quantitative analysis, use a plate reader to measure the fluorescence intensity or flow cytometry.
-
Co-localization (Optional): To determine the subcellular localization, co-stain the cells with organelle-specific trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) before imaging.[8][9]
3. Preparation of this compound / Methyl-β-cyclodextrin (Mβ-CD) Complex
-
Materials: this compound and Mβ-CD.
-
Procedure:
-
Prepare an aqueous solution of Mβ-CD.
-
Add this compound to the Mβ-CD solution.
-
Stir the mixture at room temperature for a specified time to allow for the formation of the inclusion complex.
-
-
Characterization: Confirm the formation of the complex using techniques such as UV-Vis spectroscopy, which would show a shift in the absorption peak of this compound.
Visualizations
Caption: Strategies for enhancing the tumor accumulation of this compound.
Caption: Experimental workflow for in vivo imaging using this compound.
Caption: OATP-mediated uptake of this compound into cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Interventional NIR Fluorescence Imaging of Cancer: Review on Next Generation of Dye-Loaded Protein-Based Nanoparticles for Real-Time Feedback During Cancer Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Surface IR783 Density on the In Vivo Behavior and Imaging Performance of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
IR-783 clearance rate and biodistribution issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the near-infrared (NIR) dye IR-783, focusing on its clearance rate and biodistribution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high background fluorescence in non-target organs shortly after injection?
A1: High initial background is expected. After administration, this compound undergoes systemic distribution. Studies show that at 6 hours post-injection, the dye accumulates in organs such as the liver, kidney, lung, and heart.[1][2] This nonspecific uptake is a known characteristic of the dye before it is cleared. For optimal tumor-to-background ratios, imaging at later time points is recommended.
Q2: What is the optimal time point for imaging to achieve the best tumor-to-background ratio (TBR)?
A2: The optimal imaging window is typically around 24 hours post-injection. At this time, this compound shows significant accumulation in tumor tissues while clearance from normal organs has begun.[1][3] The fluorescence intensity at the tumor site generally peaks around 24 hours and then gradually decreases.[3] For maximum clearance from healthy tissues, studies have shown that the dye is effectively gone from vital organs by 80 hours.[1][4]
Q3: My experimental results show inconsistent clearance rates and biodistribution. What are the potential causes?
A3: Variability can arise from several factors:
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Formulation: The solubility and aggregation state of this compound can affect its pharmacokinetics. The use of solubilizing agents, such as methyl-β-cyclodextrin, has been shown to accelerate clearance and reduce nonspecific uptake.[5]
-
Administration Route: Intravenous (i.v.) and intraperitoneal (i.p.) injections are common but can lead to different initial distribution patterns.[1]
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Animal Model: The physiological state, age, and species of the animal model can influence metabolic and clearance rates.
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Dye Integrity: Ensure the dye has not degraded. Prepare solutions fresh when possible and store the stock according to the manufacturer's instructions.
-
Dosage: The administered dose will directly impact signal intensity and clearance kinetics. Common dosages include 10 nmol/20g mouse body weight or 0.375 mg/kg.[1]
Q4: What are the primary mechanisms of this compound uptake in tumor cells?
A4: The preferential uptake of this compound by cancer cells is primarily mediated by Organic Anion Transporting Polypeptides (OATPs) .[6] This transport can be blocked by OATP inhibitors like sulfobromophthalein (B1203653) (BSP).[6][7] Furthermore, tumor hypoxia may enhance dye uptake by upregulating OATPs through the activation of hypoxia-inducible factor 1α (HIF1α). At a subcellular level, this compound localizes within the mitochondria and lysosomes of cancer cells.[8]
Q5: How is this compound metabolized and excreted from the body?
A5: Biodistribution analysis indicates that this compound is primarily eliminated from the body through biliary, urinary, and fecal excretion pathways.[8] Its clearance from vital organs is largely complete by 80 hours post-administration in mouse models.[1][4]
Q6: Are there toxicity concerns associated with this compound administration?
A6: Compared to other lipophilic heptamethine dyes like IR-780, this compound has better water solubility due to its sulfonic acid group, which contributes to lower toxicity and faster in vivo clearance.[2] Studies in mice have shown no systemic toxicity or adverse effects on body weight at standard imaging doses.[7] While this compound itself shows low cytotoxicity, it can be used for photothermal therapy to induce cancer cell death when irradiated with an NIR laser.[3][9]
Quantitative Data on this compound Clearance and Biodistribution
The following tables summarize key quantitative findings from preclinical studies.
Table 1: In Vivo Clearance of this compound from Normal Tissues in Mice
| Organ | Time Point (Post-Injection) | Signal Status / Observation | Citation |
| Liver | 6 hours | High Accumulation | [1] |
| Kidney | 6 hours | High Accumulation | [1] |
| Lung | 6 hours | High Accumulation | [1] |
| Heart | 6 hours | High Accumulation | [1] |
| All Vital Organs | 80 hours | Signal completely cleared | [1][4] |
Table 2: In Vivo Biodistribution and Retention of this compound in Tumor Xenograft Models
| Tumor Model | Administration Route | Dose | Peak Accumulation | Retention Time | Citation |
| Human Prostate (ARCaPM) | i.v. or i.p. | 10 nmol/20 g | ~24 hours | Retained up to 96 hours | [1][4] |
| Human Bladder (T-24) | i.p. or i.v. | Not specified | ~24 hours | Not specified | [1] |
| Human Pancreas (MIA PaCa-2) | i.p. or i.v. | Not specified | ~24 hours | Not specified | [1] |
| Human Cervical (HeLa) | Subcutaneous | 10 nmol/20 g | ~24 hours | Not specified | [8] |
| Human Colorectal (HT-29) | i.v. | 0.8 mg/kg | ~24 hours | Signal decreases after 24 hours | [3] |
Methodologies & Experimental Protocols
Protocol: General In Vivo Biodistribution and Clearance Study of this compound
This protocol outlines a typical experiment to assess the biodistribution and clearance of this compound in a tumor xenograft mouse model.
1. Animal Model Preparation:
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Use athymic nude mice bearing subcutaneous or orthotopic tumor xenografts.
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Allow tumors to grow to a palpable size (e.g., 1-6 mm in diameter) before dye administration.
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All procedures should be conducted under approved institutional animal care and use committee guidelines.
2. This compound Solution Preparation and Administration:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Dilute the stock solution in a sterile vehicle like PBS (pH 7.4) to the final injection concentration.
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Administer the dye to the mice via intravenous (i.v.) or intraperitoneal (i.p.) injection. A typical dose is 10 nmol per 20 g mouse body weight.[1]
3. In Vivo Near-Infrared (NIR) Fluorescence Imaging:
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Anesthetize mice at predetermined time points (e.g., 30 min, 6, 24, 48, 72, and 96 hours) post-injection.[4]
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Acquire whole-body images using an in vivo imaging system equipped with appropriate filters for this compound (e.g., Excitation/Emission ~770/800 nm).
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Quantify the fluorescence intensity at the tumor site and in background regions at each time point to determine the tumor-to-background ratio (TBR).
4. Ex Vivo Organ Analysis:
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At the final time point (or at specific intermediate points like 6 and 80 hours for clearance studies), humanely euthanize the mice.[4][8]
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Dissect the tumor and major organs (liver, lungs, spleen, kidneys, heart, etc.).
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Arrange the organs and image them ex vivo using the same NIR imaging system to confirm biodistribution.
-
Quantify the fluorescence signal per organ for a detailed analysis.
Visualizations: Workflows and Pathways
Caption: Workflow for an this compound biodistribution study.
Caption: Proposed mechanism of this compound uptake in cancer cells.
Caption: Factors influencing this compound clearance and biodistribution.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy [mdpi.com]
Technical Support Center: Overcoming IR-783 Aggregation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with IR-783 aggregation in aqueous solutions during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that users may encounter with this compound, providing potential causes and step-by-step solutions.
Issue 1: Precipitation or Cloudiness Observed in this compound Solution
Potential Cause 1: Exceeded Solubility Limit this compound, although considered water-soluble, has a limited solubility in aqueous buffers, which can be influenced by temperature and pH.
Solution:
-
Verify Concentration: Ensure the intended concentration does not exceed the known solubility of this compound in the specific buffer.
-
Gentle Warming: Warm the solution to 37°C to aid dissolution. Avoid excessive heat, which can degrade the dye.
-
Sonication: Use a bath sonicator for short intervals to break up aggregates and facilitate dissolution.
-
pH Adjustment: Check the pH of your buffer. While this compound is generally used at a physiological pH of 7.4, slight adjustments may be necessary depending on the specific formulation.
Potential Cause 2: Aggregation Due to High Ionic Strength High salt concentrations in buffers like PBS can promote the aggregation of this compound through a "salting-out" effect.
Solution:
-
Use Lower Ionic Strength Buffer: If your experiment allows, consider using a buffer with a lower salt concentration or dissolving this compound in deionized water before adding it to your final buffer.
-
Incorporate Anti-Aggregation Agents: Utilize excipients such as cyclodextrins or Pluronic® F-127 to enhance solubility and prevent aggregation in high ionic strength media.
Potential Cause 3: Contamination in Cell Culture Media If precipitation is observed in cell culture experiments, it could be due to microbial contamination or interaction with media components.[1]
Solution:
-
Microscopic Examination: Check the culture for any signs of bacterial or fungal contamination.[1]
-
Aseptic Technique: Ensure that the this compound stock solution and all subsequent dilutions are performed under sterile conditions.
-
Media Compatibility: When preparing working solutions in cell culture media, add the this compound stock solution to the pre-warmed media with gentle mixing to avoid localized high concentrations that can lead to precipitation.[2]
Issue 2: Low or Inconsistent Fluorescence Signal
Potential Cause 1: Aggregation-Induced Quenching Self-aggregation of this compound molecules can lead to fluorescence quenching, significantly reducing the quantum yield.[3]
Solution:
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of your this compound solution. Aggregation is often indicated by a change in the shape of the absorption peak or the appearance of a shoulder peak.[4][5]
-
Formulation with Anti-Aggregation Agents: Prepare this compound formulations with methyl-β-cyclodextrin, liposomes, or Pluronic® F-127 to disrupt π-π stacking and enhance fluorescence.
-
Optimize Concentration: Work with the lowest effective concentration of this compound to minimize aggregation.
Potential Cause 2: Photobleaching this compound can be susceptible to photobleaching upon prolonged exposure to excitation light.[6]
Solution:
-
Minimize Light Exposure: Protect this compound solutions from light by using amber vials and minimizing exposure during experiments.
-
Use Appropriate Imaging Settings: When performing fluorescence imaging, use the lowest possible laser power and shortest exposure times necessary to obtain a satisfactory signal.
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of this compound aggregation in aqueous solutions?
A1: The primary cause of this compound aggregation is the π-π stacking of the planar aromatic structures of the dye molecules in polar solvents like water.[7] This self-assembly is driven by hydrophobic interactions and is more pronounced at higher concentrations and in solutions with high ionic strength.
Q2: How can I prepare a stable stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and store it at -20°C.[8] For aqueous working solutions, this stock can then be diluted in the desired buffer immediately before use.
Q3: What are the recommended anti-aggregation agents for this compound and how do they work?
A3: Several agents can be used to prevent this compound aggregation:
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Methyl-β-cyclodextrin: This cyclic oligosaccharide encapsulates the hydrophobic part of the this compound molecule, preventing self-aggregation and enhancing its solubility and fluorescence.[9]
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Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate this compound, isolating the dye molecules from each other and improving their stability in aqueous environments.[10][11]
-
Pluronic® F-127: This non-ionic surfactant forms micelles in aqueous solutions that can encapsulate this compound, thereby preventing aggregation and improving its solubility.[12]
Q4: Can I use UV-Vis spectroscopy to check for this compound aggregation?
A4: Yes, UV-Vis spectroscopy is a valuable tool for detecting this compound aggregation. In a monomeric state in a suitable solvent, this compound typically exhibits a sharp absorption peak around 780 nm.[6] Upon aggregation, this peak may broaden, decrease in intensity, or a new, often blue-shifted, peak (H-aggregate) may appear.[5]
Q5: What is the typical working concentration for this compound in cell culture experiments?
A5: The optimal working concentration can vary depending on the cell type and application. However, concentrations in the range of 1-20 µM are commonly used for in vitro studies.[13][14] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay while minimizing cytotoxicity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and formulation of this compound.
Table 1: Physicochemical and Optical Properties of this compound
| Property | Value | Reference |
| Peak Absorption (in PBS, pH 7.4) | 776 nm | [6] |
| Maximum Fluorescence Emission (in PBS, pH 7.4) | 798 nm | [6] |
| Molar Extinction Coefficient (ε) | 162,000 M⁻¹cm⁻¹ | [6] |
| Fluorescence Quantum Yield (Φ) | 5.5% | [6] |
| Solubility in DMSO | 27.5 mg/mL (36.7 mM) | [8] |
Table 2: Comparison of this compound Formulations
| Formulation | Key Advantage | Typical Concentration Range | Reference |
| This compound in PBS | Simple preparation | Up to 300 µM (aggregation-prone) | [6] |
| This compound with Methyl-β-cyclodextrin | Enhanced solubility and fluorescence, rapid clearance | 5 µM this compound with equimolar or excess cyclodextrin | [9] |
| This compound Liposomes | Improved stability, potential for targeted delivery | Varies depending on encapsulation efficiency | [10] |
| This compound with Pluronic® F-127 | Increased solubility, useful for cell loading | Final Pluronic® F-127 concentration typically 0.02-0.1% | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution with Methyl-β-cyclodextrin
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of methyl-β-cyclodextrin in deionized water.
-
-
Complex Formation:
-
In a microcentrifuge tube, add the desired volume of the this compound stock solution.
-
Add an equimolar or slight excess of the methyl-β-cyclodextrin solution.
-
Vortex the mixture for 1-2 minutes.
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Allow the solution to incubate at room temperature for at least 30 minutes to ensure complex formation.
-
-
Final Dilution:
-
Dilute the complex solution to the final desired concentration in your experimental buffer (e.g., PBS).
-
-
Characterization (Optional):
-
Confirm the reduction in aggregation by measuring the UV-Vis absorption spectrum. An increase in the monomeric peak intensity and a decrease in any aggregate shoulder peak should be observed.
-
Protocol 2: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation:
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Dissolve the desired lipids (e.g., a mixture of HSPC, cholesterol, and DSPE-PEG2000 in a 52:43:5 molar ratio) and this compound in an organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[10]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., PBS) by vortexing or sonicating the flask. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., starting with 400 nm and ending with 100 nm) using a mini-extruder.[10]
-
-
Purification:
-
Remove any unencapsulated this compound by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated this compound by lysing the liposomes with a detergent and measuring the absorbance.
-
Protocol 3: Solubilizing this compound with Pluronic® F-127 for Cell Loading
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.[12]
-
-
Mixing:
-
Immediately before use, mix equal volumes of the this compound stock solution and the Pluronic® F-127 stock solution in a microcentrifuge tube.
-
-
Dilution in Cell Culture Medium:
-
Add the mixture from the previous step to your pre-warmed cell culture medium to achieve the final desired this compound concentration (typically 1-10 µM).[12] The final concentration of Pluronic® F-127 should be kept low to avoid cytotoxicity.
-
-
Cell Incubation:
-
Remove the existing medium from your cells and replace it with the medium containing the this compound/Pluronic® F-127 mixture.
-
Incubate the cells for the desired period (e.g., 30 minutes to 1 hour) at 37°C.[13]
-
Visualizations
Caption: Logical workflow for this compound aggregation and mitigation strategies.
Caption: A step-by-step troubleshooting guide for this compound precipitation.
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. benchchem.com [benchchem.com]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. primescholars.com [primescholars.com]
- 6. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Surface IR783 Density on the In Vivo Behavior and Imaging Performance of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing IR-783 Density on Liposomes for Imaging
Welcome to the technical support center for the optimization of IR-783 density on liposomes for imaging applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation, characterization, and application of this compound labeled liposomes.
| Issue | Potential Cause | Recommended Solution |
| Low fluorescence signal from liposomes | Fluorescence Quenching: High concentrations of this compound within the liposome (B1194612) bilayer can lead to self-quenching, reducing the overall fluorescence intensity.[1][2] | - Optimize this compound Concentration: Systematically decrease the molar ratio of this compound-lipid conjugate in your formulation. Start with a range of concentrations (e.g., 1-5 mol%) to determine the optimal density that balances signal intensity with potential quenching effects.[3][4][5] - Characterize Spectroscopic Properties: Measure the absorption and emission spectra of the liposomal formulations. A blue shift in the absorption spectrum can be indicative of H-aggregate formation, which contributes to quenching.[2] |
| Poor in vivo tumor imaging results despite high in vitro uptake | Altered Pharmacokinetics: High densities of this compound on the liposome surface can lead to increased absorption of plasma proteins, such as IgM, forming a "protein corona".[3][4][5] This can result in rapid clearance from circulation by the reticuloendothelial system (RES) and reduced accumulation at the tumor site. | - Reduce this compound Surface Density: Lower the molar percentage of the this compound-PEG-lipid conjugate used in the formulation. Studies have shown that a lower density can lead to better blood retention and improved tumor imaging.[3][4][5] - Conduct Pharmacokinetic Studies: Perform studies to determine the blood circulation half-life of liposomes with varying this compound densities to identify the formulation with the most favorable pharmacokinetic profile.[3][6] |
| Liposome aggregation or instability | Hydrophobic Interactions: this compound is a hydrophobic molecule. At high concentrations, it may disrupt the lipid bilayer, leading to aggregation and instability.[2][7] Changes in Surface Charge: The incorporation of this compound can alter the zeta potential of the liposomes, potentially leading to instability. | - Incorporate PEGylated Lipids: The inclusion of PEG-DSPE in the liposome formulation can help to sterically stabilize the nanoparticles and prevent aggregation.[1][3] - Monitor Particle Size and Zeta Potential: Regularly measure the size and zeta potential of your liposome formulations using dynamic light scattering (DLS). A significant increase in size or a zeta potential close to neutral may indicate instability.[1][3] |
| Inconsistent batch-to-batch results | Variability in Formulation: Minor variations in the preparation method, such as the rate of hydration or extrusion pressures, can lead to inconsistencies. | - Standardize Protocols: Strictly adhere to a standardized and well-documented protocol for liposome preparation.[3] - Thorough Characterization: Characterize each new batch of liposomes for size, polydispersity index (PDI), zeta potential, and dye incorporation efficiency to ensure consistency. |
Frequently Asked Questions (FAQs)
Formulation & Characterization
Q1: What is the recommended method for preparing this compound labeled liposomes?
A1: The modified ethanol (B145695) injection and extrusion method is a commonly used and effective technique for preparing this compound labeled liposomes.[3][4][5] This method allows for good control over liposome size and dye incorporation.
Q2: How does increasing the density of this compound affect the physicochemical properties of liposomes?
A2: Increasing the density of this compound can have minimal impact on the size and zeta potential of liposomes up to a certain concentration.[3][8] However, excessive amounts of the hydrophobic dye can potentially lead to instability and aggregation. It is crucial to characterize each formulation to ensure desired properties are maintained.
Q3: How can I determine the concentration of this compound in my liposome formulation?
A3: You can determine the concentration of this compound by lysing the liposomes with a suitable solvent (e.g., ethanol or a detergent like Triton X-100) and then measuring the absorbance at its characteristic wavelength (around 780 nm) using a UV-Vis spectrophotometer. A standard curve of free this compound should be used for quantification.
Imaging & Application
Q4: Is a higher density of this compound on liposomes always better for near-infrared (NIR) imaging?
A4: No, increasing the density of this compound on liposomes is not always beneficial for tumor NIR imaging.[3][4][5] While it may enhance cellular uptake in vitro, high densities can lead to rapid clearance in vivo, hindering blood retention and ultimately resulting in poorer tumor imaging performance.[3][4][5]
Q5: What is the "protein corona" and how does it affect this compound labeled liposomes?
A5: The protein corona is a layer of plasma proteins that can adsorb to the surface of nanoparticles, including liposomes, upon entering the bloodstream. The density of this compound on the liposome surface can influence the composition of this protein corona.[3][4][5] A dense this compound modification has been shown to correlate with increased absorption of proteins like IgM, which can lead to faster clearance of the liposomes from circulation and reduced tumor accumulation.[3][4][5]
Q6: What are the key considerations for optimizing this compound density for in vivo imaging?
A6: The key is to find a balance between sufficient fluorescence signal for detection and maintaining favorable in vivo behavior. This involves systematically varying the this compound density and evaluating not only the imaging signal but also the pharmacokinetic profile and biodistribution of the liposomes.[3][4][5][6]
Experimental Protocols
Preparation of this compound Modified Liposomes
This protocol is based on the modified ethanol injection and extrusion method.[3][5]
Materials:
-
Lipids (e.g., HSPC, Cholesterol, mPEG2000-DSPE)
-
This compound-PEG2000-DSPE conjugate
-
Ethanol
-
Sterile Saline or PBS
-
Extruder with polycarbonate membranes (e.g., 100 nm and 200 nm pore sizes)
Procedure:
-
Dissolve the lipids and the this compound-PEG2000-DSPE conjugate in ethanol at 65°C. The molar ratio of the components should be carefully calculated to achieve the desired this compound density. For example, for a 1% this compound liposome formulation, a molar ratio of HSPC/cholesterol/IR-783-PEG2000-DSPE/mPEG2000-DSPE could be 52:43:1:4.[3]
-
Slowly inject the lipid/ethanol solution into pre-heated sterile saline (65°C) while stirring.
-
Continue stirring the mixture for approximately 20 minutes to allow for the formation of multilamellar vesicles and evaporation of the ethanol.
-
Sequentially extrude the liposome suspension through polycarbonate membranes with decreasing pore sizes (e.g., first through a 200 nm membrane, followed by a 100 nm membrane) to produce unilamellar vesicles of a defined size.
-
Purify the liposome suspension to remove any free this compound, for example, by using a Sephadex G50 column.[3]
Characterization of this compound Liposomes
1. Size and Zeta Potential:
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes.
2. This compound Encapsulation Efficiency:
-
Lyse a known amount of the liposome formulation.
-
Measure the absorbance of the lysate using a UV-Vis spectrophotometer.
-
Calculate the concentration of this compound based on a standard curve.
-
Encapsulation Efficiency (%) = (Amount of encapsulated this compound / Initial amount of this compound) x 100.
Visualizations
Caption: A flowchart illustrating the systematic approach to optimizing this compound density on liposomes.
Caption: The relationship between this compound density and its effects on in vivo imaging performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Encapsulants Affect Liposome Surface Interactions with Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Surface IR783 Density on the In Vivo Behavior and Imaging Performance of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Surface IR783 Density on the In Vivo Behavior and Imaging Performance of Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing IR-783 Applications and Minimizing Off-Target Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of the near-infrared (NIR) dye IR-783 to normal cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's toxicity?
A1: this compound exhibits a multi-faceted mechanism of action against cancer cells, which can also contribute to off-target toxicity in normal cells if not properly managed. Its primary modes of action include:
-
Mitochondrial Targeting and Dysfunction: this compound preferentially accumulates in the mitochondria of cancer cells.[1][2][3] This accumulation can lead to mitochondrial fission, a decrease in ATP production, and the induction of apoptosis (programmed cell death).[4][5][6]
-
Cell Cycle Arrest: The dye can induce cell cycle arrest at the G0/G1 phase in cancer cells, thereby inhibiting their proliferation.[4][5]
-
Photothermal and Photodynamic Effects: Upon excitation with near-infrared (NIR) light (around 808 nm), this compound can generate heat (photothermal therapy, PTT) or reactive oxygen species (photodynamic therapy, PDT), leading to localized cell death.[7][8] While this is a desired anti-cancer effect, scattered or unfocused light can potentially damage surrounding normal tissues.
Q2: Why does this compound show preferential accumulation in cancer cells?
A2: this compound's inherent tumor-targeting ability is a key advantage for minimizing toxicity to normal tissues.[4][9] This preferential uptake is attributed, in part, to the overexpression of Organic Anion Transporting Polypeptides (OATPs), such as OATP1B3, on the surface of many cancer cells compared to normal cells.[1][9] These transporters facilitate the entry of this compound into the cancer cells.
Q3: What are the general strategies to minimize this compound toxicity to normal cells?
A3: Minimizing off-target toxicity is crucial for the successful application of this compound. Key strategies include:
-
Optimizing Concentration: Use the lowest effective concentration of this compound that achieves the desired experimental outcome.
-
Formulation with Nanocarriers: Encapsulating this compound in delivery systems like liposomes or nanoparticles can enhance its delivery to tumor tissues through the enhanced permeability and retention (EPR) effect and limit its distribution to healthy organs.[10]
-
Targeted Delivery: Conjugating this compound to tumor-specific ligands (e.g., antibodies, peptides) can further improve its selective delivery to cancer cells.
-
Controlled Light Delivery (for PTT/PDT): When using this compound for phototherapies, ensure precise and focused delivery of NIR light to the tumor area to avoid damaging adjacent normal tissues.[7][8]
Troubleshooting Guides
Issue 1: High background signal or toxicity in normal cells/tissues in vitro.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration with the highest cancer cell-to-normal cell toxicity ratio. |
| Incubation time is too long. | Optimize the incubation time. Shorter incubation periods may be sufficient for uptake in cancer cells while minimizing accumulation in normal cells. |
| Non-specific binding. | Ensure thorough washing steps after incubation with this compound to remove any unbound dye. Consider using a blocking agent if non-specific binding persists. |
| Normal cell line is sensitive to this compound. | If possible, test a different normal cell line as a control. Some cell types may be inherently more sensitive. |
Issue 2: Systemic toxicity or adverse effects observed in in vivo models.
| Possible Cause | Troubleshooting Step |
| High dosage of this compound. | Reduce the administered dose of this compound. Conduct a dose-escalation study to find the maximum tolerated dose (MTD). |
| Rapid clearance or non-specific biodistribution. | Consider formulating this compound into a nanoparticle or liposomal delivery system to improve its pharmacokinetic profile and tumor accumulation.[10] |
| Off-target effects of phototherapy. | Optimize the laser power, irradiation time, and targeting of the NIR light to the tumor site to minimize damage to surrounding tissues. |
| Vehicle-related toxicity. | Ensure the vehicle used to dissolve and administer this compound is non-toxic and biocompatible. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's effects.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Effect | Reference |
| MDA-MB-231 | MTT | 0-160 | 24 | Dose-dependent decrease in cell proliferation | [4] |
| MCF-7 | MTT | 0-160 | 24 | Dose-dependent decrease in cell proliferation | [4] |
| HT-29 | MTT | 2-50 | 4 | No significant cytotoxicity without NIR irradiation | [7][8] |
| HeLa | IC50 | 121.35 | Not Specified | Cytotoxicity | [11] |
| HeLa (with PDT) | IC50 | 107.76 | Not Specified | Enhanced cytotoxicity | [11] |
Table 2: In Vivo Experimental Parameters
| Animal Model | Tumor Type | This compound Dose | Administration Route | Imaging/Treatment | Outcome | Reference |
| Mice | Tongue Cancer | Not Specified (Liposomal) | Not Specified | Photodynamic Therapy | Marked reduction in tumor size | [10] |
| Mice | Breast Cancer | Not Specified (Liposomal) | Not Specified | Photodynamic Therapy | Marked reduction in tumor size | [10] |
| Mice | HT-29 Xenograft | 300 µM solution | Intravenous | Photothermal Therapy (808 nm laser) | Complete tumor ablation | [7][8] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) and a normal control cell line in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to attach overnight.[4]
-
This compound Treatment: Prepare a stock solution of this compound in sterile distilled water or DMSO. Dilute the stock solution to various concentrations (e.g., 0, 20, 40, 60, 80, 100, 120, 140, 160 µM) in the cell culture medium.[4] Replace the existing medium with the medium containing different concentrations of this compound.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0, 80, 160 µM) for 24 hours.[4]
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Fixation: Fix the cells in cold 75% ethanol (B145695) overnight at 4°C.[4]
-
Staining: Wash the fixed cells with cold PBS and then incubate with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes at 37°C in the dark.[4]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Visualizations
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodynamic Therapy Using this compound Liposomes for Advanced Tongue and Breast Cancers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: IR-783 and ICG for In Vivo Tumor Imaging
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescence imaging, the choice of a suitable dye is paramount for achieving high-contrast and specific tumor visualization. This guide provides an objective comparison of two prominent NIR dyes, IR-783 and Indocyanine Green (ICG), supported by experimental data to inform your selection for preclinical and translational research.
While both this compound and ICG operate in the NIR window, offering advantages of deeper tissue penetration and reduced autofluorescence, their mechanisms of tumor accumulation and resulting imaging performance differ significantly. This comparison delves into their optical properties, tumor targeting mechanisms, and in vivo imaging efficacy, providing a clear rationale for selecting the optimal agent for your specific research needs.
Key Performance Metrics: A Tabular Comparison
To facilitate a clear and concise comparison, the following tables summarize the key properties and in vivo imaging performance of this compound and ICG based on available experimental data.
Table 1: Physicochemical and Optical Properties
| Property | This compound | Indocyanine Green (ICG) |
| Chemical Class | Heptamethine Cyanine Dye | Heptamethine Cyanine Dye |
| Excitation Max (nm) | ~788 nm | ~780 nm |
| Emission Max (nm) | ~810 nm | ~820 nm |
| Molecular Weight | 775.0 g/mol | 774.96 g/mol |
| Solubility | Good water solubility | Soluble in water |
Table 2: In Vivo Tumor Imaging Performance (HT-29 Human Colorectal Cancer Xenograft Model)
| Parameter | This compound | Indocyanine Green (ICG) |
| Tumor Accumulation | Significant and preferential accumulation | No significant uptake in tumor tissue within 24 hours[1] |
| Peak Tumor Signal | 24 hours post-injection[1] | Not applicable due to lack of significant accumulation[1] |
| Tumor-to-Background Ratio (TBR) | Gradually increased up to 24 hours post-injection, maintained until 48 hours[1] | Not reported due to lack of tumor signal |
| Primary Clearance Route | Hepatic and renal | Primarily hepatic |
Unveiling the Mechanisms: How They Target Tumors
The differential in vivo performance of this compound and ICG stems from their distinct mechanisms of tumor accumulation.
This compound: Active and Selective Targeting
This compound exhibits a remarkable ability to selectively accumulate in tumor cells. This is primarily attributed to its recognition and transport by Organic Anion Transporting Polypeptides (OATPs) , which are often overexpressed on the surface of various cancer cells. This active transport mechanism leads to a higher concentration of the dye within the tumor, resulting in a strong and sustained fluorescence signal.
Indocyanine Green (ICG): Passive Accumulation
In contrast, ICG's accumulation in tumors is largely a passive process, relying on the Enhanced Permeability and Retention (EPR) effect . The leaky vasculature and poor lymphatic drainage characteristic of many solid tumors allow ICG, which circulates bound to plasma proteins, to extravasate and become trapped in the tumor microenvironment. However, this mechanism is not tumor-specific and can lead to lower tumor-to-background ratios compared to actively targeted agents.
Experimental Protocols: A Glimpse into the Methodology
The following provides a summary of a typical experimental workflow for comparing the in vivo tumor imaging performance of this compound and ICG.
Detailed Methodologies:
-
Cell Culture and Animal Model: Human colorectal cancer cells (HT-29) are cultured and subsequently injected subcutaneously into immunodeficient mice (e.g., BALB/c nude mice) to establish tumor xenografts.[1]
-
Dye Administration: Once tumors reach a suitable size, mice are intravenously injected with either this compound (e.g., 0.8 mg/kg) or ICG, typically dissolved in a saline solution.[1]
-
In Vivo Fluorescence Imaging: At various time points post-injection (e.g., 4, 24, 48 hours), the mice are anesthetized and imaged using a near-infrared fluorescence imaging system.[1]
-
Data Analysis: The fluorescence intensity at the tumor site and in a background region (e.g., muscle) is quantified. The tumor-to-background ratio (TBR) is calculated by dividing the fluorescence intensity of the tumor by that of the background tissue.[1]
-
Ex Vivo Biodistribution (Optional): After the final imaging session, mice can be euthanized, and major organs and the tumor can be excised for ex vivo imaging to confirm the biodistribution of the dyes.
Conclusion: Making an Informed Decision
The experimental evidence strongly suggests that This compound offers superior performance for in vivo tumor imaging compared to ICG, primarily due to its active and selective accumulation in cancer cells. The OATP-mediated uptake of this compound leads to a significantly higher tumor-to-background ratio and prolonged retention within the tumor, enabling a wider imaging window and more precise tumor delineation.
While ICG remains a clinically approved and valuable tool for applications such as angiography and perfusion imaging, its reliance on the non-specific EPR effect limits its efficacy for targeted tumor visualization. For researchers seeking a robust and highly specific NIR fluorescent probe for preclinical tumor imaging, this compound presents a compelling alternative with the potential to significantly enhance the sensitivity and accuracy of in vivo studies.
References
A Comparative Guide to Near-Infrared Dyes: IR-783, IR-780, and MHI-148
In the rapidly evolving field of biomedical research, the use of near-infrared (NIR) dyes is pivotal for a range of applications, from high-resolution in vivo imaging to targeted cancer therapy. This guide provides a detailed comparison of three prominent heptamethine cyanine (B1664457) dyes: IR-783, IR-780, and MHI-148. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their specific research needs.
At a Glance: Key Performance Indicators
The selection of an appropriate NIR dye hinges on its photophysical properties, solubility, and biological interactions. The following table summarizes the key quantitative data for this compound, IR-780, and MHI-148 to facilitate a direct comparison.
| Property | This compound | IR-780 | MHI-148 (also known as IR-808) |
| Maximum Absorption (λmax) | 776 - 782 nm[1][2] | 777 - 780 nm[3][4] | ~808 nm[5] |
| Maximum Emission (λem) | 798 - 810 nm[1][2][6] | 798 - 826 nm[3][4] | Not explicitly stated in search results |
| Molar Extinction Coefficient (ε) | 157,000 - 162,000 M⁻¹cm⁻¹[1] | 265,000 - 330,000 M⁻¹cm⁻¹[3] | Not explicitly stated in search results |
| Fluorescence Quantum Yield (Φf) | 5.5% - 11%[1] | High, but value varies.[3] Reported to be 10-fold higher than ICG.[7] | Not explicitly stated in search results |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.007[8] | 0.127[3][9] | Not explicitly stated in search results |
| Photothermal Conversion Efficiency (η) | 28.9%[1] | 7.6 - 10.7%[3] | Not explicitly stated in search results |
| Water Solubility | Good[1][2][10] | Poor[3][11] | Not explicitly stated, but used in aqueous solutions for experiments. |
| Tumor Targeting | Yes, structure-inherent.[1][2][10][12] | Yes, accumulates preferentially in tumors.[3][13] | Yes, tumor-targeting properties.[5][14][15] |
| Key Features | Good water solubility, low cytotoxicity.[1][2][10][12] | High molar absorptivity, potent photosensitizer.[3] | Accumulates in lysosomes and mitochondria of tumor cells.[5][15] |
In-Depth Analysis of Dye Characteristics
This compound stands out for its good water solubility, a significant advantage for in vivo applications, and its inherent tumor-targeting capabilities.[1][2][10][12] It has been successfully used for fluorescence-guided photothermal therapy (PTT) of cancer.[1][10][12] Its moderate molar extinction coefficient and quantum yield make it a reliable fluorescent probe for imaging.[1]
IR-780 , in contrast, exhibits poor water solubility but boasts a significantly higher molar extinction coefficient and a remarkable singlet oxygen quantum yield.[3] These properties make it an excellent photosensitizer for photodynamic therapy (PDT) and a potent agent for PTT.[3][9] To overcome its solubility issues, IR-780 is often encapsulated in nanoparticles or liposomes.[9][16]
MHI-148 , also referred to as IR-808, is noted for its specific tumor-targeting properties, with studies indicating its accumulation in the lysosomes and mitochondria of cancer cells, but not in normal cells.[5][15] This selective uptake makes it a promising candidate for targeted cancer detection and therapy.[5][14][15]
Experimental Methodologies
The evaluation of these NIR dyes for biomedical applications involves a series of key experiments. Below are generalized protocols based on methodologies cited in the literature.
In Vitro Cellular Uptake and Localization
-
Cell Culture: Human cancer cell lines (e.g., HT-29 for colon cancer) and normal cell lines (e.g., NIH3T3 fibroblasts) are cultured in appropriate media.[5]
-
Dye Incubation: Cells are incubated with the NIR dye at various concentrations (e.g., 2-10 µM) for different time points (e.g., 1-4 hours).[2][5]
-
Fluorescence Microscopy: After incubation, cells are washed to remove unbound dye and imaged using a fluorescence microscope equipped with the appropriate NIR filter sets. This allows for the visualization of dye uptake and subcellular localization.[2]
-
Flow Cytometry: To quantify dye uptake, cells are harvested, washed, and analyzed by flow cytometry to measure the mean fluorescence intensity.
In Vivo Tumor Imaging and Biodistribution
-
Animal Models: Xenograft tumor models are established by subcutaneously injecting human cancer cells into immunodeficient mice.[1][12]
-
Dye Administration: The NIR dye is administered to the tumor-bearing mice, typically via intravenous injection.[1][12]
-
NIR Fluorescence Imaging: At various time points post-injection (e.g., 4, 24, 48 hours), the mice are anesthetized and imaged using an in vivo imaging system to monitor the biodistribution of the dye and its accumulation in the tumor.[1][12]
-
Ex Vivo Analysis: After the final imaging session, major organs and the tumor are excised, and their fluorescence is measured to quantify the dye distribution.
Photothermal Therapy (PTT) Efficacy
-
In Vitro PTT: Cancer cells are incubated with the NIR dye and then irradiated with an 808 nm laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 2-5 minutes).[1] Cell viability is then assessed using assays such as the CCK-8 assay to determine the photothermal cytotoxicity.[16]
-
In Vivo PTT: Once the dye has accumulated in the tumor in the xenograft model, the tumor area is irradiated with an 808 nm laser.[1][12] Tumor growth is monitored over time to evaluate the therapeutic efficacy of the PTT.[1][12]
Visualizing Mechanisms and Workflows
To better understand the processes involved in the application of these dyes, the following diagrams illustrate key pathways and experimental workflows.
Caption: Proposed mechanism of tumor cell uptake and action for heptamethine cyanine dyes.
Caption: General experimental workflow for evaluating NIR dyes for cancer theranostics.
Conclusion
The choice between this compound, IR-780, and MHI-148 will ultimately depend on the specific requirements of the research application. This compound is a strong candidate for straightforward in vivo imaging and PTT due to its water solubility and inherent tumor targeting. IR-780, despite its solubility challenges, is a superior photosensitizer for PDT and a potent PTT agent, making it ideal for therapeutic applications where it can be formulated within a delivery vehicle. MHI-148's specific accumulation in the mitochondria and lysosomes of tumor cells presents exciting opportunities for targeted intracellular therapy and diagnosis. This guide provides a foundational comparison to aid researchers in making an informed decision for their preclinical and translational research endeavors.
References
- 1. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Photothermal Properties of IR-780-Based Nanoparticles Depend on Nanocarrier Design: A Comparative Study on Synthetic Liposomes and Cell Membrane and Hybrid Biomimetic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Liposomal IR-780 as a Highly Stable Nanotheranostic Agent for Improved Photothermal/Photodynamic Therapy of Brain Tumors by Convection-Enhanced Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
- 15. Heptamethine Cyanine Dye MHI-148-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IR780-loaded folate-targeted nanoparticles for near-infrared fluorescence image-guided surgery and photothermal therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Tumor-Specific Targeting of IR-783: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The near-infrared (NIR) fluorescent dye, IR-783, has emerged as a promising agent for tumor imaging and targeted therapies due to its intrinsic ability to preferentially accumulate in malignant tissues. This guide provides an objective comparison of this compound's tumor-specific targeting capabilities against other agents, supported by experimental data and detailed methodologies.
Superior Tumor Accumulation and Retention of this compound
Experimental evidence consistently demonstrates the selective uptake and prolonged retention of this compound in cancer cells compared to normal cells.[1][2][3] This inherent tumor-targeting capacity offers a significant advantage over non-specific NIR dyes, such as Indocyanine Green (ICG), which is clinically approved but lacks tumor-targeting specificity.[4]
A key study directly comparing this compound and ICG in a human colon cancer xenograft mouse model revealed no significant uptake of ICG in the tumor tissue within 24 hours of injection.[4] In contrast, this compound exhibited significant tumor accumulation at 24 hours post-injection, with the fluorescence intensity at the tumor site gradually increasing up to this time point before decreasing.[4]
Table 1: In Vivo Tumor Retention of this compound in a HT-29 Human Colon Cancer Xenograft Model
| Time Post-Injection | This compound Fluorescence Intensity at Tumor Site |
| Up to 24 hours | Gradual Increase |
| 24 hours | Peak Accumulation |
| After 24 hours | Gradual Decrease |
Source: Adapted from experimental data on HT-29 human colon cancer xenograft mouse models.[4]
This preferential accumulation is not limited to colon cancer. Studies have validated the tumor-selective imaging capabilities of this compound in a variety of other cancers, including breast, prostate, cervical, and brain cancers, both in vitro and in vivo.[4][5]
Mechanism of Tumor-Specific Targeting
The tumor-specific uptake of this compound is an active, energy-dependent process.[1] Research indicates that this process is likely mediated by Organic Anion Transporting Polypeptides (OATPs), a family of transmembrane solute carriers that are often overexpressed in cancer cells.[3][6][7] The uptake of this compound can be blocked by competitive inhibitors of OATPs, such as bromosulfophthalein (BSP), further supporting this mechanism.[1][8]
Once inside the cancer cell, this compound has been observed to localize within the mitochondria and lysosomes.[1][2][6] This subcellular accumulation contributes to its retention within the tumor.
Signaling pathway of this compound uptake in cancer cells.
Experimental Protocols
The validation of this compound's tumor-targeting capabilities relies on robust experimental designs. Below are representative protocols for in vitro and in vivo studies.
In Vitro Cell Uptake Assay
-
Cell Culture: Human cancer cell lines (e.g., HT-29, ARCaPM, HeLa) and normal human cell lines (e.g., P69) are cultured in appropriate media.[1][2]
-
Incubation with this compound: Cells are incubated with a working solution of this compound (typically 2-20 µM) for various time points (e.g., 30 minutes to 4 hours) at 37°C.[2][4]
-
Washing: After incubation, cells are washed with phosphate-buffered saline (PBS) to remove excess dye.[2]
-
Imaging: Cellular uptake of this compound is visualized and quantified using fluorescence microscopy or flow cytometry.[9]
-
Subcellular Localization: To determine the subcellular localization, cells are co-stained with organelle-specific dyes, such as MitoTracker for mitochondria and LysoTracker for lysosomes, before imaging.[1][2]
In Vivo Tumor Imaging in Animal Models
-
Animal Model: Tumor xenografts are established by subcutaneously or orthotopically injecting human cancer cells into immunodeficient mice (e.g., athymic nude mice).[1][2]
-
This compound Administration: Once tumors reach a suitable size, mice are administered this compound via intravenous or intraperitoneal injection at a specific dose (e.g., 0.8 mg/kg or 10 nmol/20 g body weight).[1][4]
-
NIR Fluorescence Imaging: Whole-body NIR fluorescence imaging is performed at various time points post-injection (e.g., 0.5, 24, 48, 72, and 96 hours) using an in vivo imaging system.[1]
-
Ex Vivo Analysis: After the final imaging session, mice are euthanized, and tumors and major organs are excised for ex vivo imaging to confirm the in vivo findings and assess biodistribution.[1][2]
-
Histological Confirmation: Tumor tissues are sectioned and stained (e.g., with H&E) to confirm the presence of cancer cells and co-localize the this compound signal.[2]
Experimental workflow for validating this compound tumor targeting.
Conclusion
The available data strongly supports the tumor-specific targeting properties of this compound. Its preferential accumulation and retention in cancer cells, mediated by an active uptake mechanism involving OATPs, distinguish it from non-targeting NIR dyes like ICG. This inherent tumor avidity, combined with its favorable photophysical properties, makes this compound a compelling candidate for a range of applications in cancer research and clinical translation, including tumor imaging, image-guided surgery, and as a targeting component for drug delivery systems. Further research into the nuances of its uptake and retention across different tumor types will continue to refine its application and enhance its potential in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. Multimeric Near IR–MR Contrast Agent for Multimodal In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IR783‐Stabilized Nanodrugs Enhance Anticancer Immune Response by Synergizing Oxidation Therapy and Epigenetic Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Histological Validation of IR-783 Accumulation in Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IR-783, a near-infrared (NIR) heptamethine cyanine (B1664457) dye, with other imaging agents, focusing on the histological validation of its preferential accumulation in tumor tissues. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for researchers in oncology and drug development.
Superior Tumor-Specific Accumulation of this compound
This compound has demonstrated significant potential for in vivo tumor imaging due to its inherent ability to selectively accumulate in cancer cells.[1] Unlike the clinically approved NIR dye Indocyanine Green (ICG), which shows limited tumor specificity and high liver uptake, this compound exhibits preferential retention in various tumor types, including colorectal, cervical, and prostate cancers.[2] This tumor-specific uptake is a key advantage, enabling clearer tumor demarcation for diagnostic and therapeutic applications.
The mechanism behind this selectivity is attributed to the overexpression of organic anion-transporting polypeptides (OATPs) on the surface of cancer cells, which facilitate the active transport of this compound into the cell.[3] Once inside, the dye has been observed to localize in the mitochondria and lysosomes.[1]
Comparative Performance: this compound vs. Alternatives
While direct quantitative histological comparisons are not extensively published in a standardized format, in vivo and ex vivo studies consistently show the superior performance of this compound in tumor targeting compared to ICG.
| Parameter | This compound | Indocyanine Green (ICG) | Other Heptamethine Dyes (e.g., MHI-148) |
| Tumor-to-Background Ratio (In Vivo) | Significantly increases up to 24h post-injection, maintained until 48h[2] | Lacks tumor-targeting specificity[3][4] | Similar tumor imaging and targeting properties to this compound[1] |
| Peak Tumor Accumulation | 24 hours post-injection[2] | No significant tumor uptake within 24h | N/A |
| Clearance from Normal Tissues | Cleared from vital organs by 80 hours[1] | Rapidly cleared | N/A |
| Tumor Retention | Retained in tumors for at least 96 hours[1] | Poor retention | N/A |
| Primary Uptake Mechanism | Organic Anion-Transporting Polypeptides (OATPs)[3] | Enhanced permeability and retention (EPR) effect, non-specific uptake[5] | OATPs[6] |
Histological Evidence of Tumor Accumulation
Histological analysis of tumor xenografts following systemic administration of this compound provides definitive evidence of its preferential accumulation within the tumor microenvironment. Fluorescence microscopy of frozen tumor sections reveals strong NIR fluorescence signals co-localized with cancerous tissue, as confirmed by corresponding Hematoxylin and Eosin (H&E) staining.[2][7] In contrast, adjacent normal tissues exhibit minimal to no fluorescence.
Experimental Protocols
In Vivo Tumor Imaging and Biodistribution
-
Animal Model: Athymic nude mice bearing human tumor xenografts (e.g., HT-29 colorectal cancer, HeLa cervical cancer, ARCaP prostate cancer).[1][2][7]
-
Dye Administration: A single intravenous (i.v.) or intraperitoneal (i.p.) injection of this compound solution (e.g., 0.8 mg/kg body weight).[2]
-
Imaging: Whole-body NIR fluorescence imaging performed at various time points (e.g., 0.5, 24, 48, 72, and 96 hours) post-injection to monitor dye distribution and tumor accumulation.[1]
-
Quantitative Analysis: The fluorescence intensity at the tumor site and in background regions is measured using software such as ImageJ to calculate the tumor-to-background ratio.[2]
Histological Validation
-
Tissue Collection: At selected time points, mice are euthanized, and tumors and other organs are excised.
-
Tissue Processing:
-
Sectioning: Frozen samples are cryosectioned into thin slices (e.g., 10 µm thick).[2]
-
Fluorescence Microscopy: Unstained tissue sections are imaged using a fluorescence microscope equipped with the appropriate NIR filters to visualize this compound accumulation.
-
Histological Staining: Adjacent sections are stained with Hematoxylin and Eosin (H&E) for standard histopathological examination to confirm the presence and morphology of the tumor.[2]
-
Image Analysis: Fluorescence and H&E images are compared to correlate the localization of this compound with the tumor tissue.
Visualizing the Workflow and Mechanism
Caption: Workflow for in vivo imaging and subsequent histological validation of this compound accumulation in tumors.
Caption: this compound is actively transported into cancer cells via OATP and localizes in mitochondria and lysosomes.
References
- 1. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Impact of Substituents in Tumor-Uptake and Fluorescence Imaging Ability of Near Infrared Cyanine-like Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indocyanine green uptake by human tumor and non‑tumor cell lines and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Use of Heptamethine Cyanine Dyes as Drug-Conjugate Systems in the Treatment of Primary and Metastatic Brain Tumors [frontiersin.org]
- 7. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IR-783 Uptake in Cancer Cells via Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IR-783 uptake in various cancer cell lines, supported by experimental data and detailed protocols. This compound, a near-infrared (NIR) heptamethine cyanine (B1664457) dye, has garnered significant attention for its preferential accumulation in tumor cells, making it a promising agent for cancer imaging and targeted therapy.[1][2][3][4] Understanding the differential uptake of this compound across various cancer types is crucial for its application in preclinical and clinical settings.
Quantitative Comparison of this compound Uptake
The following table summarizes the quantitative analysis of this compound uptake in different cancer cell lines, as determined by flow cytometry. The data presented for Neuroendocrine Tumor (NET) cell lines are derived from a single study, ensuring a direct and reliable comparison of median pixel intensities.[5] For other cancer types, qualitative assessments of uptake are provided based on available literature.
| Cell Line | Cancer Type | Quantitative Uptake (Median Pixel Intensity) | Qualitative Uptake Assessment | Reference |
| MZ-CRC-1 | Neuroendocrine Tumor | 103.1 | High | [5] |
| TT | Neuroendocrine Tumor | 73.6 | High | [5] |
| QGP-1 | Neuroendocrine Tumor | 63.7 | High | [5] |
| NCI-H727 | Neuroendocrine Tumor | 50.6 | Moderate | [5] |
| BON-1 | Neuroendocrine Tumor | 30.3 | Moderate | [5] |
| UMC-11 | Neuroendocrine Tumor | 22.7 | Low | [5] |
| HEK-293T | Non-cancerous | 11.9 | Very Low | [5] |
| ARCaPM | Prostate Cancer | Not directly comparable | High uptake observed | [6] |
| PC-3 | Prostate Cancer | Not directly comparable | Significant uptake reported | [4] |
| HeLa | Cervical Cancer | Not directly comparable | Significant and uniform uptake | [1] |
| SiHa | Cervical Cancer | Not directly comparable | Significant and uniform uptake | [1] |
| Caski | Cervical Cancer | Not directly comparable | Significant and uniform uptake | [1] |
| MCF-7 | Breast Cancer | Not directly comparable | Uptake demonstrated | [7][8] |
| MDA-MB-231 | Breast Cancer | Not directly comparable | Uptake demonstrated | [7][8] |
| HT-29 | Colorectal Cancer | Not directly comparable | Cellular uptake confirmed | [3] |
Experimental Protocols
A detailed methodology for the flow cytometry analysis of this compound uptake is provided below. This protocol is a synthesis of common practices reported in the cited literature.
1. Cell Culture:
-
Cancer cell lines are cultured in their respective recommended media, supplemented with 5-10% fetal bovine serum (FBS) and 1x penicillin/streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. This compound Staining:
-
Cells are seeded in appropriate culture vessels (e.g., 6-well plates) and allowed to adhere overnight.
-
The culture medium is removed, and cells are washed with phosphate-buffered saline (PBS).
-
A working solution of this compound in culture medium (typically 5-20 µM) is added to the cells.
-
Cells are incubated with the this compound solution for a specified period (e.g., 30 minutes to 4 hours) at 37°C.
3. Cell Harvesting and Preparation:
-
After incubation, the this compound solution is removed, and cells are washed twice with cold PBS.
-
Cells are harvested by trypsinization, and the cell suspension is centrifuged.
-
The cell pellet is resuspended in a suitable buffer, such as PBS or a flow cytometry staining buffer.
4. Flow Cytometry Analysis:
-
The cell suspension is analyzed using a flow cytometer equipped with a laser appropriate for exciting this compound (e.g., a 633 nm or similar red laser).
-
Emission is typically collected in the near-infrared spectrum (e.g., 670-810 nm).
-
Data is acquired for a sufficient number of events (e.g., 10,000 cells).
-
Analysis of the data is performed using appropriate software to determine the percentage of this compound positive cells and the mean or median fluorescence intensity.
Visualizations
Signaling Pathway of this compound Uptake
The preferential accumulation of this compound in cancer cells is primarily mediated by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed on the surface of cancer cells.[4] This active transport mechanism contributes to the selective uptake of the dye in malignant tissues.
References
- 1. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy | MDPI [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Heptamethine Dyes for Enhanced Photothermal Therapy
For researchers, scientists, and drug development professionals, the selection of an appropriate photothermal agent is paramount for successful photothermal therapy (PTT). Heptamethine cyanine (B1664457) dyes, a class of near-infrared (NIR) absorbing molecules, have garnered significant attention for their potential in PTT due to their strong absorption in the NIR window, which allows for deeper tissue penetration.[1][2] This guide provides a comparative overview of various heptamethine dyes, focusing on their photothermal conversion efficiency, stability, and therapeutic efficacy, supported by experimental data from recent studies.
Performance Comparison of Heptamethine Dyes
The efficacy of heptamethine dyes in PTT is dictated by several key parameters. The photothermal conversion efficiency (PCE) determines how effectively the dye converts absorbed light into heat. Photostability is crucial for maintaining therapeutic efficacy during laser irradiation. Furthermore, factors such as hydrophobicity, the presence of rotatable bonds, and heavy atom effects can significantly influence their performance.[3][4][5] The following table summarizes the performance of several heptamethine dyes based on available experimental data.
| Dye/Formulation | Key Structural Features | Photothermal Conversion Efficiency (PCE) | Temperature Change (ΔT) | Laser Irradiation | Key Findings & References |
| ICG (Indocyanine Green) | FDA-approved, amphiphilic tricarbocyanine structure.[6] | ~20-30% | Varies with formulation | 780-808 nm | Standard for comparison, but suffers from poor photostability and aqueous instability.[6][7] |
| IR-780 iodide | Lipophilic cation with preferential tumor accumulation.[8] | Not explicitly stated, but effective PTT demonstrated. | Significant temperature increase in tumor tissues. | 808 nm | Accumulates in mitochondria due to high membrane potential in tumor cells.[8] Transportation mediated by OATPs.[8] |
| CF3cy | Meso-substituted with a strong electron-withdrawing group (CF3).[7][9] | Up to 83%[7][9] | Substantial heat generation. | 808 nm | Introduction of EWGs enhances nonradiative decay, improving PCE and photostability.[7][9] |
| 4h-NP | Heptamethine dye with specific functional groups encapsulated in a polymer nanoparticle.[3] | Good heat generation. | ΔT of 17.2°C (for a related compound)[3] | 780 or 808 nm (0.6 W/cm²) | Nanoparticle encapsulation improves aqueous solubility and protects photophysical properties.[3] |
| QuCy7@mPEG NPs | Quinoline-based heptamethine cyanine with sulfonate groups, encapsulated in PEG.[10] | ~35% | ΔT of 24°C | 808 nm | Encapsulation enhances photostability compared to the free dye.[10] |
| 26NA-NIR & 44BP-NIR | Dimeric heptamethine cyanines with an aromatic diphenol linker.[11] | ~35% | Significant temperature increase. | 808 nm (0.3 W/cm²) | Dimeric structure and steric hindrance improve PCE and photostability.[11] |
| HAIR NPs | IR808 conjugated to hyaluronic acid nanoparticles.[12] | Improved compared to free IR808. | Effective tumor growth suppression. | 808 nm | Covalent conjugation within the nanoparticle enhances photothermal conversion.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for key experiments cited in the comparison of heptamethine dyes for PTT.
Synthesis of Heptamethine Dyes
The synthesis of heptamethine dyes typically involves a condensation reaction. For instance, the synthesis of various heptamethine dyes can be achieved by reacting heterocyclic salts with a corresponding linker.[3] The general procedure involves heating the heterocyclic salts with sodium acetate (B1210297) in acetic anhydride.[3] The crude product is then purified to yield the final dye.
Evaluation of Photothermal Effect
To assess the photothermal performance of heptamethine dyes, a solution of the dye or its nanoparticle formulation is irradiated with a NIR laser.[3]
-
Sample Preparation: Prepare a solution of the dye-loaded nanoparticles (e.g., 20 μM in an aqueous solution) in a vial.[3]
-
Laser Irradiation: Expose the solution to a NIR laser (e.g., 780 or 808 nm) at a specific power density (e.g., 0.6 W/cm²) for a set duration (e.g., 10 minutes).[3]
-
Temperature Measurement: Record the temperature change of the solution using a thermal probe.[3] A control sample (e.g., water) should be measured under the same conditions.[3]
-
Photostability Assessment: Evaluate the absorption spectrum of the dye solution before and after laser irradiation to determine its photostability.[3]
In Vitro and In Vivo Photothermal Therapy Studies
The therapeutic efficacy of the heptamethine dyes is evaluated in both cell culture and animal models.
-
In Vitro: Cancer cells are incubated with the dye or its formulation for a specific period. The cells are then irradiated with a NIR laser, and cell viability is assessed using assays such as the MTT assay to determine the phototoxic effect.[6]
-
In Vivo: Tumor-bearing animal models (e.g., mice with xenograft tumors) are administered the dye formulation.[8][13] The tumor site is then irradiated with a NIR laser.[13] Tumor growth is monitored over time to evaluate the therapeutic efficacy.[13] Infrared thermal imaging can be used to monitor the temperature increase at the tumor site during irradiation.[13]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
References
- 1. Frontiers | Heptamethine Cyanine–Based Application for Cancer Theranostics [frontiersin.org]
- 2. Recent progress on near-infrared fluorescence heptamethine cyanine dye-based molecules and nanoparticles for tumor imaging and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - American Chemical Society - Figshare [acs.figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A near-infrared fluorescent heptamethine indocyanine dye with preferential tumor accumulation for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 10. Heptamethine cyanine-based polymeric nanoparticles for photothermal therapy in HCT116 human colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dual-modal imaging-guided highly efficient photothermal therapy using heptamethine cyanine-conjugated hyaluronic acid micelles - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Near-Infrared Dyes for IR-783
In the realm of biomedical research, the selection of appropriate near-infrared (NIR) fluorescent dyes is paramount for achieving high-quality data in applications ranging from in vivo imaging to targeted cancer therapy. IR-783, a heptamethine cyanine (B1664457) dye, is widely recognized for its utility in these areas, attributed to its good water solubility and tumor-targeting capabilities.[1][2] However, the landscape of NIR dyes is continually evolving, with several alternatives offering comparable or enhanced properties. This guide provides an objective comparison of this compound and its prominent alternatives, supported by experimental data, to aid researchers in making informed decisions for their specific needs.
Physicochemical and Optical Properties of this compound and Alternatives
The efficacy of a NIR dye is largely dictated by its photophysical properties. Key parameters include the maximum absorption (λmax.Abs) and emission (λmax.em) wavelengths, molar extinction coefficient (ε), and fluorescence quantum yield (ΦFl). A high molar extinction coefficient signifies efficient light absorption, while a high quantum yield indicates efficient conversion of absorbed light into fluorescence. The following table summarizes these properties for this compound and several common alternatives.
| Dye | Molecular Weight ( g/mol ) | λmax.Abs (nm) | λmax.em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦFl) | Solvent |
| This compound | 750 | 766 - 776 | 782 - 798 | 162,000 - 261,000 | 0.055 - 0.186 | PBS[3][4] |
| Indocyanine Green (ICG) | 775 | 780 | 812 | 115,000 - 204,000 | 0.012 | PBS[3][5] |
| IR-780 | 667 | 777 | 823 | 265,000 - 330,000 | 0.17 | Ethanol[3][5] |
| MHI-148 (IR-808) | 705 | 785 | 808 | Not Reported | 0.12 | Ethanol[3] |
| IR-820 | 826.4 (calculated) | 813 (in water) | Not Reported | Not Reported | Not Reported | Water[6][7] |
| IRDye 800CW | Not Reported | ~774 | ~790 | Not Reported | Not Reported | Not Reported |
Note: The reported values can vary depending on the solvent and experimental conditions.
Comparative Performance in Key Applications
The choice of a NIR dye often depends on its performance in a specific application. Here, we compare this compound with its alternatives in the context of bioimaging and photothermal therapy.
In Vivo Tumor Imaging
Heptamethine cyanine dyes, including this compound, have demonstrated the ability to preferentially accumulate in tumor cells without the need for conjugation to targeting ligands.[3][8] This intrinsic tumor-targeting capacity is a significant advantage for in vivo imaging.
-
This compound: Exhibits preferential accumulation in various cancer cell lines and tumor xenografts.[1][3] Following intravenous administration in tumor-bearing mice, fluorescence signals can be detected in tumors within 24 hours, with clearance from most vital organs after 80 hours.[3] The uptake mechanism is thought to involve organic anion transporting polypeptides (OATPs).[8][9]
-
ICG: As the only FDA-approved NIR dye for clinical use, ICG is widely used in medical diagnostics.[3] However, it suffers from poor stability in aqueous solutions and lacks tumor-targeting specificity, showing rapid clearance and high liver uptake.[1][3]
-
IR-780 and MHI-148: These dyes also show preferential tumor accumulation.[3][8] However, they are more lipophilic than this compound, which can lead to higher toxicity and limit their in vivo applications.[3] The alkyl side chain of IR-780 also makes it difficult to modify for conjugation.[3]
Photothermal Therapy (PTT)
PTT is a therapeutic strategy that utilizes agents that can convert light energy into heat to ablate cancer cells. Several NIR dyes, including this compound, are effective PTT agents.
-
This compound: Demonstrates a significant photothermal effect upon irradiation with an 808 nm laser.[1][4] In solution, the temperature can increase in a concentration-dependent manner, and the photothermal conversion efficiency (η) has been calculated to be 28.9%.[1] In vivo studies have shown that this compound combined with laser irradiation can lead to a substantial increase in tumor temperature, inducing cancer cell death.[1][4]
-
IR-820: Structurally similar to ICG, IR-820 is considered a potential alternative with improved stability.[6] It exhibits efficient heat generation upon laser irradiation. However, it can also undergo photodegradation, especially at higher laser powers.[6]
Experimental Protocols
To facilitate the replication and comparison of findings, detailed experimental protocols are crucial.
Cell Viability and Uptake Assay
This protocol is used to assess the cytotoxicity of the NIR dye and its uptake by cancer cells.
-
Cell Culture: HT-29 human colorectal cancer cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cytotoxicity Assay: Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of the NIR dye for 4 hours. Cell viability is then assessed using a standard assay such as the CCK-8 kit, following the manufacturer's instructions.
-
Cellular Uptake: For imaging, cells are seeded on chamber slides. After reaching the desired confluency, they are incubated with a low concentration of the NIR dye (e.g., 2-5 µM) for 4 hours. The cells are then washed with PBS and imaged using a fluorescence microscope equipped with the appropriate NIR filter set.[1][10]
In Vivo Near-Infrared Fluorescence Imaging
This protocol outlines the procedure for imaging tumor accumulation of NIR dyes in a mouse model.
-
Animal Model: Athymic nude mice bearing subcutaneous tumor xenografts (e.g., HT-29) are used.
-
Dye Administration: The NIR dye, dissolved in a suitable vehicle like PBS, is administered via intravenous injection (e.g., tail vein) at a specific dose (e.g., 0.375 mg/kg for this compound).[3]
-
Imaging: At various time points post-injection (e.g., 4, 24, 48 hours), the mice are anesthetized and placed in an in vivo imaging system.[11] Whole-body fluorescence images are acquired using an appropriate excitation laser and emission filter.
-
Data Analysis: The fluorescence intensity at the tumor site and in other tissues is quantified to determine the tumor-to-background ratio.[11]
In Vivo Photothermal Therapy
This protocol describes the application of NIR dyes for photothermal cancer therapy in a mouse model.
-
Tumor Model and Dye Injection: As described in the in vivo imaging protocol, tumor-bearing mice are injected with the NIR dye.
-
Laser Irradiation: At the time of maximum tumor accumulation (e.g., 24 hours post-injection for this compound), the tumor region is irradiated with a NIR laser (e.g., 808 nm) at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).[1][4]
-
Temperature Monitoring: During irradiation, the temperature of the tumor surface is monitored using an infrared thermal camera.
-
Therapeutic Efficacy Assessment: Tumor growth is monitored over time to evaluate the therapeutic effect.
Visualizing Cellular Mechanisms and Workflows
To better understand the processes involved, graphical representations of signaling pathways and experimental workflows are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Review on near-infrared heptamethine cyanine dyes as theranostic agents for tumor imaging, targeting, and photodynamic therapy [spiedigitallibrary.org]
- 4. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced Photothermal Heating and Combination Therapy of NIR Dye via Conversion to Self-Assembled Ionic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cross-Validation of IR-783 Imaging with PET and MRI: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of near-infrared (NIR) fluorescence imaging using the cyanine (B1664457) dye IR-783 with established clinical imaging modalities, Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI). The focus is on the cross-validation of this compound's performance in tumor imaging, supported by experimental data from preclinical studies. While direct head-to-head comparisons of standalone this compound with PET and MRI in the same animal cohorts are limited in published literature, this guide synthesizes available data from studies on this compound and dual-modal probes incorporating this compound or its analogs to offer a comparative overview.
Executive Summary
This compound is a heptamethine cyanine dye that exhibits preferential accumulation in tumor tissues, making it a promising agent for NIR fluorescence imaging. Its uptake is primarily mediated by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed in cancer cells. When compared to PET and MRI, this compound imaging offers the advantages of being non-radioactive and having high sensitivity. However, it is limited by shallower tissue penetration depth. The development of dual-modal probes, combining this compound with PET radionuclides (e.g., ⁶⁸Ga) or MRI contrast agents (e.g., Gd-based), aims to leverage the strengths of each modality – the high sensitivity of NIR fluorescence for intraoperative guidance and the whole-body, quantitative nature of PET or the high spatial resolution of MRI for preoperative diagnosis and staging.
Quantitative Data Comparison
The following tables summarize key quantitative parameters from studies evaluating this compound and its dual-modal derivatives in comparison to PET and MRI.
Table 1: Comparison of Tumor-to-Background Ratios (TBR)
| Imaging Agent/Modality | Animal Model | Tumor Type | Tumor-to-Background Ratio (TBR) | Time Point | Reference |
| This compound (NIRF) | Mouse | HT-29 Human Colorectal Cancer | ~3.5 (Tumor/Muscle) | 24 h post-injection | [1][2] |
| This compound-Glucosamine (NIRF) | Nude Mice | MDA-MB-231 Breast Cancer | ~3 (Tumor/Muscle) | 1-24 h post-injection | |
| ⁶⁸Ga-DOTA-IR808 (PET) | Mouse | MCF-7 Breast Cancer | ~3.5 (Tumor/Muscle) | 60 min post-injection | |
| ¹⁸F-FDG (PET) | Patients | High-Grade Glioma | Variable (maxTBR-delay) | Delayed Scan |
Table 2: Biodistribution of this compound and Dual-Modal Probes
| Imaging Agent | Organ with Highest Uptake (besides tumor) | Clearance Route | Time to Clearance | Reference |
| This compound | Liver, Kidneys, Lungs | Renal and Hepatobiliary | ~80 hours | [3] |
| This compound-Gd Multimeric Agent | Kidneys, Intestine | Renal | Decreased signal at 24-48 h | [4] |
| ⁶⁸Ga-DOTA-IR808 | Kidneys, Liver | Renal | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols from key studies.
This compound NIR Fluorescence Imaging Protocol
-
Animal Model: Athymic nude mice bearing subcutaneous human cervical cancer xenografts (HeLa cells).[5]
-
Imaging Agent: this compound dye.
-
Administration: 0.35 mg/kg of this compound dye injected into the mice when tumor size reached approximately 2-8 mm in diameter.[5]
-
Imaging Equipment: Kodak Imaging Station 4000MM.[5]
-
Imaging Procedure: Whole-body NIR imaging was performed 24 hours after dye administration.[5] Following in vivo imaging, mice were sacrificed, and organs were dissected for ex vivo imaging to study the metabolism of the dye.[5]
Dual-Modal this compound-Gd MRI and NIRF Imaging Protocol
-
Animal Model: Athymic nude mice with xenograft MCF7 tumors.[4]
-
Imaging Agent: Multimeric NIR-MR contrast agent containing three Gd(III) chelates and an this compound dye moiety with a PEG linker.[4]
-
Administration: The agent was dissolved in DMSO and injected into the intraperitoneal cavity at a dose of 10 mg/kg.[4]
-
Imaging Equipment: Not specified for NIRF, standard MRI scanner.
-
Imaging Procedure:
Dual-Modal ⁶⁸Ga-MHI-148 PET and NIRF Imaging Protocol (this compound Analog)
-
Animal Model: Nude mice and rabbits with orthotopic xenograft liver cancer.
-
Imaging Agent: ⁶⁸Ga-labeled MHI-148 (a heptamethine carbocyanine dye similar to this compound).
-
Administration:
-
NIRF: 50 nmol/mouse of MHI-148.
-
PET: Intravenous injection of ⁶⁸Ga-MHI-148.
-
-
Imaging Equipment: Caliper Lumina II small animal optical imaging system (NIRF) and a PET scanner.
-
Imaging Procedure:
-
NIRF Imaging: Whole-body or organ-specific optical imaging was performed 24 hours after MHI-148 injection.
-
PET Imaging: PET scanning was performed 1 hour after the injection of ⁶⁸Ga-MHI-148.
-
Signaling Pathways and Experimental Workflows
Uptake Mechanism of this compound in Cancer Cells
The preferential accumulation of this compound in tumor cells is primarily attributed to its transport by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed on the surface of cancer cells compared to normal cells. This active transport mechanism leads to the intracellular retention of the dye.
Caption: OATP-mediated uptake of this compound in cancer cells.
Experimental Workflow for Dual-Modal Imaging
A typical experimental workflow for cross-validating a dual-modal imaging agent involves synthesis, in vitro characterization, and in vivo imaging in animal models, followed by ex vivo validation.
Caption: A typical workflow for dual-modal imaging studies.
Conclusion
This compound holds significant promise as a tumor-targeting NIR fluorescence imaging agent. While direct, quantitative cross-validation studies with gold-standard clinical imaging modalities like PET and MRI are still emerging, the development of dual-modal probes demonstrates a clear path toward integrating the strengths of these different techniques. Future research focusing on direct comparative studies will be crucial to fully elucidate the complementary roles of this compound NIR imaging alongside PET and MRI in the comprehensive management of cancer, from initial diagnosis to intraoperative guidance.
References
- 1. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multimeric Near IR–MR Contrast Agent for Multimodal In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IR-783 for Quantitative Tumor Fluorescence Imaging
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IR-783 with other near-infrared (NIR) dyes for the quantitative analysis of fluorescence intensity in tumors. This document synthesizes experimental data and detailed protocols to aid in the selection of appropriate imaging agents for preclinical and potentially clinical applications.
This compound, a heptamethine cyanine (B1664457) dye, has garnered significant attention in the field of cancer imaging due to its inherent tumor-targeting capabilities.[1][2] Unlike many other imaging agents that require conjugation to a targeting moiety, this compound preferentially accumulates in tumor tissues, a phenomenon attributed to its interaction with organic anion transporting polypeptides (OATPs) that are often overexpressed in cancer cells.[3][4] This unique property, combined with its favorable photophysical characteristics in the NIR window, makes it a compelling candidate for in vivo tumor imaging and image-guided surgery.
Performance Comparison: this compound vs. Alternative NIR Dyes
The selection of a fluorescent probe for in vivo imaging is critical and depends on various factors including quantum yield, molar extinction coefficient, tumor-to-background ratio, and retention time. Below is a comparative summary of this compound and other commonly used NIR dyes.
| Feature | This compound | Indocyanine Green (ICG) | IRDye 800CW | Quantum Dots (e.g., QD800-RGD) |
| Peak Absorption (nm) | ~776[2] | ~800-810[5][6] | ~774 | Varies (e.g., ~650) |
| Peak Emission (nm) | ~798[2] | ~811-830[5][6] | ~798-800[5] | Varies (e.g., ~800)[7] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 162,000 - 261,000[2][8] | ~150,000 - 200,000[6] | ~240,000[6] | High |
| Quantum Yield | 0.055 - 0.084[2][8] | ~0.008 - 0.009[6][8] | ~0.033[6] | High[7] |
| Tumor Targeting Mechanism | Intrinsic (OATP-mediated)[3][9] | Enhanced Permeability and Retention (EPR) effect[10] | Typically requires conjugation to a targeting ligand | Requires conjugation to a targeting ligand (e.g., RGD)[7] |
| Peak Tumor Accumulation | ~24 hours post-injection[1][2] | Minutes to a few hours | Varies with conjugate | Varies with conjugate |
| Tumor-to-Background Ratio | High, increases up to 48 hours post-injection[2] | Moderate, can have high liver uptake[1] | Varies with conjugate | High with specific targeting[7] |
| FDA Approval | No | Yes (for specific applications)[10] | No (used in clinical trials)[5] | No |
| Key Advantages | Structure-inherent tumor targeting, good water solubility.[1][8] | Clinically approved, well-established.[10] | High brightness and photostability. | High quantum yield and photostability.[7] |
| Key Disadvantages | Not FDA approved, mechanism of selective uptake not fully elucidated.[2] | Rapid clearance, non-specific accumulation in the liver.[1] | Requires bioconjugation for targeting. | Potential for cytotoxicity (if containing heavy metals).[7] |
Experimental Protocols
In Vivo Tumor Imaging and Quantitative Analysis
This protocol outlines the general procedure for assessing the fluorescence intensity of this compound in a tumor xenograft model.
1. Animal Model:
-
Athymic nude mice (4-6 weeks old) are typically used.
-
Human cancer cells (e.g., HT-29 colorectal, Hela cervical, or prostate cancer cell lines) are subcutaneously injected into the flank of the mice.[1][11]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
2. Dye Administration:
-
This compound is dissolved in a suitable vehicle, such as a saline solution or PBS.[1]
-
A typical dose is administered via intravenous (i.v.) or intraperitoneal (i.p.) injection. For example, a single intravenous administration of 0.8 mg/kg of this compound has been used.[1][3]
3. In Vivo Fluorescence Imaging:
-
Mice are anesthetized using isoflurane.
-
Imaging is performed using a whole-body small animal imaging system equipped with appropriate excitation and emission filters for the NIR region.
-
Images are acquired at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 96 hours) to determine the optimal imaging window.[2][3]
4. Quantitative Analysis:
-
Regions of interest (ROIs) are drawn around the tumor and a non-tumor area (e.g., muscle) on the captured fluorescence images.
-
The average fluorescence intensity within each ROI is measured using the imaging software.
-
The tumor-to-background ratio (TBR) is calculated by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.[2]
-
For absolute quantification, a standard curve can be generated by imaging known concentrations of the dye.[3][12]
5. Ex Vivo Imaging:
-
At the final time point, mice are euthanized, and the tumor and major organs (liver, spleen, kidneys, lungs, heart) are excised.
-
Ex vivo fluorescence imaging of the dissected tissues is performed to confirm the in vivo findings and assess the biodistribution of the dye.[3]
Cellular Uptake Studies
1. Cell Culture:
-
Cancer cell lines are cultured in appropriate media and conditions.
2. Dye Incubation:
-
Cells are seeded in chamber slides or multi-well plates.
-
After cell attachment, the culture medium is replaced with a medium containing this compound at a specific concentration (e.g., 2-20 µM).[1][11]
-
Cells are incubated for a defined period (e.g., 30 minutes to 4 hours) at 37°C.[1][11]
3. Imaging:
-
Following incubation, cells are washed with PBS to remove unbound dye.
-
Live or fixed cells are then imaged using a fluorescence microscope equipped with a NIR camera and appropriate filters.
Visualizing the Process and Rationale
To better understand the experimental workflow and the underlying principles of this compound tumor accumulation, the following diagrams have been generated.
Caption: Experimental workflow for in vivo quantitative analysis of this compound fluorescence in tumors.
Caption: Logical relationship of factors influencing this compound fluorescence intensity in tumors.
References
- 1. Structure-Inherent Tumor-Targeted this compound for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Multimeric Near IR–MR Contrast Agent for Multimodal In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of near-infrared heptamethine cyanine dye this compound in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photothermal Conversion Efficiency of IR-783
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of IR-783's Photothermal Performance Against Common Alternatives, Supported by Experimental Data.
The quest for effective photothermal therapy (PTT) agents is a critical focus in advanced therapeutic research. A key parameter for evaluating these agents is their photothermal conversion efficiency (PCE), which dictates how effectively they can convert absorbed light into heat to induce hyperthermia in targeted tissues. This guide provides a detailed comparison of the PCE of this compound, a heptamethine cyanine (B1664457) dye, with other widely used photothermal agents: Indocyanine Green (ICG), gold nanorods (AuNRs), and copper sulfide (B99878) (CuS) nanoparticles.
Quantitative Comparison of Photothermal Conversion Efficiencies
The following table summarizes the reported photothermal conversion efficiencies for this compound and its alternatives. It is important to note that the PCE can vary significantly based on the specific molecular structure, nanoparticle size and shape, solvent, and the experimental setup used for measurement.
| Photothermal Agent | Photothermal Conversion Efficiency (η) | Excitation Wavelength (nm) | Notes |
| This compound | 28.9%[1] | 808[1] | A commercially available near-infrared (NIR) heptamethine cyanine dye.[1][2] |
| Indocyanine Green (ICG) | ~3.1% - 43.7% | 730 - 808 | Efficiency is low for free ICG but can be significantly enhanced through nanoformulations.[3] For example, ICG-conjugated Germanium Nanoparticles have a reported efficiency of 51%[3], and HA/CMCS@1+ICG nanoparticles have a reported efficiency of 42.3%[4]. |
| Gold Nanorods (AuNRs) | ~30% - >90% | Typically 808 or dependent on aspect ratio | Efficiency is highly dependent on the size and aspect ratio of the nanorods.[5][6] Some reports indicate efficiencies can be very high, in the range of 50% or higher.[5] |
| Copper Sulfide (CuS) Nanoparticles | Variable; can be enhanced from a low baseline | 980 | The intrinsic photothermal conversion efficiency of simple CuS nanoparticles can be poor.[7] However, the creation of superstructures, such as flower-like assemblies, can increase the efficiency by approximately 50% over nanoplates.[7] |
Experimental Protocol for Determining Photothermal Conversion Efficiency
The accurate determination of photothermal conversion efficiency is crucial for the comparative assessment of different photothermal agents. A commonly accepted method involves monitoring the temperature of a solution containing the agent during laser irradiation and subsequent cooling.
Materials and Equipment:
-
Spectrophotometer (for measuring absorbance)
-
NIR laser with a specific wavelength (e.g., 808 nm) and adjustable power density
-
Quartz cuvette
-
Thermocouple or infrared thermal imaging camera
-
Magnetic stirrer and stir bar
-
Solution of the photothermal agent (e.g., this compound in PBS)
-
Control solution (e.g., pure solvent like PBS)
Procedure:
-
Absorbance Measurement: The absorbance of the photothermal agent solution at the laser's excitation wavelength is measured using a spectrophotometer.
-
Sample Preparation: The solution of the photothermal agent is placed in a quartz cuvette with a stir bar. The cuvette is placed in a thermally insulated container to minimize heat loss to the environment.
-
Laser Irradiation: The solution is irradiated with the NIR laser at a constant power density. The temperature of the solution is continuously monitored and recorded using a thermocouple or an infrared thermal camera until it reaches a steady state (T_max).
-
Cooling Phase: The laser is turned off, and the solution is allowed to cool down to the ambient temperature (T_amb). The temperature is continuously recorded during this cooling phase.
-
Control Experiment: The same procedure is repeated with the pure solvent (without the photothermal agent) to determine the heat absorbed by the solvent and the cuvette (Q_s).
-
Calculation of Photothermal Conversion Efficiency (η): The efficiency is calculated using the following formula:
η = [hA(T_max - T_amb) - Q_s] / [I(1 - 10^(-Aλ))]
Where:
-
h is the heat transfer coefficient.
-
A is the surface area of the container.
-
T_max is the maximum steady-state temperature.
-
T_amb is the ambient temperature.
-
Q_s is the heat absorbed by the solvent and the container.
-
I is the incident laser power.
-
Aλ is the absorbance of the photothermal agent at the laser wavelength.
The term hA can be determined from the cooling phase data by plotting the natural logarithm of the temperature difference against time.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for assessing the photothermal conversion efficiency of a material.
Caption: Experimental workflow for determining photothermal conversion efficiency.
References
- 1. Enhancing the Stability and Photothermal Conversion Efficiency of ICG by Pillar[5]arene-Based Host-Guest Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced stability and photothermal efficiency of Indocyanine Green J-aggregates by nanoformulation with Calix[4]arene for photothermal therapy of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Gold Nanorod-Assisted Photothermal Therapy and Improvement Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biomedical Applications of Copper Sulfide Nanoparticles: From Sensors to Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of IR-783: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential information and procedural guidance for the safe handling and disposal of IR-783, a near-infrared heptamethine cyanine (B1664457) dye.
This compound is classified as a hazardous substance that can cause skin and eye irritation, and may cause respiratory irritation.[1] It is also considered slightly hazardous to aquatic environments.[1] Therefore, it is imperative that this chemical and its containers are disposed of following established safety protocols and regulatory requirements.
Hazardous Waste Characterization
Based on available safety data, this compound waste should be treated as hazardous. The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | Chemical-resistant gloves, lab coat. |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | Safety glasses or goggles. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation.[1] | Use in a well-ventilated area or with a fume hood. N95 dust mask for handling the solid form.[2] |
| Hazardous to the Aquatic Environment | Slightly hazardous for water.[1] | Prevent release to the environment. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound waste. This protocol is a general guideline and must be adapted to comply with the specific regulations of your institution and local authorities.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be placed in a designated hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.[3] For example, avoid mixing with strong oxidizing agents unless a specific deactivation protocol is being followed.
-
Aqueous solutions of this compound are not recommended to be stored for more than one day, suggesting potential for degradation.[4]
-
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Indicate the accumulation start date on the label.
3. Storage:
-
Store hazardous waste containers in a designated and well-ventilated satellite accumulation area.[5]
-
Ensure containers are kept closed except when adding waste.[4][5]
-
Provide secondary containment to prevent spills.
4. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [4]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests.
5. Empty Container Disposal:
-
A container that held this compound is considered empty when all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains.
-
To be disposed of as non-hazardous waste, the empty container must be triple-rinsed with a suitable solvent (e.g., ethanol, DMSO, or dimethylformamide, in which this compound is soluble).[4]
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Experimental Workflow for Waste Handling
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations. The Safety Data Sheet (SDS) for this compound should be reviewed prior to handling and disposal.
References
Personal protective equipment for handling IR-783
IR-783 is a near-infrared (NIR) heptamethine cyanine (B1664457) fluorescent probe utilized for in vivo imaging.[1][2][3] Due to its chemical nature, proper handling and personal protective equipment are crucial to ensure laboratory safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[4] Adherence to recommended personal protective equipment (PPE) is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.[1][5]
-
Eye Protection: Safety glasses or goggles are essential to protect against splashes and fine particles.
-
Respiratory Protection: In cases where dust or aerosols may be generated, a dust mask (e.g., N95 type) is recommended.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container at -20°C for long-term stability.[2][3][6]
-
The compound is light-sensitive and should be protected from light and moisture.[1][3]
2. Preparation of Solutions:
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (B145695) at approximately 1 mg/ml.[6] It is also soluble in PBS (pH 7.2) at a similar concentration.[6]
-
For stock solutions, dissolve this compound in anhydrous DMSO, DMF, or ethanol.[1] These stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[2]
-
Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[6]
3. Experimental Use:
-
When working with this compound, always wear the recommended PPE.
-
Avoid direct contact with skin and mucous membranes.[1]
-
After handling, wash hands and any exposed skin thoroughly.[6]
4. Spill and Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] If irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air.[7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]
5. Waste Disposal:
-
Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
-
Do not allow the undiluted product or large quantities to enter drains or waterways.[4]
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Powder) | -20°C | [3][6] |
| Powder Stability | ≥ 4 years at -20°C | [6] |
| Storage Temperature (Stock Solution) | -20°C (up to 1 month), -80°C (up to 6 months) | [2] |
| Solubility in DMSO, DMF, Ethanol | ~1 mg/mL | [6] |
| Solubility in PBS (pH 7.2) | ~1 mg/mL | [6] |
| Excitation Wavelength (λmax) | 780-786 nm | [1][6] |
| Emission Wavelength (λmax) | 798-810 nm | [1][6] |
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adipogen.com [adipogen.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. hsa.ie [hsa.ie]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. davisint.com [davisint.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
